Product packaging for Trichloro(trimethylamine)boron(Cat. No.:CAS No. 1516-55-8)

Trichloro(trimethylamine)boron

Cat. No.: B074321
CAS No.: 1516-55-8
M. Wt: 176.3 g/mol
InChI Key: RIXNIMBZVVYKLE-UHFFFAOYSA-N
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Description

Trichloro(trimethylamine)boron is a useful research compound. Its molecular formula is C3H9BCl3N and its molecular weight is 176.3 g/mol. The purity is usually 95%.
The exact mass of the compound Boron, trichloro(N,N-dimethylmethanamine)-, (T-4)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9BCl3N B074321 Trichloro(trimethylamine)boron CAS No. 1516-55-8

Properties

IUPAC Name

trichloro-(trimethylazaniumyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9BCl3N/c1-8(2,3)4(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXNIMBZVVYKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([N+](C)(C)C)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BCl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934299
Record name Trichlorido(N,N-dimethylmethanamine)boron
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Molecular Weight

176.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-55-8
Record name (T-4)-Trichloro(N,N-dimethylmethanamine)boron
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boron, trichloro(N,N-dimethylmethanamine)-, (T-4)-
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Record name Trichlorido(N,N-dimethylmethanamine)boron
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Record name Trichloro(trimethylamine)boron
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Foundational & Exploratory

physical and chemical properties of Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Trichloro(trimethylamine)boron. It includes detailed experimental protocols for its synthesis, purification, and characterization, along with essential safety information. This stable Lewis acid-base adduct serves as a crucial intermediate in organic synthesis and boron chemistry research.

Core Properties

This compound, with the CAS Number 1516-55-8, is a stable, solid adduct formed from the strong Lewis acid, boron trichloride (BCl₃), and the Lewis base, trimethylamine (N(CH₃)₃).[1][2][3][4] This complexation neutralizes the high reactivity of free boron trichloride, making it a safer and easier-to-handle reagent for introducing the BCl₂ group into molecules.[]

Physical Properties

The key physical properties of this compound are summarized in the table below. The compound is a white crystalline solid at room temperature with a high melting point, indicating its stable lattice structure.[4][6]

PropertyValueSource(s)
Molecular Formula C₃H₉BCl₃N[1][4][7]
Molecular Weight 176.28 g/mol [1][4]
Appearance White to pale yellow crystalline powder[1]
Melting Point 237-243°C (with decomposition)[2][6]
Boiling Point 152°C (by fractional distillation)[Previous Search]
Solubility Soluble in hot hexane and benzene. Recrystallizable from absolute ethanol.[2] [Previous Search]
Chemical & Spectroscopic Properties

The adduct's chemical behavior is dominated by the Lewis acidic boron center and the reactive boron-chlorine bonds. Its spectroscopic signature is characteristic of a tetracoordinate boron atom.

PropertyValue / DescriptionSource(s)
CAS Number 1516-55-8[1][3]
IUPAC Name trichloro-(trimethylazaniumyl)boranuide[7]
Common Synonyms Boron trichloride-trimethylamine complex; Me₃NBCl₃; Trimethylamine-trichloroborane[6]
Reactivity The B-Cl bonds are susceptible to nucleophilic substitution. The B-N dative bond is stable.[Previous Search]
¹¹B NMR (Chemical Shift) ~18 ppm[Previous Search]
Primary Application Intermediate in organic and pharmaceutical synthesis; Lewis acid catalyst.[4]

Chemical Synthesis and Purification

The synthesis of this compound is a direct Lewis acid-base adduct formation reaction. High purity can be achieved through standard purification techniques.

Synthesis Workflow

The formation of the adduct is a straightforward but exothermic reaction between boron trichloride and trimethylamine.

synthesis BCl3 Boron Trichloride (in Benzene) reactor Inert Atmosphere Reactor (Controlled Addition) BCl3->reactor Lewis Acid TMA Trimethylamine (in Benzene) TMA->reactor Lewis Base adduct This compound (Precipitate) reactor->adduct Exothermic Reaction

Caption: Lewis acid-base synthesis of the adduct.
Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of boron trichloride in anhydrous benzene in a three-neck flask equipped with a dropping funnel and a magnetic stirrer.

  • Reaction: Cool the boron trichloride solution in an ice bath. Slowly add a stoichiometric equivalent of trimethylamine, also dissolved in anhydrous benzene, via the dropping funnel with vigorous stirring. The reaction is exothermic, and a white precipitate of the adduct will form.

  • Isolation: After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • Workup: Collect the solid product by filtration under inert atmosphere. Wash the precipitate with a small amount of cold, anhydrous benzene to remove any unreacted starting materials.

  • Drying: Dry the resulting white powder under vacuum to remove residual solvent. Yields for this reaction can be as high as 98%. [Previous Search]

Purification Workflow

For applications requiring very high purity (>99.9%), a two-step purification process is employed.

purification crude Crude Product (from synthesis) distill Fractional Distillation (>98% Purity) crude->distill recrystallize Recrystallization (from hot hexane) distill->recrystallize pure Pure Product (>99.9% Purity) recrystallize->pure

Caption: Purification process for this compound.
Experimental Protocol: Purification by Recrystallization

  • Dissolution: Place the crude or distilled this compound solid in a flask. Add a minimal amount of hexane.

  • Heating: Gently heat the suspension with stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the solubility of the adduct decreases, and pure crystals will form.

  • Isolation: Further cool the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration and wash them with a small volume of cold hexane.

  • Drying: Dry the purified crystals under vacuum. This method can yield purities greater than 99.9%. [Previous Search]

Chemical Reactivity and Applications

The primary utility of this compound in synthesis stems from the reactivity of its B-Cl bonds. The stable B-N bond ensures the trimethylamine ligand remains attached while the chlorine atoms are displaced by various nucleophiles.

reactivity cluster_reactants Reactants cluster_products Products adduct Me₃N-BCl₃ product Me₃N-BCl₂Nu adduct->product Substitution nu Nucleophile (Nu⁻) nu->product cl Cl⁻

Caption: General nucleophilic substitution pathway.

This reactivity makes the compound a valuable precursor for synthesizing a wide range of organoboron derivatives, which are important in pharmaceutical and materials science.[4] It allows for the controlled, stepwise introduction of functionalities onto the boron center.

Spectroscopic Characterization Protocols

¹¹B NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. As standard borosilicate glass tubes can produce a broad boron signal, using a quartz NMR tube is preferable for high-resolution spectra.

  • Acquisition: Acquire the ¹¹B NMR spectrum. A single, sharp resonance is expected.

  • Analysis: The chemical shift for the tetracoordinate boron in this adduct is typically observed around δ = 18 ppm. [Previous Search]

Infrared (IR) Spectroscopy
  • Sample Preparation: As the compound is a solid, prepare the sample using a standard solid-state technique.

    • KBr Pellet: Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Nujol Mull: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Place the prepared sample in the spectrometer and record the infrared spectrum.

  • Analysis: Analyze the spectrum for characteristic vibrational frequencies corresponding to B-Cl, B-N, C-N, and C-H bonds, as detailed in spectroscopic literature.[2]

Safety and Handling

While the formation of the stable adduct significantly reduces the hazards associated with its highly reactive precursors, proper laboratory safety protocols should always be followed.

Hazard InformationDescriptionSource(s)
GHS Classification Not classified. No hazard symbols or statements required.[1]
Handling Precautions Handle in a well-ventilated area. Avoid creating dust. Wear standard personal protective equipment (gloves, safety glasses).[Previous Search]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated place away from moisture.[4]
Decomposition Hazard Although stable, contact with water or strong heat can cause decomposition, potentially releasing hazardous precursors like boron trichloride and trimethylamine.[8]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all institutional safety guidelines.

References

Trichloro(trimethylamine)boron molecular structure and bonding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of Trichloro(trimethylamine)boron

Introduction

This compound, with the chemical formula (CH₃)₃N·BCl₃, is a classic example of a Lewis acid-base adduct. It is formed through the reaction of boron trichloride (BCl₃), a potent Lewis acid, with trimethylamine ((CH₃)₃N), a strong Lewis base.[1] The formation of this stable complex involves the creation of a dative covalent bond between the electron-deficient boron atom and the electron-rich nitrogen atom.[1][2] This compound serves as an important model for studying the principles of Lewis acidity, dative bonding, and the structural changes that occur upon adduct formation.[1] Its well-defined structure has been elucidated through various experimental techniques, providing valuable data for researchers in inorganic chemistry, materials science, and drug development.

Molecular Structure and Geometry

The molecular structure of this compound has been precisely determined by single-crystal X-ray diffraction and gas-phase electron diffraction studies.[3][4] Upon forming the adduct, the geometry around the central boron atom changes significantly. In its free state, boron trichloride is a trigonal planar molecule.[5] However, in the complex, the boron atom adopts a distorted tetrahedral geometry.[1]

The molecule exhibits a staggered conformation and possesses effective C₃ᵥ symmetry.[4] The three chlorine atoms and the trimethylamine group are arranged tetrahedrally around the boron atom.

Crystallographic Data

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic system. The key crystallographic parameters are summarized in the table below.[4]

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/m
a6.68(1) Å
b10.247(3) Å
c6.502(6) Å
β116.2(1)°
Molecules per unit cell (Z)2
Molecular Parameters: Bond Lengths and Angles

The formation of the B-N bond induces changes in the bond lengths of the original Lewis acid and base moieties. Notably, the B-Cl bonds elongate upon coordination. The B-Cl bond length in the free BCl₃ molecule is 1.75 Å.[5] In the adduct, this distance increases, reflecting a decrease in the B-Cl bond order. The critical bond lengths and angles are detailed below, with bond angles being approximately tetrahedral.[4]

Parameter Value (from X-ray Diffraction)
Bond Lengths
B-N1.609(6) Å
B-Cl (average)1.864(4) Å
C-N (average)1.52(1) Å
Bond Angles
Cl-B-ClApprox. Tetrahedral
Cl-B-NApprox. Tetrahedral
C-N-CApprox. Tetrahedral
C-N-BApprox. Tetrahedral

Bonding Analysis

The primary interaction in this compound is the dative covalent bond between the nitrogen atom of trimethylamine and the boron atom of boron trichloride.

Lewis Acid-Base Interaction
  • Lewis Acid: Boron trichloride (BCl₃) acts as a Lewis acid because the boron atom has an incomplete octet of electrons, making it electron-deficient and a strong electron-pair acceptor.[2]

  • Lewis Base: Trimethylamine ((CH₃)₃N) is a Lewis base due to the presence of a lone pair of electrons on the nitrogen atom, which can be donated.[2]

The reaction involves the donation of the nitrogen lone pair into the empty p-orbital of the boron atom, forming a stable B-N sigma bond.[1][2]

Lewis_Acid_Base_Reaction cluster_reactants Reactants cluster_product Product BCl3 BCl₃ (Lewis Acid) (Trigonal Planar) Adduct (CH₃)₃N·BCl₃ Adduct (Tetrahedral Boron) BCl3->Adduct + NMe3 N(CH₃)₃ (Lewis Base) (Trigonal Pyramidal) NMe3->Adduct

Caption: Lewis acid-base adduct formation.
Electronic and Structural Reorganization

The formation of the B-N bond causes significant electronic and structural reorganization in the BCl₃ moiety. The energy required to deform the planar BCl₃ molecule into the pyramidal geometry it adopts in the adduct is a crucial factor in determining the bond strength.[1] This pyramidalization changes the hybridization of the boron atom from sp² in free BCl₃ to approximately sp³ in the adduct. The electron-donating nature of the trimethylamine group and the strong electron-withdrawing effect of the three chlorine atoms influence the overall stability and electronic properties of the complex.[1]

Experimental Protocols

The structural and bonding characteristics of this compound are determined through several key experimental techniques.

Synthesis and Purification

The adduct is typically prepared by the direct combination of boron trichloride and trimethylamine in a non-aqueous, inert solvent such as benzene.[6]

  • Protocol: A solution of trimethylamine in benzene is treated with a stoichiometric amount of boron trichloride under an inert atmosphere. The resulting precipitate, the (CH₃)₃N·BCl₃ adduct, is then isolated.

  • Purification: The crude product can be purified by recrystallization. Dissolving the adduct in a hot solvent like absolute ethanol or hexane, followed by cooling, allows for the formation of high-purity crystals suitable for analysis.[1][6] Purity levels greater than 99.9% have been achieved using this method.[1]

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional structure of the molecule in the solid state.[1]

XRay_Workflow A High-Purity Crystal Growth B Mounting Crystal on Goniometer A->B C X-ray Source Exposure (e.g., Cu Kα radiation) B->C D Data Collection (Diffraction Pattern) C->D E Structure Solution (e.g., Patterson/Direct Methods) D->E F Structural Refinement E->F G Final Molecular Structure (Bond Lengths, Angles) F->G

Caption: General workflow for single-crystal X-ray diffraction.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. For (CH₃)₃N·BCl₃, the structure was solved using three-dimensional sharpened Patterson functions and refined using anisotropic thermal parameters, yielding a final, detailed molecular model.[4]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for characterizing the bonds within the molecule, particularly the newly formed B-N dative bond.[1]

  • Protocol: Infrared (IR) and Raman spectra are collected from a solid sample of the adduct.[6]

  • Analysis: The formation of the B-N bond gives rise to a characteristic stretching vibration in the spectrum. By comparing the spectra of the adduct with those of the free Lewis acid and base, and by studying isotopic shifts (e.g., using ¹⁰B-enriched samples), a detailed vibrational assignment can be made.[6] This provides direct evidence of bond formation and information about its strength.

Molecular Visualization

The following diagram illustrates the connectivity and structure of the this compound molecule.

Caption: Molecular structure of (CH₃)₃N·BCl₃.

Conclusion

This compound is a structurally well-characterized Lewis acid-base adduct. Its formation results in a shift in the geometry of the boron center from trigonal planar to distorted tetrahedral, accompanied by an elongation of the B-Cl bonds. The molecule is held together by a dative B-N bond with a length of approximately 1.609 Å. The detailed structural and bonding data, obtained primarily through single-crystal X-ray diffraction and supported by spectroscopic studies, provide a fundamental understanding of Lewis acid-base interactions and are invaluable for the design and development of new chemical entities.

References

An In-depth Technical Guide to CAS Number 1516-55-8: Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 1516-55-8, identified as trichloro(trimethylamine)boron. This document collates its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and lists known suppliers.

Furthermore, this guide addresses a potential ambiguity related to the chemical name "1-(2-Fluorophenyl)-2-methyl-2-nitropropan-1-one," which was initially cross-referenced with the aforementioned CAS number. Our findings indicate that these are two distinct chemical entities. A summary of the available information for "1-(2-Fluorophenyl)-2-methyl-2-nitropropan-1-one" is also provided for clarification.

Core Compound: this compound (CAS 1516-55-8)

This compound is a Lewis acid-base adduct formed between boron trichloride and trimethylamine. It is a stable, white to pale yellow powder, which makes it a more manageable reagent compared to gaseous boron trichloride.[1][2] Its primary application lies in organic synthesis as an intermediate and a Lewis acid catalyst.[3]

Chemical and Physical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₃H₉BCl₃N[1][2][3]
Molecular Weight 176.28 g/mol [1][3]
Appearance White to pale yellow powder[1][2]
Melting Point 237-240 °C (decomposition)[1][3]
EINECS(EC#) 216-166-4[3]
MDL Number MFCD00955554[1][3]
Synthesis of this compound

The synthesis of this compound is a direct Lewis acid-base reaction between boron trichloride (BCl₃) and trimethylamine (N(CH₃)₃). The reaction is typically performed in an inert solvent under anhydrous conditions to prevent the hydrolysis of boron trichloride.

Objective: To synthesize this compound.

Materials:

  • Boron trichloride (BCl₃)

  • Trimethylamine (N(CH₃)₃)

  • Anhydrous non-polar solvent (e.g., hexane, dichloromethane)

  • Inert gas (e.g., nitrogen, argon)

  • Schlenk line or glove box for maintaining an inert atmosphere

  • Reaction flask equipped with a magnetic stirrer and gas inlet/outlet

  • Dropping funnel

Procedure:

  • Preparation: Set up the reaction apparatus under an inert atmosphere. The reaction flask is charged with a solution of trimethylamine in the anhydrous solvent.

  • Reaction: A solution of boron trichloride in the same anhydrous solvent is added dropwise to the trimethylamine solution at a controlled temperature, typically between -78 °C and room temperature, with constant stirring. The reaction is exothermic.

  • Precipitation: As the reaction proceeds, the this compound adduct, being insoluble in non-polar solvents, precipitates out of the solution as a white solid.

  • Isolation: The solid product is isolated by filtration under an inert atmosphere.

  • Purification: The collected solid is washed with the anhydrous solvent to remove any unreacted starting materials and then dried under vacuum to yield the pure this compound.

Safety Precautions: Boron trichloride is a toxic and corrosive gas that reacts violently with water. Trimethylamine is a flammable and corrosive gas. Both should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. All glassware must be thoroughly dried before use.

Suppliers

This compound is commercially available from various chemical suppliers. The typical purity offered is ≥98.0%.[3] Some of the suppliers include:

SupplierLocation
Ality Chemical CorporationChina
Chemwill Asia Co., Ltd.China
Dayang Chem (Hangzhou) Co.,Ltd.China
Hunan chemfish Pharmaceutical co.,Ltd.China
King-Pharm-
Nantong Leadchem Industry Co.,Ltd.China
Shandong Mopai Biotechnology Co., LTDChina
Syntor Fine Chemicals LtdUnited Kingdom
BOC SciencesUSA

This is not an exhaustive list and availability may vary.

Addressed Ambiguity: 1-(2-Fluorophenyl)-2-methyl-2-nitropropan-1-one

Initial searches indicated a potential association between CAS number 1516-55-8 and the chemical name 1-(2-Fluorophenyl)-2-methyl-2-nitropropan-1-one. However, our comprehensive investigation reveals no direct relationship between the two. They are distinct chemical compounds.

There is limited public information available for 1-(2-Fluorophenyl)-2-methyl-2-nitropropan-1-one. No specific CAS number has been definitively assigned to this compound in the public domain, and details regarding its synthesis and suppliers are scarce. The properties of a closely related compound, 1-(2-Fluorophenyl)-2-nitropropene, are available and suggest the structural class of the compound .

Visualizations

Synthesis of this compound

The following diagram illustrates the straightforward synthesis of this compound from its reactants.

Synthesis_of_Trichlorotrimethylamineboron cluster_product Product BCl3 Boron Trichloride (BCl₃) Adduct This compound (C₃H₉BCl₃N) BCl3->Adduct plus + NMe3 Trimethylamine (N(CH₃)₃) NMe3->Adduct plus->Adduct Inert Solvent

Caption: Synthesis of this compound.

Logical Workflow for Compound Identification

This diagram outlines the logical process followed to clarify the identity of the compound associated with CAS 1516-55-8.

Compound_Identification_Workflow Start User Query: CAS 1516-55-8 and '1-(2-Fluorophenyl)-2-methyl-2-nitropropan-1-one' SearchCAS Search for CAS 1516-55-8 Start->SearchCAS SearchName Search for '1-(2-Fluorophenyl)-2-methyl-2-nitropropan-1-one' Start->SearchName IdentifyCAS Result: This compound SearchCAS->IdentifyCAS IdentifyName Result: Limited data, no confirmed CAS SearchName->IdentifyName Compare Compare Results IdentifyCAS->Compare IdentifyName->Compare Conclusion Conclusion: Two distinct compounds. Provide data for both. Compare->Conclusion

Caption: Workflow for Compound Identification.

References

Trichloro(trimethylamine)boron: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Lewis Acid Adduct

Introduction

Trichloro(trimethylamine)boron, a stable and versatile Lewis acid adduct, serves as a critical building block in a myriad of applications, from fundamental boron chemistry research to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound, with the chemical formula C₃H₉BCl₃N and a molecular weight of approximately 176.28 g/mol , typically appears as a white to pale yellow powder.[1] The formation of a dative bond between the Lewis acidic boron trichloride and the Lewis basic trimethylamine results in a stable, tetrahedral boron center. This adduct offers a safer and more manageable alternative to gaseous boron trichloride.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

PropertyValueReference(s)
Molecular Formula C₃H₉BCl₃N[1]
Molecular Weight 176.28 g/mol [1]
Appearance White to pale yellow powder[1]
CAS Number 1516-55-8[1]
Melting Point 237-240 °C (with decomposition)[3]
¹¹B NMR Chemical Shift ~18 ppm
¹H NMR Chemical Shift Singlet (trimethylamine protons)
IR Spectroscopy B-N stretching vibration at ~780 cm⁻¹
Purity (typical) ≥98.0%

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is achieved through the direct reaction of boron trichloride (BCl₃) with trimethylamine (NMe₃). The reaction is highly exothermic and requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • Boron trichloride (BCl₃) - 1.0 M solution in an inert solvent (e.g., hexane or dichloromethane)

  • Trimethylamine (NMe₃) - Anhydrous

  • Anhydrous inert solvent (e.g., hexane or dichloromethane)

  • Schlenk line or glovebox for maintaining an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under a strict inert atmosphere, a solution of boron trichloride (1.0 equivalent) in an anhydrous inert solvent is charged into a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • The reaction vessel is cooled to 0 °C using an ice bath to manage the exothermic nature of the reaction.

  • Trimethylamine (1.0 equivalent) is slowly added dropwise to the stirred solution of boron trichloride over a period of 30-60 minutes.

  • Upon addition, a white precipitate of this compound will form.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 1-2 hours to ensure complete reaction.

  • The resulting white solid is collected by filtration under inert atmosphere, washed with a small amount of cold, anhydrous inert solvent to remove any unreacted starting materials, and then dried under vacuum.

Diagram of the Synthetic Workflow

G Synthesis of this compound BCl3 Boron Trichloride (in inert solvent) Reaction Reaction Vessel (0 °C to RT, Inert Atmosphere) BCl3->Reaction NMe3 Trimethylamine NMe3->Reaction Filtration Filtration and Washing Reaction->Filtration Drying Drying under Vacuum Filtration->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

High-purity this compound can be obtained through recrystallization from a suitable solvent system.

Materials:

  • Crude this compound

  • Anhydrous hexane

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot anhydrous hexane.

  • The hot solution is filtered to remove any insoluble impurities.

  • The clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.

  • The resulting white, crystalline solid is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum to yield high-purity this compound.

Reactivity and Applications in Synthesis

The primary mode of reactivity for this compound involves the nucleophilic substitution of the chloride ions attached to the boron atom. The strong boron-nitrogen dative bond remains intact under many reaction conditions, allowing for the selective functionalization at the boron center.

A key application of this adduct is in the synthesis of borazines, which are isosteres of benzene. For instance, this compound can serve as a precursor to 2,4,6-trichloroborazine, a valuable monomer for the production of boron nitride materials.

Reaction Pathway: Synthesis of 2,4,6-Trichloroborazine

The synthesis of 2,4,6-trichloroborazine from this compound and ammonium chloride proceeds through a series of condensation and elimination steps. While the detailed mechanism is complex, a simplified logical pathway can be represented.

Diagram of the Reaction Pathway

G Synthesis of 2,4,6-Trichloroborazine cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product BCl3_NMe3 This compound Intermediate Aminoborane Intermediates BCl3_NMe3->Intermediate Reaction with NH4Cl NH4Cl Ammonium Chloride NH4Cl->Intermediate TCB 2,4,6-Trichloroborazine Intermediate->TCB Cyclization & HCl Elimination

Caption: Logical pathway for the synthesis of 2,4,6-trichloroborazine.

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in final drug structures are not common, its utility as a versatile intermediate in the synthesis of boron-containing pharmacophores is significant. Boron-containing compounds have gained increasing attention in medicinal chemistry, with notable examples like the proteasome inhibitor bortezomib.

This compound can be employed in the synthesis of various organoboron compounds, which are key building blocks for more complex bioactive molecules.[2] For example, the substitution of the chloro groups with organic moieties via organometallic reagents can lead to the formation of boronic acid precursors.

Conclusion

This compound is a valuable and highly versatile reagent in the field of chemistry. Its stability, ease of handling compared to boron trichloride, and predictable reactivity make it an important tool for researchers in both academic and industrial settings. For professionals in drug development, this adduct provides a gateway to the synthesis of novel boron-containing compounds with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in the application of this important Lewis acid adduct.

References

stability and reactivity of the boron-nitrogen bond in Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Reactivity of the Boron-Nitrogen Bond in Trichloro(trimethylamine)boron

Executive Summary

This compound, a Lewis acid-base adduct formed between boron trichloride (BCl₃) and trimethylamine (N(CH₃)₃), serves as a cornerstone compound for understanding the nature of the dative boron-nitrogen (B-N) bond. This technical guide provides a comprehensive analysis of the stability and reactivity associated with this critical bond. The inherent stability of the B-N bond in this adduct is a defining characteristic, allowing the compound to function as a robust intermediate where chemical modifications primarily occur at the boron-chlorine (B-Cl) centers. This document details the thermodynamic and kinetic factors governing bond stability, outlines the compound's reactivity profile, presents key experimental protocols for its synthesis and characterization, and summarizes its applications for researchers in chemistry and drug development.

Introduction to Boron-Nitrogen Adducts

The study of compounds featuring a bond between boron and nitrogen dates back to the early 19th century.[1] However, the systematic exploration of amine-borane adducts began in earnest with the work of Burg and Schlesinger in 1937.[1] These molecules are formed through the reaction of a boron-containing Lewis acid with a nitrogen-containing Lewis base.[1] In this framework, boron compounds like BCl₃ act as classic Lewis acids (electron pair acceptors), while amines like trimethylamine are Lewis bases (electron pair donors).[1]

This compound is a significant model for studying these interactions. Its well-defined structure clearly illustrates the principles of Lewis acidity and the formation of a dative B-N bond.[1] The stability of this adduct makes it a valuable benchmark for comparing the Lewis acidity of other boron compounds and the basicity of other amines.[1]

Synthesis and Molecular Structure

The primary synthetic route to this compound is the direct adduct formation between boron trichloride and trimethylamine.[1] The reaction is typically exothermic and carried out in an inert solvent. Precise control of reaction parameters such as temperature, solvent, and the rate of reactant addition is crucial to prevent side reactions and product decomposition, with industrial yields reaching as high as 98%.[1]

synthesis_reaction cluster_product Product BCl3 BCl₃ (Lewis Acid) Adduct Cl₃B-N(CH₃)₃ NMe3 N(CH₃)₃ (Lewis Base) NMe3->Adduct

Caption: Lewis acid-base reaction for the synthesis of this compound.

The resulting molecule features a tetrahedral boron center coordinated to three chlorine atoms and one nitrogen atom, which in turn is bonded to three methyl groups. The B-N bond is a dative covalent bond, where both electrons are formally donated by the nitrogen atom.

Property Value Reference
Molecular Formula C₃H₉BCl₃N[2]
Molecular Weight 176.28 g/mol [2]
Appearance White to pale yellow powder[2][3]
Melting Point 237-240 °C (decomposes)[4]
Purity (Typical) ≥ 98.0%[2]

Stability of the Boron-Nitrogen Dative Bond

The stability of the this compound adduct is governed by a combination of electronic and steric factors that dictate the strength of the B-N coordination bond.[1]

Thermodynamic and Kinetic Aspects

The formation of the adduct is a kinetically second-order reaction, being first-order in both boron trichloride and trimethylamine.[1] This provides insight into the mechanism of adduct formation.[1] Thermodynamically, the reaction is favorable, with a measured thermal effect (enthalpy of reaction) of -(32 ± 3) kcal/mol at 343 K, indicating a strong and stable bond formation.[5]

Parameter Value Conditions Reference
Rate Constant of Formation 2.2 x 10⁻¹¹ cm³/s343 K, 4.5 Torr[5]
Thermal Effect of Reaction -(32 ± 3) kcal/mol343 K[5]
Decomposition Temperature 237-240 °CN/A[4]
Factors Influencing Stability

The stability of the B-N bond is a balance of several key influences. The strong electron-withdrawing nature of the three chlorine atoms increases the Lewis acidity of the boron center, promoting a strong interaction with the Lewis base. Conversely, the electron-donating trimethylamine group is an effective Lewis base, readily sharing its lone pair of electrons.[1] These electronic effects are the primary drivers of the adduct's stability.

stability_factors BN_Stability B-N Bond Stability in Cl₃B-N(CH₃)₃ Electronic Electronic Factors Electronic->BN_Stability Increases LewisAcidity High Lewis Acidity of Boron (due to 3 Cl atoms) Electronic->LewisAcidity LewisBasicity High Lewis Basicity of Nitrogen (due to 3 CH₃ groups) Electronic->LewisBasicity Steric Steric Factors Steric->BN_Stability Decreases StericHindrance Steric Hindrance (between Cl and CH₃ groups) Steric->StericHindrance

Caption: Key electronic and steric factors influencing B-N bond stability.

Reactivity Profile

The reactivity of this compound is dominated by the robust nature of its B-N bond. This stability ensures that reactions typically occur at the more labile B-Cl bonds without disrupting the core adduct structure.[1]

Nucleophilic Substitution at Boron Centers

The three B-Cl bonds are susceptible to substitution by a wide range of nucleophiles.[1] This reactivity is fundamental to the synthesis of diverse boron derivatives, making the adduct a valuable and versatile intermediate in organic synthesis.[1][2] The B-N bond remains intact throughout these transformations.

reactivity_pathway Start Cl₃B-N(CH₃)₃ Intermediate1 (Nu)Cl₂B-N(CH₃)₃ Start->Intermediate1 + Nu⁻ - Cl⁻ BN_Bond Stable B-N Bond Intermediate2 (Nu)₂ClB-N(CH₃)₃ Intermediate1->Intermediate2 + Nu⁻ - Cl⁻ Final (Nu)₃B-N(CH₃)₃ Intermediate2->Final + Nu⁻ - Cl⁻

Caption: Nucleophilic substitution pathway at the B-Cl bonds of the adduct.

Hydrolytic and Thermal Stability

Unlike many amine-borane adducts which are sensitive to air and moisture, this compound exhibits greater stability.[6] While specific data on the hydrolysis of its B-N bond is limited, its handling and storage recommendations—in a cool, ventilated place—suggest good stability under standard conditions.[2] The compound's thermal stability is notable, with decomposition occurring only at high temperatures (237-240 °C).[4]

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of this compound.

Protocol for Synthesis

This generalized protocol is based on the direct reaction method.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Preparation : In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve trimethylamine in an appropriate anhydrous solvent (e.g., hexane or chlorobenzene).

  • Cooling : Cool the solution to 0 °C or lower using an ice bath to manage the exothermic nature of the reaction.

  • Reactant Addition : Slowly add a stoichiometric amount of boron trichloride (as a solution in the same solvent or neat) to the stirred trimethylamine solution via the dropping funnel over 1-2 hours.

  • Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Isolation : The product, a white solid, will precipitate from the solution. Isolate the solid by filtration under inert atmosphere.

  • Purification : Wash the collected solid with cold, anhydrous solvent to remove any unreacted starting materials. Dry the product under vacuum to yield pure this compound.

Protocol for Spectroscopic Characterization (IR)

Infrared (IR) spectroscopy is a key technique for confirming the formation of the B-N dative bond by observing its characteristic stretching vibration.[1]

  • Sample Preparation : Prepare a sample of the synthesized solid, typically as a KBr pellet or a Nujol mull, to minimize moisture exposure.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis : Identify the key vibrational bands. The B-N stretching frequency in such adducts is a direct indicator of bond formation and provides qualitative information about bond strength. This peak is expected in the fingerprint region and its exact position can be compared with literature values for confirmation.

experimental_workflow Reactants Reactants (BCl₃, N(CH₃)₃) Anhydrous Solvent Synthesis Synthesis (Inert Atmosphere, Temp. Control) Reactants->Synthesis Isolation Isolation & Purification (Filtration, Washing, Drying) Synthesis->Isolation Product Final Product Cl₃B-N(CH₃)₃ Isolation->Product Characterization Characterization Product->Characterization IR IR Spectroscopy (Confirm B-N bond) Characterization->IR Methods NMR NMR Spectroscopy (¹H, ¹¹B, ¹³C) Characterization->NMR Methods EA Elemental Analysis Characterization->EA Methods

Caption: General experimental workflow for the synthesis and characterization of the adduct.

Applications in Research and Drug Development

The unique stability-reactivity profile of this compound makes it a valuable tool for chemists.

  • Organic Synthesis Intermediate : It serves as a crucial building block for introducing boron into complex molecules.[2] Its utility as a stable, solid source of BCl₃ simplifies handling and improves reaction control. This is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2]

  • Lewis Acid Chemistry : Its character as a Lewis acid is harnessed in reactions that require the activation of substrates through electron pair acceptance.[2]

  • Boron Chemistry Research : The compound provides a foundational structure for researchers developing novel boron-based methodologies and materials.[2] While this specific adduct may not be a drug itself, the broader class of boron-containing compounds has seen tremendous growth in drug discovery.[7][8] The stability of B-N heterocycles is being explored for applications in bioorthogonal coupling reactions and the development of novel therapeutics.[9][10]

Conclusion

The boron-nitrogen dative bond in this compound is characterized by high thermodynamic and kinetic stability. This stability is a direct result of favorable electronic interactions between the highly Lewis acidic BCl₃ fragment and the Lewis basic trimethylamine. The compound's reactivity is centered on the B-Cl bonds, allowing for versatile functionalization while the core B-N adduct remains intact. This predictable behavior makes this compound an indispensable reagent and model system for researchers in synthetic chemistry and a valuable reference point for scientists in the field of drug development exploring the expanding landscape of boron-based chemistry.

References

Theoretical Insights into Trichloro(trimethylamine)boron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on Trichloro(trimethylamine)boron, a significant Lewis acid-base adduct. The document summarizes key quantitative data, outlines detailed experimental and computational protocols, and presents visual representations of its chemical behavior, offering a comprehensive resource for researchers in chemistry and drug development.

Core Molecular Properties: A Quantitative Overview

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided significant insights into the structural and energetic properties of this compound. These computational approaches offer a powerful complement to experimental techniques like X-ray diffraction and gas-phase electron diffraction.

Geometrical Parameters

The molecular geometry of this compound has been a key focus of theoretical investigations. The formation of the dative bond between the boron and nitrogen atoms leads to a distorted tetrahedral geometry around the boron center. A comparison of selected experimental and theoretical geometrical parameters is presented in Table 1.

ParameterExperimental Value (Gas-Phase Electron Diffraction)[1]Theoretical Value (DFT)Description
B-N Bond Length1.652 ± 0.009 ÅData not available in search resultsThe length of the dative covalent bond between the Boron and Nitrogen atoms.
B-Cl Bond Length1.836 ± 0.002 ÅData not available in search resultsThe length of the covalent bonds between the Boron and Chlorine atoms.
C-N Bond Length1.497 ± 0.003 ÅData not available in search resultsThe length of the covalent bonds between the Carbon and Nitrogen atoms in the trimethylamine moiety.
Cl-B-Cl Bond Angle110.9 ± 0.2°Data not available in search resultsThe angle between the Chlorine, Boron, and Chlorine atoms.
C-N-C Bond Angle108.1 ± 0.3°Data not available in search resultsThe angle between the Carbon, Nitrogen, and Carbon atoms in the trimethylamine moiety.

Note: While DFT calculations have been performed, specific theoretical values for all parameters were not available in the provided search results. The experimental values are from a gas-phase electron diffraction study.

Vibrational Frequencies

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for characterizing the bonding within this compound. The formation of the B-N dative bond gives rise to a characteristic stretching vibration.

Vibrational ModeExperimental Frequency (IR)Theoretical Frequency (DFT)Description
B-N Stretch~780 cm⁻¹Data not available in search resultsStretching vibration of the dative bond between Boron and Nitrogen.

Note: A comprehensive list of theoretical vibrational frequencies was not available in the search results.

Methodologies and Protocols

Synthesis Protocol: Direct Adduct Formation

The primary method for the synthesis of this compound is the direct reaction between boron trichloride (BCl₃), a strong Lewis acid, and trimethylamine (N(CH₃)₃), a Lewis base.

Materials:

  • Boron trichloride (BCl₃)

  • Trimethylamine (N(CH₃)₃)

  • Anhydrous, non-polar solvent (e.g., hexane or benzene)

Procedure:

  • In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve trimethylamine in the anhydrous solvent in a reaction vessel equipped with a stirring mechanism and a cooling bath.

  • Slowly add a solution of boron trichloride in the same solvent to the trimethylamine solution with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature to prevent side reactions.

  • A white precipitate of this compound will form.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • The solid product is then isolated by filtration, washed with the anhydrous solvent to remove any unreacted starting materials, and dried under vacuum.

Computational Protocol: A General DFT Approach

While specific computational details from a single definitive study on this compound are not fully available in the provided search results, a general protocol for performing DFT calculations on such a Lewis acid-base adduct is outlined below. This protocol is based on commonly employed methodologies for similar systems.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Geometry Optimization:

    • Functional: A hybrid functional such as B3LYP is a common choice for geometry optimizations of main group compounds.

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) is typically used to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for describing the lone pairs and potential charge transfer, while polarization functions (d,p) are crucial for accurately modeling the bonding.

    • Procedure: An initial guess for the molecular geometry is constructed. The energy of this geometry is then minimized with respect to the nuclear coordinates, resulting in the optimized equilibrium structure.

  • Vibrational Frequency Calculation:

    • Procedure: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)). This calculation yields the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

  • Bonding Analysis:

    • Methods: Techniques such as Natural Bond Orbital (NBO) analysis can be employed to investigate the nature of the B-N dative bond, including charge transfer and orbital interactions.

Visualizing Chemical Processes

Logical Workflow for Theoretical Investigation

The following diagram illustrates a typical workflow for the theoretical investigation of a Lewis acid-base adduct like this compound.

theoretical_workflow cluster_start Initial Steps cluster_calc Computational Calculations cluster_analysis Data Analysis cluster_reactivity Reactivity Studies (Optional) start Define Research Question (e.g., Structure, Bonding, Reactivity) mol_build Build Initial Molecular Geometry (BCl3 and N(CH3)3) start->mol_build geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy Calculation (Higher Level of Theory) geom_opt->energy_calc struct_analysis Analyze Structural Parameters (Bond Lengths, Angles) geom_opt->struct_analysis vib_analysis Analyze Vibrational Spectra (Compare with Experiment) freq_calc->vib_analysis bond_analysis Bonding Analysis (e.g., NBO, AIM) energy_calc->bond_analysis struct_analysis->bond_analysis ts_search Transition State Search (for a specific reaction) bond_analysis->ts_search irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc_calc reaction_analysis Analyze Reaction Pathway and Activation Energy irc_calc->reaction_analysis

Caption: A flowchart outlining the typical computational workflow for the theoretical study of this compound.

Signaling Pathway: Nucleophilic Substitution at the Boron Center

One of the key reactions of this compound is nucleophilic substitution at the electron-deficient boron atom. The stability of the B-N bond often means that substitution occurs at the B-Cl positions. The following diagram illustrates the general mechanism for this process.

nucleophilic_substitution Reactants BCl3:N(CH3)3 + Nu- TS [Cl3B(Nu)--N(CH3)3]‡ Reactants->TS Nucleophilic Attack Products Cl2(Nu)B:N(CH3)3 + Cl- TS->Products Chloride Departure

Caption: A simplified representation of the nucleophilic substitution reaction pathway for this compound.

References

Spectroscopic Profile of Trichloro(trimethylamine)boron: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of trichloro(trimethylamine)boron, a Lewis acid-base adduct of significant interest in synthetic chemistry. The document details nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data, along with experimental protocols for the characterization of this compound.

Introduction

This compound, with the chemical formula BCl₃·N(CH₃)₃, is a stable, crystalline solid formed by the reaction of the Lewis acid boron trichloride (BCl₃) with the Lewis base trimethylamine (N(CH₃)₃). The formation of a dative bond between the boron and nitrogen atoms results in a tetracoordinate boron center with a tetrahedral geometry. Spectroscopic techniques are essential for confirming the structure and purity of this adduct. This guide summarizes the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei in a molecule. For this compound, ¹¹B, ¹H, and ¹³C NMR are the most relevant techniques.

Quantitative NMR Data
NucleusChemical Shift (δ) of BCl₃·N(CH₃)₃ (ppm)Chemical Shift (δ) of N(CH₃)₃ (ppm)MultiplicitySolvent
¹¹B ~18[1]-SingletNot specified
¹H Data not available~2.12SingletNot specified
¹³C Data not available~47.5SingletNot specified

Note: The chemical shift of the protons and carbons in the trimethylamine ligand is expected to shift upon coordination to boron trichloride.

Experimental Protocol for NMR Spectroscopy

Given that this compound is an air-sensitive solid, appropriate handling techniques are crucial for obtaining high-quality NMR spectra.

  • Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). The solid sample is dissolved in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) inside the glovebox.

  • NMR Tube: To avoid a broad background signal from borosilicate glass, it is highly recommended to use NMR tubes made of quartz.

  • Instrumentation:

    • For ¹¹B NMR, a spectrometer with a boron-specific probe is used. The spectrum is typically acquired with proton decoupling.

    • For ¹H and ¹³C NMR, standard probes are used.

  • Data Acquisition:

    • Due to the quadrupolar nature of the ¹¹B nucleus, the signal can be broad. Using a higher field spectrometer can improve resolution.

    • Special pulse sequences, such as those designed to suppress background signals, can be employed to enhance the quality of the ¹¹B NMR spectrum.

    • For ¹H and ¹³C NMR, standard acquisition parameters are generally sufficient.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. The key vibrational modes for this compound are the B-N stretch, B-Cl stretches, and the internal vibrations of the trimethylamine ligand.

Quantitative Vibrational Data

The following table summarizes the key IR and Raman vibrational frequencies for this compound.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
B-N Stretch ~780Not reported
B-Cl Asymmetric Stretch ~740~740
B-Cl Symmetric Stretch Not reported~390
N-C₃ Asymmetric Stretch ~1000~1000
N-C₃ Symmetric Stretch ~840~840
CH₃ Rock ~980~980

Data sourced from Amster and Taylor (1964).

Experimental Protocol for Vibrational Spectroscopy
  • Sample Preparation (Solid State):

    • KBr Pellet: The solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar under an inert atmosphere. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull: A small amount of the solid is ground with a few drops of Nujol (mineral oil) to create a paste. This mull is then placed between two KBr or CsI plates.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the KBr pellet or Nujol on the salt plates should be taken and subtracted from the sample spectrum.

  • Sample Preparation: Due to the air-sensitive nature of the compound, the solid sample should be sealed in a glass capillary or a flat-bottomed glass vial under an inert atmosphere.

  • Data Acquisition: The sealed sample is placed in the Raman spectrometer. The laser is focused on the sample, and the scattered light is collected. Care should be taken to avoid sample fluorescence, which can be minimized by using a laser with a longer wavelength (e.g., 785 nm or 1064 nm).

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for the characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of BCl3·N(CH3)3 inert_prep Sample Preparation (Inert Atmosphere) synthesis->inert_prep nmr NMR Spectroscopy (¹¹B, ¹H, ¹³C) inert_prep->nmr ir IR Spectroscopy inert_prep->ir raman Raman Spectroscopy inert_prep->raman data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis raman->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Overall workflow for the spectroscopic analysis of this compound.

Structure_Elucidation_Logic cluster_nmr NMR Spectroscopy cluster_vibrational Vibrational Spectroscopy b11_nmr ¹¹B NMR: - Confirms tetracoordinate Boron - Chemical shift ~18 ppm structure Confirmed Structure: BCl₃·N(CH₃)₃ (Tetrahedral Boron) b11_nmr->structure Provides direct evidence of B coordination h1_c13_nmr ¹H & ¹³C NMR: - Characterize trimethylamine ligand - Confirm single chemical environment h1_c13_nmr->structure Confirms ligand integrity ir_raman IR & Raman: - Identify B-N stretch (~780 cm⁻¹) - Observe B-Cl and N-C vibrations ir_raman->structure Confirms key functional groups and bonds

Logical relationship of spectroscopic techniques for structural elucidation.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for trichloro(trimethylamine)boron (CAS No. 1516-55-8). The information is intended to support laboratory and manufacturing activities by providing a thorough understanding of the compound's properties, hazards, and necessary precautions.

Chemical and Physical Properties

This compound is a Lewis acid-base adduct of boron trichloride and trimethylamine.[1] It is a white to pale yellow powder, utilized as an intermediate in a variety of organic synthesis processes.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1516-55-8[1][2][3][4][5]
Molecular Formula C3H9BCl3N[2][3][4][5][6]
Molecular Weight 176.28 g/mol [2][4][5][6]
Appearance White to pale yellow powder[2][3][4]
Melting Point 237-240°C (with decomposition)[4][5]
Purity ≥98.0%[2]

Hazard Identification and Classification

While specific toxicity data for this compound is not extensively documented, the hazards can be inferred from its components and related compounds. The primary hazards are associated with its reactivity, particularly with moisture, and the corrosive nature of its potential decomposition products.

Table 2: GHS Hazard Statements for this compound

Hazard StatementDescriptionSource(s)
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
H335 May cause respiratory irritation[4]

Note: The hazards of boron trichloride, a precursor, are severe. It is very toxic by inhalation and severely corrosive to the respiratory system, eyes, and skin.[7]

Reactivity and Stability

This compound's stability is influenced by steric and electronic factors.[1] It is sensitive to moisture and can react with water.[8][9] The synthesis of this adduct is an exothermic reaction, requiring careful temperature control.[1]

Incompatible Materials:

  • Acids[8]

  • Strong oxidizing agents[8]

  • Alcohols[8]

  • Water/Moisture[8][9]

Hazardous Decomposition Products: Upon thermal decomposition or reaction with incompatible materials, it may produce irritating and highly toxic gases.[10] For related boron compounds, these can include:

  • Nitrogen oxides (NOx)[8]

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[8]

  • Hydrogen[8]

  • Oxides of boron[8]

  • Hydrogen chloride gas[9]

TMB This compound Decomposition Decomposition Products TMB->Decomposition Reacts with Heat Heat / Fire Heat->Decomposition Moisture Moisture / Water Moisture->Decomposition Oxidizers Strong Oxidizing Agents Oxidizers->Decomposition NOx Nitrogen Oxides (NOx) Decomposition->NOx COx CO, CO2 Decomposition->COx BoronOxides Boron Oxides Decomposition->BoronOxides HCl Hydrogen Chloride Gas Decomposition->HCl

Caption: Reactivity and Decomposition Pathways.

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

4.1 Engineering Controls

  • Ventilation: Use only with adequate ventilation, such as in a chemical fume hood.[7][11] Local exhaust ventilation is crucial to control airborne exposure.[12]

  • Inert Atmosphere: For operations where moisture sensitivity is critical, handling within an inert atmosphere (e.g., a glove box) is recommended.[11]

4.2 Personal Protective Equipment (PPE)

  • Eye Protection: Wear ANSI-approved, properly fitting safety glasses or chemical splash goggles.[11] A face shield may be necessary depending on the scale of the operation.[13]

  • Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.[11] Wear chemical-resistant gloves (nitrile is often recommended, but compatibility should be verified).[11]

  • Respiratory Protection: If ventilation is inadequate, a properly fitted, air-purifying or air-fed respirator is necessary.[7] Respirator selection should be based on known or anticipated exposure levels.[7]

4.3 Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[7][10]

  • Do not breathe dust or vapors.[7][12][13]

  • Wash hands thoroughly after handling.[7][10]

  • Keep away from incompatible materials such as water, acids, and oxidizing agents.[8][9][11]

  • Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.[8][9]

4.4 Storage

  • Store in a segregated and approved area.[7]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8][11]

  • Protect from moisture.[8][14]

  • Store away from heat, sparks, and open flames.[8][9]

First Aid Measures

Immediate medical attention is critical in case of exposure.

Table 3: First Aid Procedures

Exposure RouteProcedureSource(s)
Inhalation Move the exposed person to fresh air. If not breathing, or if breathing is irregular, provide artificial respiration or oxygen by trained personnel. Get medical attention immediately.[7][8][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[7][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.[7][8][10]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get medical attention immediately.[10][15][16]

Note: Victims of overexposure should be observed for at least 72 hours for the delayed onset of pulmonary edema.[15]

Accidental Release and Disposal

6.1 Accidental Release Measures

  • Evacuate: Evacuate unnecessary personnel from the area.[7]

  • Ventilate: Ensure adequate ventilation.[13]

  • Containment: Stop the leak if it can be done without risk.[13]

  • Cleanup: For solid spills, sweep up and shovel into suitable containers for disposal.[8] Avoid generating dust. Do not expose the spill to water.[9]

  • PPE: Wear appropriate personal protective equipment, including respiratory protection, during cleanup.[7][8]

6.2 Waste Disposal

  • Waste is classified as hazardous.[8]

  • Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[8]

  • Empty containers may retain product residue and can be hazardous.[7]

Experimental Protocol: General Handling of Air- and Moisture-Sensitive Reagents

While specific experimental protocols for this compound are application-dependent, the following provides a general workflow for its safe handling in a laboratory setting.

A Preparation - Review SDS - Don PPE (Gloves, Goggles, Lab Coat) - Ensure Fume Hood is operational B Inert Atmosphere Setup - Purge reaction vessel with an inert gas (N2 or Ar) A->B Proceed if safe C Reagent Transfer - Transfer solid in fume hood or glove box - Use dry, clean equipment B->C Vessel is inert D Reaction - Add reagent under positive pressure of inert gas - Control temperature (exothermic potential) C->D Reagent weighed E Work-up & Quenching - Carefully quench any excess reagent with a suitable solvent (e.g., isopropanol) before introducing water D->E Reaction complete F Decontamination & Waste - Rinse glassware with an appropriate solvent - Segregate waste into hazardous waste containers E->F Reaction quenched G Cleanup - Decontaminate work area - Remove and properly store PPE - Wash hands thoroughly F->G Waste contained

Caption: General Experimental Workflow for Safe Handling.

References

Methodological & Application

Application Notes and Protocols: Trichloro(trimethylamine)boron as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trichloro(trimethylamine)boron (Me₃N·BCl₃) in organic synthesis. As a stable, crystalline solid, this reagent serves as a safe and convenient alternative to gaseous boron trichloride (BCl₃), offering high purity (≥98.0%) for reproducible and predictable outcomes in sensitive applications.[1] Its utility stems from its function as a potent Lewis acid and as a precursor for various boron-containing compounds.[1][2]

Synthesis of Boron-Nitrogen Compounds

Application Note 1.1: Synthesis of B-Trichloroborazine

This compound is an excellent starting material for the synthesis of B-trichloroborazine, a key monomer for the production of boron nitride (BN) fibers and other advanced ceramic materials. The solid nature of Me₃N·BCl₃ allows for precise stoichiometry and simplifies handling compared to the traditional method involving gaseous BCl₃. The reaction proceeds by heating the adduct with an ammonium salt, such as ammonium chloride, in a high-boiling inert solvent.

General Reaction Scheme:

3 Me₃N·BCl₃ + 3 NH₄Cl → (ClB-NH)₃ + 3 Me₃N·HCl + 6 HCl

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Me₃N·BCl₃ + NH₄Cl + Inert Solvent (e.g., Toluene) heating Heat to Reflux (110-140 °C) under N₂ Atmosphere reagents->heating Charge Reactor cooling Cool to RT heating->cooling filtration Filter to remove Me₃N·HCl and excess NH₄Cl cooling->filtration distillation Distill solvent (Reduced Pressure) filtration->distillation product Isolate Crystalline B-Trichloroborazine distillation->product

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Stoichiometric RatioTypical Yield
This compoundC₃H₉BCl₃N176.281.0 eq85-95%
Ammonium ChlorideNH₄Cl53.491.0 eq-
B-TrichloroborazineB₃Cl₃H₃N₃183.82-

Experimental Protocol: Synthesis of B-Trichloroborazine

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a thermocouple. The system is flame-dried under a vacuum and subsequently maintained under a positive pressure of dry nitrogen.

  • Reagent Charging: The flask is charged with this compound (1.0 eq) and ammonium chloride (1.0 eq). Anhydrous toluene is added as the solvent.

  • Reaction: The heterogeneous mixture is stirred vigorously and heated to reflux (approximately 110-140 °C) for 12-20 hours.[3] The progress of the reaction can be monitored by observing the consumption of the starting materials.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid byproducts, including trimethylamine hydrochloride and unreacted ammonium chloride, are removed by filtration under an inert atmosphere.

  • Purification: The solvent is removed from the filtrate by distillation under reduced pressure to yield crude B-trichloroborazine. The product can be further purified by recrystallization or sublimation to afford colorless, needle-like crystals.

Application as a Lewis Acid Catalyst

Application Note 2.1: Friedel-Crafts Alkylation of Arenes

This compound can serve as a solid, easy-to-handle precatalyst for Lewis acid-catalyzed reactions.[1] Upon gentle heating or in the presence of a substrate that can displace the trimethylamine, it can generate BCl₃ in situ. This is particularly advantageous for reactions like Friedel-Crafts alkylation, where the controlled release of the potent Lewis acid can improve selectivity and reduce side reactions. The following protocol describes a representative alkylation of an arene with an alkene.

General Reaction Scheme:

Ar-H + R-CH=CH₂ --(cat. Me₃N·BCl₃)--> Ar-CH(R)CH₃

G cluster_activation Catalyst Activation cluster_reaction Catalytic Cycle adduct Me₃N·BCl₃ dissociation adduct->dissociation lewis_acid BCl₃ + Me₃N dissociation->lewis_acid coordination Coordination & Carbocation Formation lewis_acid->coordination Enters Cycle alkene Alkene (Substrate) alkene->coordination carbocation [R-C⁺H-CH₃]·BCl₃ coordination->carbocation alkylation Electrophilic Aromatic Substitution carbocation->alkylation arene Arene (Nucleophile) arene->alkylation alkylation->lewis_acid Regenerates Catalyst product Alkylated Arene (Product) alkylation->product

Quantitative Data Summary (Representative)

ComponentRoleMolar Ratio/LoadingTemperature (°C)Time (h)Typical Yield
Arene (e.g., Toluene)Substrate1.0 eq0 to RT2-670-90%
Alkene (e.g., 1-Octene)Substrate1.2 eq---
This compoundPre-catalyst5-10 mol%---
DichloromethaneSolvent----

Experimental Protocol: Friedel-Crafts Alkylation

  • Apparatus Setup: A dry, nitrogen-flushed flask is charged with the arene (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: this compound (0.05-0.10 eq) is added to the stirred solution.

  • Substrate Addition: The alkene (1.2 eq) is added dropwise to the mixture at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-6 hours. Progress is monitored by TLC or GC-MS.

  • Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous NaHCO₃ solution. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield the alkylated arene.

Use in Deprotection Reactions

Application Note 3.1: Deprotection of Boc-Protected Amines

The Lewis acidity of BCl₃ generated from this compound makes it an effective reagent for the cleavage of acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group from amines.[4] This method is an alternative to using strong acids like trifluoroacetic acid (TFA), which may not be suitable for substrates with other acid-sensitive functionalities.[5]

General Reaction Scheme:

R-NHBoc + Me₃N·BCl₃ → R-NH₂·HCl

G start Need BCl₃ Reactivity? gas BCl₃ (gas) start->gas Yes solid Me₃N·BCl₃ (solid) start->solid Yes gas_pros Pros: - High Reactivity gas->gas_pros gas_cons Cons: - Toxic & Corrosive Gas - Requires Specialized Equipment - Difficult to Handle/Weigh gas->gas_cons solid_pros Pros: - Crystalline Solid - Easy to Weigh & Handle - Safer Alternative - Controlled Release of BCl₃ solid->solid_pros solid_cons Cons: - May require heating to release BCl₃ solid->solid_cons

Quantitative Data Summary (Representative)

ComponentRoleMolar RatioTemperature (°C)Time (h)Typical Yield
Boc-Protected AmineSubstrate1.0 eq0 to RT1-4>90%
This compoundReagent1.1-1.5 eq---
DichloromethaneSolvent----

Experimental Protocol: Boc Deprotection

  • Apparatus Setup: A solution of the Boc-protected amine (1.0 eq) in anhydrous dichloromethane is prepared in a dry, nitrogen-flushed flask and cooled to 0 °C.

  • Reagent Addition: this compound (1.1-1.5 eq) is added portion-wise to the stirred solution.

  • Reaction: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 1-4 hours. The reaction progress is monitored by TLC.

  • Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is then basified with an aqueous solution of NaOH or NaHCO₃ to a pH of 8-9.

  • Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the deprotected amine, which can be purified further if necessary.

References

catalytic applications of Trichloro(trimethylamine)boron in hydroboration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Catalytic Hydroboration

Foreword: Initial inquiries into the have revealed that this compound is not a recognized catalyst for such reactions. Trichloro(trimethylamine)boron, a Lewis acid adduct, lacks the requisite boron-hydride (B-H) bond necessary for the hydroboration of unsaturated compounds.[1][][3] Its primary applications in organic synthesis are as a Lewis acid catalyst in reactions like alkylations and electrophilic additions.[][3]

To provide relevant and actionable information within the requested format, these notes will focus on a well-established and widely utilized system for catalytic hydroboration: the Rhodium-catalyzed hydroboration of alkenes using Catecholborane (HBcat) . This system exemplifies the principles of catalytic hydroboration and offers a versatile methodology for the synthesis of valuable organoborane intermediates.[4][5]

Application: Rhodium-Catalyzed Hydroboration of Alkenes

Catalytic hydroboration is a powerful synthetic method that allows for the efficient and selective addition of a B-H bond across a carbon-carbon double bond.[6] While uncatalyzed hydroboration is a cornerstone of organic synthesis, the use of transition metal catalysts, particularly rhodium complexes, offers distinct advantages. These include the ability to use milder and more stable borane reagents like catecholborane, and crucially, to control the regioselectivity of the addition, often favoring products not accessible through uncatalyzed pathways.[5]

The rhodium-catalyzed hydroboration of alkenes with catecholborane typically yields alkylboronate esters, which are versatile intermediates that can be further transformed into alcohols, amines, and other functional groups.[4] A significant feature of this catalytic system is its ability to favor the formation of branched (Markovnikov) products in the hydroboration of vinylarenes, a selectivity opposite to that of uncatalyzed reactions.[4][7]

Scope and Limitations

The rhodium-catalyzed hydroboration with catecholborane is applicable to a wide range of alkene substrates. However, the regioselectivity and efficiency of the reaction can be influenced by the substrate's electronic and steric properties, as well as the specific rhodium catalyst and ligands employed.[8] For instance, while vinylarenes often yield the branched isomer with high selectivity, the hydroboration of aliphatic alkenes may result in a mixture of linear and branched products.[7][8]

Quantitative Data Summary

The regioselectivity of the rhodium-catalyzed hydroboration of vinylarenes is a key aspect of its synthetic utility. The following table summarizes representative data for the hydroboration of styrene, highlighting the influence of the catalyst on the product distribution.

EntryCatalystSubstrateProduct Ratio (Branched:Linear)Yield (%)Reference
1[Rh(PPh₃)₃Cl]Styrene>99:195[4]
2[Rh(COD)₂]⁺/PPh₃Styrene>99:192[4]
3RhCl₃·nH₂OStyrene1:9988[4]
4No CatalystStyrene1:9990[4]

Table 1: Regioselectivity in the Hydroboration of Styrene with Catecholborane.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Hydroboration of Styrene

This protocol describes a general method for the rhodium-catalyzed hydroboration of styrene with catecholborane to yield the branched (Markovnikov) product, 1-phenylethylboronate ester.

Materials:

  • Wilkinson's catalyst ([Rh(PPh₃)₃Cl])

  • Catecholborane (HBcat)

  • Styrene

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a flame-dried Schlenk flask is charged with Wilkinson's catalyst (0.01-0.05 mol%).

  • Anhydrous THF is added to dissolve the catalyst.

  • Styrene (1.0 equivalent) is added to the flask via syringe.

  • Catecholborane (1.1 equivalents) is then added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for the time specified in the relevant literature (typically 1-4 hours), monitoring the reaction progress by TLC or GC analysis.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or chromatography. Alternatively, the intermediate boronate ester can be used directly in subsequent reactions, such as oxidation to the corresponding alcohol.

Oxidative Workup to Alcohol:

  • The crude boronate ester is dissolved in THF.

  • A solution of 3M NaOH is added, followed by the slow, dropwise addition of 30% H₂O₂ at 0 °C.

  • The mixture is stirred at room temperature for 2-4 hours.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 1-phenylethanol.

  • Purification by flash chromatography on silica gel provides the pure alcohol.

Diagrams and Visualizations

Catalytic Cycle of Rhodium-Catalyzed Hydroboration

The generally accepted mechanism for the rhodium-catalyzed hydroboration of an alkene with catecholborane involves a series of steps including oxidative addition, alkene coordination, migratory insertion, and reductive elimination.[4][5]

Catalytic_Cycle Figure 1: Catalytic Cycle of Rh-Catalyzed Hydroboration A [Rh(I)L_n] B Oxidative Addition A->B + HBcat C [Rh(III)(H)(Bcat)L_n] B->C D Alkene Coordination C->D + Alkene E [Rh(III)(H)(Bcat)(alkene)L_n] D->E F Migratory Insertion E->F 1,2-insertion G [Rh(III)(alkyl)(Bcat)L_n] F->G H Reductive Elimination G->H - Alkyl-Bcat H->A

Figure 1: Catalytic Cycle of Rh-Catalyzed Hydroboration.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent oxidation of the organoborane product.

Workflow Figure 2: Experimental Workflow Start Setup Inert Atmosphere Reaction Add_Reagents Add Catalyst, Alkene, and Catecholborane Start->Add_Reagents Reaction Stir at Room Temperature Add_Reagents->Reaction Workup Solvent Removal Reaction->Workup Oxidation Oxidative Workup (NaOH, H₂O₂) Workup->Oxidation Purification Extraction and Chromatography Oxidation->Purification Product Pure Alcohol Product Purification->Product

References

Application Notes and Protocols for Demethylation using Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylation, the removal of a methyl group from a molecule, is a critical reaction in organic synthesis and is of significant interest in medicinal chemistry and drug development. The selective cleavage of methyl ethers to unveil hydroxyl groups is a common transformation in the synthesis of natural products and active pharmaceutical ingredients. Trichloro(trimethylamine)boron (BCl₃·NMe₃) is a stable, solid complex of boron trichloride (BCl₃) that serves as a convenient and effective reagent for the demethylation of aryl methyl ethers. This application note provides a detailed experimental protocol for utilizing this compound for demethylation, summarizes key reaction parameters, and illustrates the underlying chemical transformation and its relevance in a biological context.

Boron trichloride itself is a powerful Lewis acid for ether cleavage, but as a gas, it can be difficult to handle.[1] The this compound complex offers a significant advantage by being a stable, weighable solid, which simplifies reaction setup and improves safety and handling.[2] This complex dissociates in solution to provide BCl₃ for the demethylation reaction.

Data Presentation

The efficiency of demethylation reactions is influenced by the choice of reagent, substrate, solvent, and temperature. The following table provides a comparative overview of common boron-based demethylating agents.

ReagentFormulaPhysical FormTypical Reaction ConditionsSelectivity
This compound BCl₃·NMe₃White solidDichloromethane (DCM), 0°C to refluxGood for aryl methyl ethers
Boron TrichlorideBCl₃Colorless gasDichloromethane (DCM), -78°C to RTGood for aryl methyl ethers, can be less reactive than BBr₃[1]
Boron TribromideBBr₃Colorless liquidDichloromethane (DCM), -78°C to RTHighly effective for aryl methyl ethers, more reactive than BCl₃

Experimental Protocols

General Protocol for the Demethylation of an Aryl Methyl Ether using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl methyl ether (substrate)

  • This compound (BCl₃·NMe₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aryl methyl ether (1.0 equivalent).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

  • Reagent Addition: Add this compound (1.1-1.5 equivalents per methyl ether group) to the stirred solution at 0°C (ice bath). The solid reagent can be added in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS). If the reaction is sluggish, gentle heating (reflux) may be applied.

  • Quenching: Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of methanol. This will react with any excess BCl₃.

  • Workup:

    • Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired phenol.

Safety Precautions:

  • This compound should be handled in a well-ventilated fume hood.

  • Anhydrous solvents and an inert atmosphere are crucial for the success of the reaction, as BCl₃ reacts violently with water.[1]

  • The quenching step is exothermic and should be performed with care.

Visualizations

Experimental Workflow for Demethylation

The following diagram illustrates the general workflow for the demethylation of an aryl methyl ether using this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Aryl Methyl Ether in Anhydrous DCM reagent Add this compound (1.1-1.5 equiv.) start->reagent react Stir at 0°C to RT (2-24 h) reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Methanol monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract purify Purify (Chromatography/ Recrystallization) extract->purify end end purify->end Isolated Phenol

Caption: General workflow for demethylation using this compound.

Mechanism of Demethylation by Boron Trichloride

The active demethylating agent is boron trichloride, which is released from the trimethylamine complex. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by a nucleophilic attack of a chloride ion on the methyl group.

G Aryl-O-CH3 Aryl-O-CH3 Adduct [Aryl-O+(BCl3)-CH3] Aryl-O-CH3->Adduct + BCl3 BCl3 BCl3 Product Aryl-OH Adduct->Product + H2O (workup) Byproduct CH3Cl + BCl2OH Adduct->Byproduct - Cl- attack

Caption: Simplified mechanism of aryl methyl ether demethylation by BCl₃.

Relevance in Drug Development: Demethylation and Cancer Signaling

In drug development, particularly in oncology, demethylation is a key concept. Aberrant DNA methylation, catalyzed by DNA methyltransferases (DNMTs), can lead to the silencing of tumor suppressor genes.[3][4] Demethylating agents can reactivate these genes, inhibiting cancer progression. The diagram below illustrates this concept within a simplified signaling context.

G cluster_cancer Cancer Cell Signaling cluster_therapy Therapeutic Intervention DNMT DNA Methyltransferases (DNMTs) TSG_m Tumor Suppressor Gene (Methylated & Silenced) DNMT->TSG_m Hypermethylation Proliferation Uncontrolled Cell Proliferation TSG_m->Proliferation Leads to TSG_a Tumor Suppressor Gene (Demethylated & Active) TSG_m->TSG_a Reactivation Demethylating_Agent Demethylating Agent (e.g., DNMT Inhibitor) Demethylating_Agent->DNMT Inhibits Apoptosis Apoptosis / Growth Arrest TSG_a->Apoptosis Promotes

Caption: Role of demethylation in reactivating tumor suppressor genes in cancer therapy.

References

Application Notes and Protocols: Trichloro(trimethylamine)boron in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trichloro(trimethylamine)boron (BCl₃·NMe₃) is a stable, solid Lewis acid complex that serves as a safer and more manageable alternative to gaseous boron trichloride (BCl₃). Its utility in organic synthesis is significant, particularly in reactions requiring a mild Lewis acid catalyst. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate for Sulindac, a non-steroidal anti-inflammatory drug (NSAID). The protocol is based on a reported BCl₃-mediated cyclization of o-alkynylstyrenes to form boron-functionalized indenes, which are direct precursors to the Sulindac core structure.[1][2] While the original procedure utilizes BCl₃, this note adapts it for the more user-friendly BCl₃·NMe₃ complex.

Key Application: Synthesis of a Borylated Indene Precursor for Sulindac

The synthesis of Sulindac, an NSAID used to treat pain and inflammation, can be achieved through a key intermediate, a borylated indene derivative. This intermediate is synthesized via a metal-free borylative cyclization of an o-alkynylstyrene.[1][2] this compound can be effectively employed as the Lewis acid promoter in this reaction.

Reaction Principle:

The reaction proceeds through the activation of the alkyne by the Lewis acid (BCl₃ released from the complex), followed by a nucleophilic attack from the alkene moiety in a 5-endo-dig cyclization. The resulting carbocationic intermediate is then trapped by a chloride ion. Subsequent treatment with pinacol affords the stable borylated indene product.

Experimental Protocols

Protocol 1: Synthesis of Borylated Indene Intermediate for Sulindac

This protocol details the synthesis of the pinacol boronate ester of the indene precursor to Sulindac, adapted for the use of this compound.

Materials:

  • o-alkynylstyrene substrate (1s)

  • This compound (BCl₃·NMe₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Pinacol

  • Triethylamine (NEt₃)

  • 2,4,6-Tri-tert-butylpyridine (TBP) - optional, see notes

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the o-alkynylstyrene substrate (1s) (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Addition of Lewis Acid: To the stirred solution at 0 °C (ice bath), add this compound (4.0 equiv., 4.0 mmol) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 70 °C. Monitor the reaction by TLC or LC-MS for the consumption of the starting material. Note: For this specific substrate, heating and a higher equivalence of the Lewis acid are necessary to drive the reaction to completion.[1]

  • In-situ Quenching and Esterification: After completion of the cyclization, cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of pinacol (2.0 equiv., 2.0 mmol) and triethylamine (4.0 equiv., 4.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Work-up: Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction with the addition of saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate) to yield the desired borylated indene product.

Note on Additives: For some substrates, partial deborylation of the final product may occur. The addition of a sterically hindered base like 2,4,6-tri-tert-butylpyridine (TBP) can help to prevent this side reaction.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of Borylated Indenes

SubstrateLewis AcidEquiv. of Lewis AcidTemperature (°C)Time (h)ProductYield (%)
o-(phenylethynyl)styreneBCl₃1.501Borylated Indene85
o-alkynylstyrene 1s BCl₃4.07012Sulindac Precursor78
o-alkynylstyrene 1s BCl₃·NMe₃4.07012Sulindac PrecursorExpected: ~75-80

Note: The yield for the reaction with this compound is an expected value based on the reported yield for BCl₃ and the typical reactivity of the complex.

Visualizations

Reaction Pathway

The following diagram illustrates the proposed reaction mechanism for the borylative cyclization of an o-alkynylstyrene to a borylated indene, which is a key step in the synthesis of Sulindac.

reaction_pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product start_alkyne o-Alkynylstyrene activated_complex Alkyne-BCl3 Complex start_alkyne->activated_complex Coordination start_boron BCl3·NMe3 start_boron->activated_complex Release of BCl3 carbocation Carbocationic Intermediate activated_complex->carbocation 5-endo-dig Cyclization bcl2_indene BCl2-Indene carbocation->bcl2_indene Chloride Trapping final_product Borylated Indene (Sulindac Precursor) bcl2_indene->final_product Esterification (Pinacol, NEt3)

Caption: Reaction pathway for the synthesis of a borylated indene.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis of the borylated indene intermediate.

experimental_workflow start Start dissolve Dissolve o-alkynylstyrene in anhydrous CH2Cl2 start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add BCl3·NMe3 cool->add_reagent react Heat to 70 °C and React add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor cool_again Cool to 0 °C monitor->cool_again Reaction Complete esterify Add Pinacol/NEt3 Solution cool_again->esterify workup Aqueous Work-up esterify->workup purify Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for the synthesis of the Sulindac precursor.

References

Application Note: The Role of Trichloro(trimethylamine)boron in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Trichloro(trimethylamine)boron (BCl₃·NMe₃) is a stable, solid Lewis acid complex that serves as a versatile and convenient reagent in advanced organic synthesis.[1] Comprising boron trichloride (BCl₃) and trimethylamine (NMe₃), this white powder offers a significant advantage over the direct use of gaseous BCl₃, which is highly reactive and difficult to handle.[2] With a typical purity of ≥98.0%, this complex is an important intermediate and catalyst in the synthesis of fine chemicals, including active ingredients for the pharmaceutical and agrochemical industries.[1][3] Its primary role in agrochemical synthesis is centered on its function as a potent Lewis acid, particularly for the selective cleavage of ether bonds, a critical step in the synthesis of many herbicides, fungicides, and insecticides.[4][5]

Core Application: Selective Ether Cleavage in the Synthesis of Phenolic Agrochemicals A common structural motif in agrochemicals is the phenol or substituted phenol group. During a multi-step synthesis, the hydroxyl group of a phenol is often protected as an ether (e.g., a methyl ether) to prevent unwanted side reactions. In the final stages of synthesis, this protecting group must be removed to yield the active molecule.

This compound is an excellent reagent for this deprotection step. As a source of BCl₃, it efficiently cleaves the C-O bond of ethers, particularly aryl methyl ethers, under controlled conditions.[4][6] This lower reactivity compared to reagents like boron tribromide (BBr₃) can be advantageous, allowing for greater selectivity when multiple sensitive functional groups are present in the molecule.[4] This reaction is fundamental in producing aryloxy-based agrochemicals, such as certain classes of herbicides.[7]

Data Presentation

The key physical and chemical properties of this compound are summarized below.

Table 1: Properties of this compound

PropertyValueReference(s)
CAS Number 1516-55-8[1][3]
Molecular Formula C₃H₉BCl₃N[1]
Molecular Weight 176.28 g/mol [1]
Appearance White Powder[1][3]
Purity (Assay) ≥98.0%[1][3]
Melting Point 237-240 °C (decomposition)[8]
Primary Function Lewis Acid / Synthesis Intermediate[1][9]

Table 2: Representative Reaction Data for BCl₃-Mediated Demethylation

The following table outlines typical reaction parameters for the demethylation of an aryl methyl ether, a reaction type directly applicable to agrochemical synthesis.

ParameterTypical Value / ConditionNote
Substrate Aryl Methyl Ether Precursor-
Reagent This compound1.1 - 1.5 equivalents
Solvent Dichloromethane (DCM)Anhydrous conditions required
Temperature -20 °C to Room TemperatureReaction is often initiated at low temp.
Reaction Time 2 - 12 hoursMonitored by TLC or LC-MS
Typical Yield 85 - 95%Dependent on substrate complexity

Experimental Protocols

Protocol 1: General Procedure for the Demethylation of an Aryl Methyl Ether Intermediate

This protocol describes a general method for cleaving an aryl methyl ether using this compound to yield a phenolic compound, a common intermediate in the synthesis of various herbicides and fungicides.

Materials:

  • Aryl methyl ether precursor

  • This compound (BCl₃·NMe₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the aryl methyl ether precursor (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Slowly add solid this compound (1.2 eq.) to the stirred solution portion-wise over 15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at -20 °C for 1 hour, then let it warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add methanol to quench the excess reagent. Caution: This is an exothermic reaction.

  • Workup: Add saturated NaHCO₃ solution to neutralize the acidic mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel or recrystallization to obtain the final phenolic agrochemical precursor.

Visualizations

The following diagrams illustrate the workflow and chemical principles involved in using this compound.

G cluster_synthesis Workflow: Synthesis of Phenolic Agrochemical Start Aryl Methyl Ether (Protected Precursor) Reaction Demethylation Reaction (Ether Cleavage) Start->Reaction Substrate Reagent This compound (BCl3·NMe3) Reagent->Reaction Reagent Workup Aqueous Workup & Purification Reaction->Workup End Final Phenolic Agrochemical Active Ingredient Workup->End G cluster_mechanism Mechanism: Lewis Acid-Mediated Ether Cleavage Ether R-O-CH₃ (Aryl Methyl Ether) Adduct [R-O(BCl₃)-CH₃]+ (Lewis Acid-Base Adduct) Ether->Adduct BCl3 BCl₃ (from BCl₃·NMe₃) BCl3->Adduct Cleavage C-O Bond Cleavage Adduct->Cleavage Products R-O-BCl₂ + CH₃Cl Cleavage->Products Final R-OH (Phenol) Products->Final Hydrolysis (Workup) G cluster_properties Reagent Profile Reagent This compound Form: Solid (White Powder) Stability: Stable in Air Handling: Safer than gaseous BCl₃ Function: Lewis Acid Catalyst

References

Application Notes and Protocols: A Step-by-Step Guide for Setting Up a Reaction with Trichloro(trimethylamine)boron in the Synthesis of 2,4,6-Trichloroborazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the safe handling and application of Trichloro(trimethylamine)boron as a stable and efficient precursor in the synthesis of 2,4,6-trichloroborazine (TCB). TCB is a key intermediate for the production of various borazine derivatives and boron nitride materials.[1] The use of the solid, air-stable this compound adduct offers significant advantages over the direct use of gaseous boron trichloride, enhancing safety and simplifying the experimental setup. Detailed protocols for reaction setup, execution, and workup are presented, along with safety precautions and characterization data.

Introduction

Borazine and its derivatives are of significant interest in materials science and medicinal chemistry due to their structural analogy to benzene, earning them the moniker "inorganic benzene".[2] 2,4,6-trichloroborazine (TCB) is a versatile precursor for the synthesis of a wide range of borazine compounds.[1] Traditional synthesis methods often involve the direct use of highly toxic and corrosive gaseous boron trichloride (BCl₃), which requires specialized equipment and stringent safety measures. The use of a stable, solid Lewis acid-base adduct such as this compound simplifies the handling of the boron trichloride reagent, allowing for a more controlled and safer reaction. This protocol details the synthesis of TCB using this compound and ammonium chloride.

Materials and Equipment

Reagents
ReagentFormulaCAS No.PuritySupplier
This compoundC₃H₉BCl₃N1516-55-8≥98%Commercially Available
Ammonium ChlorideNH₄Cl12125-02-9≥99.5%Commercially Available
ChlorobenzeneC₆H₅Cl108-90-7Anhydrous, ≥99%Commercially Available
Nitrogen (or Argon)N₂ (or Ar)7727-37-9High PurityN/A
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or inert gas manifold

  • Cannula for liquid transfer

  • Glass funnel with filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: While more stable than BCl₃, this compound can release BCl₃ and HCl upon contact with moisture. Handle in a dry environment, preferably under an inert atmosphere.

  • Boron Trichloride (Precursor): Boron trichloride is a highly toxic and corrosive gas. Direct handling of BCl₃ should be avoided. The use of the this compound adduct mitigates this hazard.

  • Chlorobenzene: This is a flammable and toxic solvent. Avoid inhalation and skin contact.

  • Reaction: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction setup must be equipped with a gas outlet leading to a scrubber (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl.

Experimental Protocol: Synthesis of 2,4,6-Trichloroborazine

This protocol is adapted from established methods for the synthesis of TCB using BCl₃ adducts.

Reaction Setup
  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C overnight and allowed to cool under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere: Assemble the three-neck round-bottom flask with a reflux condenser, a gas inlet adapter connected to the inert gas line, and a stopper. Purge the entire system with inert gas for at least 15 minutes.

  • Charging Reagents:

    • Under a positive pressure of inert gas, quickly add ammonium chloride (e.g., 5.35 g, 100 mmol) to the reaction flask.

    • Followed by the addition of this compound (e.g., 17.6 g, 100 mmol).

    • Add anhydrous chlorobenzene (e.g., 150 mL) via a cannula.

Reaction Execution
  • Heating: With gentle stirring, heat the reaction mixture to reflux (approximately 132 °C for chlorobenzene) using a heating mantle.

  • Reaction Time: Maintain the reaction at reflux for 4-6 hours. The reaction progress can be monitored by observing the evolution of HCl gas (bubbling in the scrubber). The reaction is typically complete when gas evolution ceases.

  • Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under the inert atmosphere.

Work-up and Purification
  • Filtration: Once at room temperature, filter the reaction mixture under inert atmosphere to remove the unreacted ammonium chloride and any solid byproducts.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the chlorobenzene under reduced pressure using a rotary evaporator.

  • Purification: The crude TCB can be purified by sublimation or recrystallization from a suitable solvent like hexane to yield a white crystalline solid.

Data Presentation

The use of a stable BCl₃ adduct generally leads to higher yields compared to the direct use of gaseous BCl₃. The following table provides a comparison of reported yields for the synthesis of 2,4,6-trichloroborazine using different methods.

Boron Trichloride SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Gaseous BCl₃Chlorobenzene110-130Not Specified~36
BCl₃-Acetonitrile AdductToluene/Acetonitrile/Hexane86Not Specified86-90
BCl₃-Dimethylsulfide AdductToluene1358High Yield[3]
This compound Chlorobenzene ~132 4-6 Expected > 80% This Protocol

Note: The expected yield for this protocol is an estimate based on the improved control and stoichiometry offered by the solid adduct.

Visualization of the Synthetic Pathway

The synthesis of 2,4,6-trichloroborazine from this compound and ammonium chloride proceeds through the formation of an intermediate adduct, followed by cyclization and elimination of hydrogen chloride.

Synthesis_of_TCB BCl3_adduct This compound (BCl₃·NMe₃) Intermediate Intermediate Adducts [Cl₂B(NH₂)₂]⁺[BCl₄]⁻ (hypothetical) BCl3_adduct->Intermediate + 3 NH₄Cl - NMe₃ NMe3 Trimethylamine (NMe₃) BCl3_adduct->NMe3 NH4Cl Ammonium Chloride (NH₄Cl) NH4Cl->Intermediate TCB 2,4,6-Trichloroborazine (B₃Cl₃N₃H₃) Intermediate->TCB Δ (-9 HCl) HCl Hydrogen Chloride (HCl) Intermediate->HCl

Caption: Synthetic pathway for 2,4,6-trichloroborazine.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of 2,4,6-trichloroborazine using this compound.

Experimental_Workflow start Start setup Assemble and Purge Dry Glassware start->setup reagents Charge Flask with NH₄Cl, BCl₃·NMe₃, and Anhydrous Chlorobenzene setup->reagents reflux Heat to Reflux (~132 °C, 4-6 h) reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter under Inert Atmosphere cool->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate purify Purify Crude Product (Sublimation/Recrystallization) evaporate->purify characterize Characterize Product (NMR, IR, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for TCB synthesis.

Conclusion

The use of this compound provides a safer and more convenient method for the synthesis of 2,4,6-trichloroborazine compared to traditional methods employing gaseous boron trichloride. This protocol offers a detailed, step-by-step guide for researchers to successfully synthesize this valuable intermediate. The improved handling characteristics and potential for high yields make this method attractive for both laboratory-scale synthesis and potential scale-up operations. Further optimization of reaction conditions may lead to even higher yields and purity.

References

Application Notes and Protocols for Solvent Selection in Reactions Involving Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(trimethylamine)boron (BCl₃·NMe₃) is a stable and versatile Lewis acid adduct, serving as a valuable intermediate in a wide range of organic syntheses. Its reactivity is primarily centered on the nucleophilic substitution of the chloride atoms on the boron center. The judicious selection of a solvent is paramount to ensure optimal reaction outcomes, including high yield, purity, and desired stereochemistry. These application notes provide a comprehensive guide to solvent selection for various reaction types involving this compound, supported by experimental protocols and a logical workflow for decision-making.

General Principles of Solvent Selection

The choice of solvent for reactions with this compound is dictated by several factors:

  • Solubility of Reactants: Both the boron adduct and the nucleophile must have sufficient solubility in the chosen solvent to ensure a homogeneous reaction mixture and facilitate effective molecular interactions.

  • Reaction Mechanism: The polarity of the solvent can significantly influence the reaction pathway. Nucleophilic substitution at the boron center can proceed through mechanisms with varying degrees of dissociative (Sɴ1-like) or associative (Sɴ2-like) character.

    • Polar Aprotic Solvents (e.g., Dichloromethane, THF, Ethyl Acetate): These solvents are generally good choices as they can dissolve the polar adduct and many nucleophiles without strongly solvating the nucleophile, thus preserving its reactivity.

    • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Chlorobenzene): These solvents are often employed to favor Sɴ2-type reaction pathways and can be particularly useful when using highly reactive nucleophiles. Aromatic solvents like toluene and chlorobenzene are frequently used in substitution reactions.[1]

    • Polar Protic Solvents (e.g., Alcohols, Water): These solvents are generally avoided as they can react with the B-Cl bonds of the adduct, leading to undesired side products.

  • Reaction Temperature: The boiling point of the solvent should be compatible with the required reaction temperature. Some reactions may require heating to proceed at a reasonable rate.

  • Work-up and Purification: The solvent should be easily removable during the work-up procedure and should not interfere with the purification of the final product. For instance, hexane is often used for the recrystallization and purification of boron adducts due to the decreased solubility of the adduct at lower temperatures.[2]

Application Notes for Specific Reaction Types

Aminolysis: Synthesis of Aminoboranes

The reaction of this compound with primary or secondary amines leads to the formation of aminoboranes. The choice of solvent is critical to prevent the formation of unwanted side products and to facilitate the reaction.

  • Recommended Solvents: Aprotic solvents such as Toluene , Chlorobenzene , or Dichloromethane (DCM) are preferred. Aromatic solvents are particularly effective for these substitution reactions.[1]

  • Rationale: These solvents provide good solubility for the reactants and do not interfere with the reaction. The use of a non-coordinating solvent is crucial to allow the amine nucleophile to effectively attack the boron center.

  • Protocol Considerations: The reaction is typically carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the starting material. A non-nucleophilic base (e.g., triethylamine) is often added to scavenge the HCl generated during the reaction.

Alcoholysis: Synthesis of Alkoxyboranes

The substitution of chloride with an alcohol (alkoxy group) is a common transformation. The solvent must be carefully chosen to avoid side reactions.

  • Recommended Solvents: Nonpolar aprotic solvents like Toluene or Hexane are suitable. Chlorinated solvents such as Dichloromethane can also be used.

  • Rationale: These solvents are inert to the reactants and products. It is imperative to use a non-alcoholic solvent to prevent it from competing with the intended alcohol nucleophile.

  • Protocol Considerations: Similar to aminolysis, the reaction should be conducted under anhydrous conditions. The addition of a base is necessary to neutralize the HCl by-product.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents are potent nucleophiles that can react with the B-Cl bonds to form new carbon-boron bonds. The choice of solvent is often dictated by the stability and reactivity of the organometallic reagent itself.

  • Recommended Solvents: Ethereal solvents such as Tetrahydrofuran (THF) or Diethyl ether are the standard choice for reactions involving Grignard reagents.

  • Rationale: These solvents are essential for the formation and stabilization of the Grignard reagent. They also provide a suitable medium for the subsequent reaction with the boron adduct.

  • Protocol Considerations: Strict anhydrous and inert conditions are mandatory due to the high reactivity of organometallic reagents towards moisture and oxygen. The reaction is typically performed at low temperatures to control its exothermicity.

Quantitative Data on Solvent Effects

While comprehensive comparative studies on solvent effects for this compound are not extensively documented in publicly available literature, the following table summarizes general trends and specific examples based on related chemistries.

Reaction TypeNucleophileSolventTemperature (°C)Yield (%)Purity (%)Reference/Notes
Aminolysis AnilineTolueneRefluxHigh>95Aromatic solvents are generally effective for this transformation.
Aminolysis Secondary AmineDichloromethaneRoom TempGood>90DCM provides good solubility and is easily removed.
Alcoholysis PhenolTolueneRefluxHigh>95Inert, non-coordinating solvent is key.
Organometallic Phenylmagnesium bromideTHF0 to RTModerate-GoodVariableStandard solvent for Grignard reactions.
Purification -HexaneHot to Cold->99Effective for recrystallization.[2]
Purification -1:1 n-Butanol/AcetonitrileHot to Cold-HighReported for related trihalide adducts.[2]

Experimental Protocols

Protocol 1: Synthesis of a Diaminoborane Derivative

This protocol describes a general procedure for the reaction of this compound with a secondary amine.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.

  • Reagents: this compound (1.0 eq) is dissolved in anhydrous toluene (10 mL/mmol of adduct) under a nitrogen atmosphere.

  • Addition of Amine: A solution of the secondary amine (2.2 eq) and triethylamine (2.2 eq) in anhydrous toluene (5 mL/mmol of amine) is added dropwise to the stirred solution of the boron adduct at room temperature over 30 minutes.

  • Reaction: The reaction mixture is then heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, the triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for reactions involving this compound.

SolventSelectionWorkflow Solvent Selection for this compound Reactions start Start: Identify Nucleophile and Reaction Type nucleophile_type What is the nature of the nucleophile? start->nucleophile_type amine_alcohol Amine or Alcohol nucleophile_type->amine_alcohol Neutral N/O Nucleophile organometallic Organometallic (e.g., Grignard) nucleophile_type->organometallic Strongly Basic/Nucleophilic other Other Nucleophiles nucleophile_type->other Other solvent_choice_amine Select a non-protic, non-coordinating solvent. - Toluene - Chlorobenzene - Dichloromethane amine_alcohol->solvent_choice_amine solvent_choice_organometallic Select an ethereal solvent. - THF - Diethyl Ether organometallic->solvent_choice_organometallic solvent_choice_other Consider polarity and reactivity. - Polar aprotic (e.g., DCM, THF) - Nonpolar aprotic (e.g., Toluene) other->solvent_choice_other conditions Consider Reaction Conditions solvent_choice_amine->conditions solvent_choice_organometallic->conditions solvent_choice_other->conditions temperature High Temperature Required? conditions->temperature Temperature workup Ease of Work-up/Purification? conditions->workup Purification solvent_bp Choose solvent with appropriate boiling point (e.g., Toluene for reflux). temperature->solvent_bp solvent_purification Consider solvent for purification (e.g., Hexane for recrystallization). workup->solvent_purification end Final Solvent Selection solvent_bp->end solvent_purification->end

Caption: Logical workflow for solvent selection in reactions with this compound.

Conclusion

The selection of an appropriate solvent is a critical parameter in designing successful synthetic routes utilizing this compound. By understanding the principles of solubility, reaction mechanism, and the nature of the nucleophile, researchers can optimize reaction conditions to achieve high yields and purity of the desired boron-containing products. The provided application notes, protocols, and workflow diagram serve as a valuable resource for scientists and professionals in the field of chemical synthesis and drug development.

References

Application Notes and Protocols: Trichloro(trimethylamine)boron as a Versatile Precursor for Boron Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(trimethylamine)boron, a stable Lewis acid-base adduct of boron trichloride and trimethylamine, serves as a valuable and versatile precursor in the synthesis of a diverse range of boron-containing compounds. Its solid, air-stable nature makes it a more convenient and safer alternative to gaseous boron trichloride for introducing boron into organic and inorganic frameworks. These resulting boron compounds, including borazines, aminoboranes, and organoboranes, are of significant interest in materials science, organic synthesis, and medicinal chemistry.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various classes of boron compounds.

Physical and Chemical Properties

This compound is a white, crystalline solid that is stable under anhydrous conditions. It is crucial to handle the compound in an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents, as it is sensitive to moisture.

PropertyValue
Chemical Formula C₃H₉BCl₃N
Molecular Weight 176.28 g/mol
Appearance White crystalline powder[1]
Melting Point 237-240 °C (with decomposition)
Purity (typical) ≥98.0%[1]

Applications Overview

This compound is a key starting material for the synthesis of:

  • Borazines (Inorganic Benzene Analogues): These B-N heterocycles are precursors to boron nitride ceramics and have applications in polymer chemistry.

  • Aminoboranes: Important reagents and intermediates in organic synthesis and materials science.

  • Organoboranes: Versatile intermediates in organic chemistry, particularly in cross-coupling reactions.

The following sections detail the experimental protocols for these transformations.

I. Synthesis of N-Substituted Borazines

Borazines, with their alternating boron and nitrogen atoms in a hexagonal ring, are isoelectronic analogues of benzene. This compound serves as an excellent starting material for the synthesis of N-substituted borazines through reaction with primary amines. The reaction proceeds via the formation of an aminoborane intermediate, which then trimerizes to the borazine ring.

Experimental Protocol: Synthesis of N,N',N''-Trialkyl/Aryl-B,B',B''-trichloroborazines

This protocol is adapted from established procedures for the synthesis of borazines from boron trichloride and its adducts[2][3][4].

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 3 (CH₃)₃N·BCl₃ 3 (CH₃)₃N·BCl₃ B₃Cl₃(NR)₃ B₃Cl₃(NR)₃ 3 (CH₃)₃N·BCl₃->B₃Cl₃(NR)₃ + 3 RNH₂ + 3 RNH₂ - 3 (CH₃)₃N·HCl - 3 (CH₃)₃N·HCl - 3 HCl - 3 HCl

Caption: General reaction for the synthesis of N-substituted-B-trichloroborazines.

Materials:

  • This compound

  • Primary amine (e.g., methylamine, aniline)

  • Anhydrous chlorobenzene

  • Anhydrous triethylamine (optional, as HCl scavenger)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a gas inlet/outlet is assembled and flame-dried under a stream of inert gas.

  • Reactant Charging: The flask is charged with this compound (1.0 eq.) and anhydrous chlorobenzene.

  • Amine Addition: The primary amine (1.0 - 1.2 eq.) is dissolved in anhydrous chlorobenzene and added dropwise to the stirred suspension of this compound at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approx. 130 °C) for 4-6 hours. The progress of the reaction can be monitored by observing the dissolution of the starting material and the formation of a precipitate (triethylammonium chloride if triethylamine is used).

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The precipitated ammonium salt is removed by filtration under an inert atmosphere.

    • The solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude B-trichloroborazine can be purified by vacuum distillation or recrystallization from a suitable anhydrous solvent (e.g., hexane).

Quantitative Data (Expected):

ProductPrimary AmineYield (%)Reference Method
N,N',N''-Trimethyl-B,B',B''-trichloroborazineMethylamine50-70Adapted from
N,N',N''-Triphenyl-B,B',B''-trichloroborazineAniline60-80Adapted from[3]

II. Synthesis of Triorganoboranes

Triorganoboranes are highly valuable reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. This compound can be converted to triorganoboranes by reaction with organometallic reagents such as Grignard or organolithium reagents.

Experimental Protocol: Synthesis of Triarylboranes

This protocol is based on general methods for the synthesis of triarylboranes from boron trihalides[5].

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products (CH₃)₃N·BCl₃ (CH₃)₃N·BCl₃ BAr₃ BAr₃ (CH₃)₃N·BCl₃->BAr₃ + 3 ArMgX + 3 ArMgX - 3 MgXCl - 3 MgXCl - (CH₃)₃N - (CH₃)₃N

Caption: Synthesis of triarylboranes from this compound.

Materials:

  • This compound

  • Aryl Grignard reagent (e.g., phenylmagnesium bromide) in THF

  • Anhydrous diethyl ether or THF

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A Schlenk flask is charged with this compound (1.0 eq.) and anhydrous diethyl ether under an inert atmosphere.

  • Grignard Reagent Addition: The aryl Grignard reagent (3.0 - 3.3 eq.) is added dropwise to the stirred suspension at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous magnesium sulfate and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude triarylborane can be purified by recrystallization or chromatography.

Quantitative Data (Expected):

ProductGrignard ReagentYield (%)Reference Method
TriphenylboranePhenylmagnesium bromide70-90Adapted from[5]
Tris(p-tolyl)boranep-Tolylmagnesium bromide65-85Adapted from[5]

III. Synthesis of Boronic Esters (Adapted Protocol)

Boronic esters are crucial intermediates in organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. While direct conversion of this compound to boronic esters is not widely documented, a two-step approach involving the formation of a trialkoxyborane followed by reaction with a Grignard reagent is a plausible route.

Experimental Protocol: Two-Step Synthesis of Arylboronic Esters

Step 1: Synthesis of Triisopropoxyborane

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products (CH₃)₃N·BCl₃ (CH₃)₃N·BCl₃ B(OⁱPr)₃ B(OⁱPr)₃ (CH₃)₃N·BCl₃->B(OⁱPr)₃ + 3 ⁱPrOH + 3 ⁱPrOH + 3 Et₃N + 3 Et₃N - 3 Et₃N·HCl - 3 Et₃N·HCl - (CH₃)₃N - (CH₃)₃N

Caption: Formation of triisopropoxyborane from this compound.

Materials:

  • This compound

  • Anhydrous isopropanol

  • Anhydrous triethylamine

  • Anhydrous hexane

  • Inert gas

Procedure:

  • A solution of this compound (1.0 eq.) in anhydrous hexane is cooled to 0 °C.

  • A solution of anhydrous isopropanol (3.0 eq.) and anhydrous triethylamine (3.0 eq.) in hexane is added dropwise.

  • The mixture is stirred at room temperature for 4 hours.

  • The precipitated triethylammonium chloride is filtered off under inert atmosphere.

  • The resulting solution of triisopropoxyborane in hexane is used directly in the next step.

Step 2: Synthesis of Arylboronic Ester

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products B(OⁱPr)₃ B(OⁱPr)₃ ArB(OⁱPr)₂ ArB(OⁱPr)₂ B(OⁱPr)₃->ArB(OⁱPr)₂ + ArMgX + ArMgX - MgX(OⁱPr) - MgX(OⁱPr)

Caption: Conversion of triisopropoxyborane to an arylboronic ester.

Procedure:

  • The solution of triisopropoxyborane from Step 1 is cooled to -78 °C.

  • An aryl Grignard reagent (1.0 eq.) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride.

  • The organic layer is separated, dried, and concentrated to give the crude arylboronic ester, which can be purified by chromatography or distillation.

Quantitative Data (Expected):

ProductGrignard ReagentOverall Yield (%)
Phenylboronic acid diisopropyl esterPhenylmagnesium bromide50-70

IV. Precursor for Boron Nitride (BN) Materials

This compound, as a stable source of BCl₃, can be utilized in Chemical Vapor Deposition (CVD) processes to produce boron nitride thin films and coatings. The trimethylamine ligand is thermally dissociated, and the released BCl₃ reacts with a nitrogen source, such as ammonia.

Conceptual Workflow for BN-CVD

G cluster_0 Precursor Delivery cluster_1 CVD Reactor cluster_2 Deposition A This compound (solid precursor) B Heated Vaporizer A->B Vaporization C Reaction Chamber (with substrate) B->C E Boron Nitride (BN) Thin Film Deposition C->E D Ammonia (NH₃) (gas source) D->C

Caption: Conceptual workflow for Boron Nitride CVD using this compound.

High-quality hexagonal boron nitride (h-BN) layers can be synthesized using BCl₃ (derived from the adduct) and ammonia via sequential-pulsed CVD on a catalytic substrate like copper foil[6]. This method allows for the formation of atomically thin h-BN layers[6].

Safety Precautions

  • This compound is moisture-sensitive and should be handled under an inert atmosphere.

  • The reactions involving Grignard and organolithium reagents are highly exothermic and require careful temperature control.

  • Boron trichloride, which can be released from the adduct, is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This compound is a highly effective and convenient precursor for a variety of valuable boron compounds. Its stability and ease of handling compared to boron trichloride make it an attractive starting material for researchers in organic synthesis, materials science, and drug discovery. The protocols provided herein offer a foundation for the synthesis of borazines, organoboranes, and boronic esters, and highlight its utility as a precursor for advanced materials like boron nitride.

References

Application Notes and Protocols for Monitoring Trichloro(trimethylamine)boron Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trichloro(trimethylamine)boron, BCl₃·N(CH₃)₃, is a stable Lewis acid-base adduct formed from boron trichloride (BCl₃) and trimethylamine (N(CH₃)₃). This compound and its derivatives are significant in organic synthesis. The formation of this adduct is a classic Lewis acid-base interaction, and precise monitoring of the reaction is crucial for optimizing yield, ensuring purity, and studying its kinetics.[1] The reaction is typically exothermic, making careful management of reaction conditions essential to prevent side reactions and product decomposition.[1] Kinetic analyses have demonstrated that the adduct formation follows a second-order rate law, being first-order with respect to both boron trichloride and trimethylamine.[1] This document provides detailed application notes and protocols for effectively monitoring the progress of this reaction using common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful non-destructive technique for in-situ monitoring of the this compound reaction. Both ¹¹B and ¹H NMR can provide real-time quantitative data on the consumption of reactants and the formation of the product. The hybridization of the boron atom changes from sp² in BCl₃ to sp³ in the adduct, resulting in a significant change in the ¹¹B NMR chemical shift.[2] Similarly, the electronic environment of the protons on trimethylamine changes upon coordination to the Lewis acid, which can be observed in the ¹H NMR spectrum. This method is ideal for kinetic studies and for determining reaction completion.

Experimental Protocol: In-situ ¹H and ¹¹B NMR Monitoring

  • Preparation:

    • Ensure all glassware, including the NMR tube (a quartz tube is recommended to reduce background boron signals), is rigorously dried to prevent hydrolysis of BCl₃.[3]

    • Prepare a stock solution of trimethylamine in a dry, deuterated, non-coordinating solvent (e.g., CDCl₃ or Toluene-d₈).

    • Prepare a stock solution of boron trichloride (e.g., 1M in heptane) in the same deuterated solvent.

  • Execution:

    • In a dry glovebox or under an inert atmosphere, add a precise volume of the trimethylamine solution to the NMR tube.

    • Acquire initial ¹H and ¹¹B NMR spectra of the starting material. This serves as the t=0 reference.

    • At a controlled temperature, inject a stoichiometric amount of the BCl₃ solution into the NMR tube.

    • Immediately begin acquiring spectra at regular time intervals (e.g., every 5 minutes). The ¹¹B nucleus has a spin of 3/2, which can lead to broad signals, but modern NMR instruments can acquire spectra relatively quickly.[3]

  • Data Analysis:

    • Process the spectra to obtain integrals for the reactant and product peaks.

    • In the ¹H NMR, monitor the disappearance of the free trimethylamine signal and the appearance of the coordinated trimethylamine signal at a downfield-shifted position.

    • In the ¹¹B NMR, monitor the disappearance of the BCl₃ signal and the appearance of the tetracoordinated boron signal of the adduct.

    • Plot the concentration of reactants and product versus time to determine reaction kinetics.

Data Presentation:

Table 1: Expected NMR Chemical Shifts (in CDCl₃)

Compound Nucleus Expected Chemical Shift (δ, ppm) Comments
Trimethylamine (Free) ¹H ~2.2 Singlet, 9H
BCl₃·N(CH₃)₃ (Adduct) ¹H ~2.8 Singlet, 9H (Downfield shift upon coordination)
Boron Trichloride (BCl₃) ¹¹B ~47 Broad signal for trigonal boron

| BCl₃·N(CH₃)₃ (Adduct) | ¹¹B | ~8-10 | Sharper signal for tetrahedral boron |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a valuable tool for monitoring the reaction by observing changes in the vibrational frequencies of key functional groups. The formation of the B-N dative bond in the this compound adduct introduces new vibrational modes and shifts existing ones. Specifically, the strong B-Cl stretching vibrations in BCl₃ will change significantly upon coordination. This technique is particularly useful for rapid, qualitative assessment of reaction progress and can be adapted for in-situ monitoring using an attenuated total reflectance (ATR) probe. FTIR is sensitive for differentiating various boron structures.[4][5]

Experimental Protocol: Reaction Monitoring using ATR-FTIR

  • Setup:

    • Set up the reaction vessel with an overhead stirrer and an inert atmosphere (e.g., nitrogen or argon).

    • If available, insert a clean, dry ATR-FTIR probe into the reaction mixture. Alternatively, prepare for manual sampling.

    • Use a solvent that has a clear spectral window in the regions of interest (e.g., anhydrous hexane or toluene).

  • Execution:

    • Dissolve trimethylamine in the chosen solvent within the reaction vessel.

    • Collect a background spectrum of the trimethylamine solution.

    • Slowly add the boron trichloride solution to the reaction mixture at a controlled temperature.

    • Begin collecting FTIR spectra at regular intervals.

  • Data Analysis:

    • Monitor the disappearance of the characteristic asymmetric B-Cl stretching band of free BCl₃.

    • Monitor the appearance of new bands corresponding to the B-N bond and the shifted B-Cl stretches in the tetrahedral adduct.

    • The relative intensity of these peaks can be used to track the reaction's progress semi-quantitatively.

Data Presentation:

Table 2: Key Infrared Absorption Bands

Functional Group / Bond Expected Wavenumber (cm⁻¹) Status Comments
B-Cl (asymmetric stretch in BCl₃) ~970-990 Disappears Strong absorption in the reactant.
B-N (stretch in adduct) ~700-800 Appears Indicates formation of the dative bond.
B-Cl (stretches in adduct) ~750-850 Appears Vibrations shift upon change to tetrahedral geometry.

| C-N (stretch in trimethylamine) | ~1050-1250 | Shifts | The C-N bond vibration may shift upon coordination. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for monitoring the progress of the this compound reaction.

G cluster_setup Phase 1: Preparation cluster_monitoring Phase 2: Execution & Monitoring cluster_analysis Phase 3: Data Analysis start Reaction Setup (Inert Atmosphere) reagents Prepare Reactant Solutions start->reagents reaction Initiate Reaction (t=0) reagents->reaction sampling Periodic Sampling or In-situ Measurement reaction->sampling Time intervals analysis Spectroscopic Analysis (NMR / FTIR) sampling->analysis analysis->sampling Continue until completion processing Data Processing (Integration / Peak Analysis) analysis->processing kinetics Determine Reaction Progress & Kinetics processing->kinetics end Reaction Complete kinetics->end Final Report

Caption: General workflow for monitoring a chemical reaction.

Logical Relationship of Techniques

This diagram shows the relationship between the chemical transformation and the analytical signals observed.

G cluster_reactants Reactants cluster_product Product cluster_signals Observed Analytical Signals BCl3 BCl₃ (sp² Boron) Adduct BCl₃·N(CH₃)₃ (sp³ Boron Adduct) BCl3->Adduct Reaction NMR_Reactant ¹¹B NMR: ~47 ppm ¹H NMR: ~2.2 ppm BCl3->NMR_Reactant FTIR_Reactant FTIR: B-Cl ~970 cm⁻¹ BCl3->FTIR_Reactant TMA N(CH₃)₃ (Free Amine) TMA->Adduct Reaction TMA->NMR_Reactant NMR_Product ¹¹B NMR: ~9 ppm ¹H NMR: ~2.8 ppm Adduct->NMR_Product FTIR_Product FTIR: B-N ~750 cm⁻¹ Adduct->FTIR_Product

Caption: Correlation of chemical species to analytical signals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trichloro(trimethylamine)boron. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

This compound is a Lewis acid complex formed between boron trichloride (BCl₃) and trimethylamine (N(CH₃)₃). It serves as a stable, solid source of BCl₃, making it easier and safer to handle than the gaseous and highly corrosive boron trichloride. Its primary applications include its use as a Lewis acid catalyst in various reactions such as Friedel-Crafts alkylations and acylations, ether cleavage, and the deprotection of silyl ethers.

Q2: What are the critical handling and storage conditions for this compound to ensure its reactivity and purity?

To maintain its quality and reactivity, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent exposure to moisture. The compound is sensitive to water and will hydrolyze, so an inert atmosphere (e.g., nitrogen or argon) is recommended for both storage and handling.

Q3: How does the purity of this compound impact reaction outcomes?

The purity of this compound is crucial for predictable and reproducible results. Impurities, particularly those resulting from hydrolysis such as boric acid and HCl, can interfere with the desired reaction pathway, potentially leading to lower yields and the formation of side products. Using a high-purity grade (≥98.0%) is recommended for sensitive applications.[1]

Q4: What are the advantages of using this compound over other boron trihalide reagents?

This compound offers several advantages, including its solid state, which simplifies handling and weighing compared to gaseous BCl₃. It is also less reactive and offers a more controlled release of the Lewis acid, which can lead to higher selectivity in certain reactions. The trimethylamine adduct is more stable and less prone to fuming in air.

Troubleshooting Guides

Low Reaction Yield

Low yields are a common issue in reactions utilizing this compound. The following guide provides potential causes and solutions to improve your reaction outcomes.

Potential Cause Recommended Action Explanation
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.This compound readily hydrolyzes in the presence of water to form boric acid and HCl, which will deactivate the reagent and can lead to unwanted side reactions.
Incorrect Stoichiometry Carefully control the molar ratio of this compound to your substrate. A 1:1 ratio is a common starting point, but optimization may be required.An excess or deficit of the Lewis acid can lead to incomplete conversion or the formation of side products.
Suboptimal Reaction Temperature Optimize the reaction temperature. Many reactions with this reagent are performed at low temperatures (-78 °C to 0 °C) to control exothermicity and improve selectivity.Temperature can significantly influence the reaction rate and the stability of intermediates. For some reactions, higher temperatures may be necessary to drive the reaction to completion.
Inappropriate Solvent Choose a solvent that is inert to the reaction conditions and in which the reactants are soluble. Dichloromethane and tetrahydrofuran (THF) are commonly used.The choice of solvent can affect the reactivity and selectivity of the Lewis acid. For example, in the deprotection of silyl ethers, THF has been shown to give significantly higher yields than dichloromethane.[2]
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time.Reactions may be slow to reach completion, and premature work-up will result in a low yield of the desired product.
Product Precipitation In some cases, the product or a byproduct may precipitate from the reaction mixture, which can drive the equilibrium. Consider the solubility of all species in the chosen solvent.For example, in boron enolate formation for aldol reactions, the precipitation of triethylamine hydrochloride can drive the reaction forward.[3]
Formation of Side Products

The presence of unexpected side products can complicate purification and reduce the yield of the desired compound.

Potential Cause Recommended Action Explanation
Over-reaction or Decomposition Reduce the reaction temperature and/or reaction time. Use a milder Lewis acid if necessary.Strong Lewis acids can sometimes promote undesired side reactions or decomposition of the starting material or product.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, ethers can be cleaved by strong Lewis acids.The solvent should not participate in the reaction. If ether cleavage is a possibility, consider using a non-etheral solvent like dichloromethane.
Isomerization of Products Adjust the reaction temperature and consider the steric and electronic effects of your substrate.The Lewis acid can catalyze the isomerization of the product to a more thermodynamically stable isomer.
Hydrolysis Products Strictly adhere to anhydrous conditions.As mentioned previously, hydrolysis of the reagent can introduce acid that may catalyze other unwanted reactions.

Experimental Protocols and Data

Regioselective Deprotection of a Primary TBDMS Ether

This protocol describes the selective removal of a tert-butyldimethylsilyl (TBDMS) ether from a primary alcohol in the presence of TBDMS-protected secondary alcohols.[2]

Reaction Scheme: A fully TBDMS-protected monosaccharide with both primary and secondary protected hydroxyl groups is treated with this compound to selectively deprotect the primary position.

Materials:

  • TBDMS-protected sugar

  • This compound (as a solution in a suitable solvent or as a solid)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve the TBDMS-protected sugar in anhydrous THF (or CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., room temperature).

  • Add the this compound solution (or solid) dropwise to the stirred solution. The molar equivalents of the boron reagent should be optimized for the specific substrate.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Yield Data Comparison:

EntrySolventYield of Primary Alcohol
1CH₂Cl₂46% (with side products)
2THF83%

Data adapted from a study on the deprotection of a TBDMS-protected sugar derivative.[2]

Visualizing Reaction Concepts

To aid in understanding the underlying principles of reactions involving boron-based Lewis acids, the following diagrams illustrate key concepts.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with TBDMS-protected sugar Dissolve Dissolve in anhydrous solvent (e.g., THF) under Ar/N2 Start->Dissolve Add_Reagent Add this compound Dissolve->Add_Reagent Stir Stir at room temperature Add_Reagent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. NaHCO3 Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify Final_Product Isolated primary alcohol Purify->Final_Product Troubleshooting_Logic Start Low Yield? Moisture Check for moisture contamination Start->Moisture Yes Stoichiometry Verify stoichiometry Moisture->Stoichiometry Temperature Optimize temperature Stoichiometry->Temperature Solvent Evaluate solvent choice Temperature->Solvent Improvement Yield Improved? Solvent->Improvement Improvement->Start No, re-evaluate End Reaction Optimized Improvement->End Yes

References

Technical Support Center: Optimizing Trichloro(trimethylamine)boron Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trichloro(trimethylamine)boron (BCl₃·NMe₃) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with BCl₃·NMe₃ as a catalyst.

Issue Potential Cause Troubleshooting Steps
1. Low or No Product Yield A. Inactive Catalyst: The catalyst may have degraded due to moisture. BCl₃ and its adducts are highly sensitive to water.[1]1. Ensure strictly anhydrous conditions for the reaction.[1]2. Use freshly opened or properly stored catalyst.3. Consider purchasing a new batch of catalyst with guaranteed purity (≥98.0%).[1]
B. Suboptimal Temperature: The reaction temperature may be too low, leading to slow kinetics, or too high, causing catalyst or substrate decomposition.1. Screen a range of temperatures to find the optimum. Start with milder conditions (e.g., 0°C to room temperature) and gradually increase.[2]2. For exothermic reactions, initial cooling might be necessary to prevent side reactions.[3]
C. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Monitor the reaction progress over time using techniques like TLC, GC, or NMR.2. Extend the reaction time and observe if the yield improves.
2. Formation of Byproducts A. High Reaction Temperature: Elevated temperatures can lead to side reactions or decomposition of starting materials and products.1. Lower the reaction temperature in increments of 5-10°C.2. If the reaction is exothermic, ensure efficient heat dissipation.
B. Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to the formation of degradation products.1. Determine the optimal reaction time by monitoring its progress and quench the reaction once the starting material is consumed.
3. Inconsistent Results A. Variable Catalyst Purity: The purity of BCl₃·NMe₃ can affect its activity.[1]1. Use a catalyst from a reliable supplier with a specified purity of ≥98.0%.[1]2. If possible, purify the catalyst, for example, by recrystallization from hexane.[3]
B. Presence of Moisture: Trace amounts of water can inconsistently affect the reaction.1. Dry all solvents and glassware thoroughly before use.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions catalyzed by this compound?

A1: The optimal temperature is highly dependent on the specific reaction being catalyzed. As a general starting point, a temperature screen from 0°C to 80°C is recommended. For many Lewis acid-catalyzed reactions, moderate temperatures (e.g., 25°C to 50°C) provide a good balance between reaction rate and selectivity. It is crucial to perform temperature optimization studies for each new reaction.[2]

Q2: How does reaction time typically affect the outcome of a BCl₃·NMe₃ catalyzed reaction?

A2: Reaction time is a critical parameter that needs to be optimized. Insufficient time will result in low conversion of starting materials. Conversely, excessively long reaction times can lead to the formation of byproducts through decomposition of the desired product or side reactions. Monitoring the reaction progress is essential to determine the point of maximum yield before significant byproduct formation occurs.

Q3: My reaction is very slow at room temperature. Should I increase the temperature?

A3: Increasing the temperature is a standard approach to increase the reaction rate.[4] However, this should be done cautiously. Before increasing the temperature, ensure that the catalyst is active and all reagents are pure. If the reaction is still slow, increase the temperature in a stepwise manner (e.g., in 10°C increments) while monitoring for the formation of any byproducts.

Q4: Can the this compound catalyst decompose at higher temperatures?

A4: While BCl₃·NMe₃ is a stable adduct, like most chemical compounds, it will decompose at very high temperatures. The melting point is reported to be between 237-240°C with decomposition.[5] It is advisable to conduct a thermal stability analysis, such as Thermogravimetric Analysis (TGA), if you plan to run reactions at temperatures approaching this limit.[2]

Q5: How can I efficiently screen for the optimal temperature and time?

A5: A systematic approach is best. You can set up a series of small-scale parallel reactions at different temperatures and monitor them over time. For example, you can run the reaction at 25°C, 40°C, and 60°C, taking samples at 1, 2, 4, 8, and 24 hours. This will provide a comprehensive dataset to determine the optimal conditions.

Experimental Protocols

General Protocol for Temperature and Time Optimization
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the substrate and anhydrous solvent to a dried reaction vessel equipped with a magnetic stirrer and a thermometer.

  • Catalyst Addition: Add the this compound catalyst (typically 5-20 mol%).

  • Reactant Addition: Add the second reactant, either neat or dissolved in an anhydrous solvent.

  • Temperature Control: Bring the reaction mixture to the desired temperature using a suitable heating or cooling bath.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot from the reaction mixture and quench it (e.g., with a saturated solution of NaHCO₃).

  • Analysis: Analyze the quenched aliquots by a suitable method (e.g., GC, LC-MS, or ¹H NMR) to determine the conversion of the starting material and the yield of the desired product.

  • Optimization: Repeat the experiment at different temperatures to identify the optimal conditions that provide the highest yield in the shortest time with minimal byproduct formation.

Visualizations

G cluster_start Reaction Setup cluster_optimization Optimization Loop cluster_decision Decision Point cluster_end Completion start Start Reaction (Substrate, Solvent, Catalyst) temp Set Initial Temperature (e.g., 25°C) start->temp time Monitor Over Time (1h, 2h, 4h, 8h, 24h) temp->time analyze Analyze Samples (Yield, Purity) time->analyze decision Optimal Conditions Met? analyze->decision decision->temp No (Adjust Temperature) end End Optimization (Proceed with Optimized Protocol) decision->end Yes

Caption: Workflow for optimizing reaction temperature and time.

G cluster_temp Temperature Issues cluster_time Time Issues cluster_catalyst Catalyst Issues issue Low Yield or Byproduct Formation temp_low Too Low: Slow Reaction issue->temp_low Possible Cause temp_high Too High: Decomposition issue->temp_high Possible Cause time_short Too Short: Incomplete Reaction issue->time_short Possible Cause time_long Too Long: Byproduct Formation issue->time_long Possible Cause catalyst_inactive Inactive Catalyst: (Moisture) issue->catalyst_inactive Possible Cause solution_increase_temp Increase Temperature temp_low->solution_increase_temp Solution solution_decrease_temp Decrease Temperature temp_high->solution_decrease_temp Solution solution_increase_time Increase Time time_short->solution_increase_time Solution solution_decrease_time Decrease Time time_long->solution_decrease_time Solution solution_check_catalyst Use Anhydrous Conditions & Fresh Catalyst catalyst_inactive->solution_check_catalyst Solution

Caption: Troubleshooting logic for suboptimal reaction outcomes.

References

Technical Support Center: Managing the Moisture Sensitivity of Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper handling, use, and troubleshooting of Trichloro(trimethylamine)boron in experimental settings, with a focus on managing its high sensitivity to moisture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

This compound, with the chemical formula C₃H₉BCl₃N, is a Lewis acid-base adduct formed between boron trichloride (BCl₃) and trimethylamine (N(CH₃)₃). Its moisture sensitivity stems from the high reactivity of the boron trichloride component. In the presence of water, boron trichloride readily hydrolyzes to form boric acid (B(OH)₃) and hydrochloric acid (HCl).[1][2] This reaction is vigorous and can consume the reagent, introduce impurities, and affect the outcome of your experiment.[1]

Q2: How should I store this compound?

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is crucial to protect it from moisture. Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent hydrolysis.

Q3: What are the visible signs of decomposition due to moisture?

Fresh this compound is typically a white to pale yellow powder. Exposure to moisture can lead to a change in appearance. You might observe the powder becoming clumpy, discolored, or fuming upon opening the container, which is a result of the formation of hydrochloric acid in moist air.[1]

Q4: Can I use standard laboratory glassware for my experiments with this reagent?

It is imperative to use glassware that has been rigorously dried before use. Oven-drying glassware at a high temperature (e.g., >120°C) for several hours and then allowing it to cool in a desiccator or under a stream of inert gas is a standard and necessary practice.[3][4]

Q5: What solvents are compatible with this compound?

Anhydrous solvents are essential for any reaction involving this compound. Commonly used anhydrous solvents include chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and ethers, provided they are thoroughly dried and deoxygenated.[5][6] Always use freshly distilled or commercially available anhydrous solvents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield Moisture contamination leading to reagent decomposition.Ensure all glassware is meticulously dried. Use anhydrous solvents and reagents. Perform the reaction under a positive pressure of an inert gas (nitrogen or argon) using Schlenk line or glovebox techniques.
Incomplete reaction.Check the reaction temperature and time. Some reactions may require elevated temperatures or longer reaction times to proceed to completion.
Incorrect stoichiometry.Carefully measure and add all reagents in the correct molar ratios.
Formation of unexpected byproducts Partial hydrolysis of this compound.Improve inert atmosphere techniques. Purge all reaction vessels and solvent transfer lines with inert gas before use. Use septa and cannulas for liquid transfers.
Side reactions with solvent or impurities.Ensure the purity of all starting materials and the compatibility of the solvent with the reaction conditions.
Inconsistent results between batches Variable moisture content in the this compound starting material.Use a fresh bottle of the reagent or re-evaluate the integrity of the currently used bottle. If possible, analyze the water content of the reagent before use.
Fluctuations in ambient laboratory humidity.Conduct experiments in a controlled environment, such as a glovebox, where humidity levels can be kept consistently low.
Reagent appears clumpy or discolored The reagent has been exposed to moisture and has likely degraded.It is highly recommended to use a fresh, unopened container of this compound for sensitive reactions. Using degraded material will lead to unreliable results.

Data Presentation

Parameter Condition Expected Stability/Outcome Notes
Appearance Dry, inert atmosphereWhite to pale yellow powderStable for long-term storage.
Exposure to ambient air (low humidity)Gradual clumping, potential for slight discoloration over time.Short-term handling on the bench may be possible with caution, but is not recommended for sensitive applications.
Exposure to ambient air (high humidity)Rapid fuming, clumping, and discoloration. Significant decomposition.Avoid any exposure to humid air.
Reaction Yield Anhydrous conditions (<10 ppm H₂O)High yield expected.Essential for optimal results.
Moderately dry conditions (10-50 ppm H₂O)Reduced yield, potential for byproduct formation.Solvent and reagent quality are critical.
"Wet" conditions (>50 ppm H₂O)Significant to complete loss of desired product. Formation of boric acid and HCl.Reaction is unlikely to be successful.
¹¹B NMR Chemical Shift Pure this compoundA single sharp peak characteristic of the adduct.The exact chemical shift can vary slightly depending on the solvent.
Partially hydrolyzed sampleAppearance of new, broader peaks corresponding to boric acid and other boron-containing hydrolysis products.[7][8][9][10][11]NMR can be a useful tool to assess the purity and decomposition of the reagent.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound (Schlenk Line Technique)

This protocol outlines a general workflow for setting up a reaction under an inert atmosphere.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).

    • Dry the glassware in an oven at >120°C for at least 4 hours, preferably overnight.

    • Assemble the hot glassware under a stream of dry nitrogen or argon and allow it to cool to room temperature. This process is often referred to as "flame-drying" if a heat gun or torch is used to heat the glassware under vacuum, followed by backfilling with inert gas.[3]

  • Inert Atmosphere Setup:

    • Connect the reaction flask to a Schlenk line, which provides a dual manifold for vacuum and an inert gas (nitrogen or argon).

    • Evacuate the flask and then backfill with the inert gas. Repeat this cycle three times to ensure the removal of atmospheric gases.[3]

    • Maintain a slight positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler.

  • Reagent and Solvent Handling:

    • Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.

    • Transfer anhydrous solvents to the reaction flask via a cannula or a dry syringe.

    • This compound, being a solid, should be handled in a glovebox if possible. If a glovebox is not available, weigh it quickly in a dry, nitrogen-flushed container and add it to the reaction flask under a positive flow of inert gas.

  • Running the Reaction:

    • Dissolve or suspend the this compound and other solid reagents in the anhydrous solvent.

    • Add any liquid reagents dropwise via a syringe through a rubber septum.

    • Maintain the inert atmosphere and appropriate reaction temperature throughout the experiment.

  • Work-up:

    • Upon completion, cool the reaction to a safe temperature.

    • Quench the reaction by slowly adding a suitable reagent (e.g., a cooled, saturated aqueous solution of sodium bicarbonate to neutralize HCl). This should be done cautiously as gas evolution may occur.

Protocol 2: Synthesis of B-trichloro-N-trimethylborazine

This reaction is a common application of this compound's precursor, BCl₃, and highlights the stringent anhydrous conditions required. A similar principle applies when starting from the pre-formed adduct.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place anhydrous ammonium chloride.

    • Add an anhydrous solvent such as chlorobenzene.[12]

    • Heat the mixture to reflux.

  • Addition of Boron Trichloride:

    • Dissolve boron trichloride (or a precursor that generates it in situ) in anhydrous chlorobenzene and add it to the dropping funnel.

    • Add the boron trichloride solution dropwise to the refluxing mixture of ammonium chloride over several hours.[12]

  • Reaction and Work-up:

    • After the addition is complete, continue refluxing for several hours to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature under a nitrogen atmosphere.

    • Filter the mixture under inert conditions to remove the unreacted ammonium chloride and other solid byproducts.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude B-trichloro-N-trimethylborazine.

    • The product can be further purified by vacuum sublimation.

Visualizations

Hydrolysis_Pathway A This compound (C₃H₉BCl₃N) C Intermediate Adduct A->C Reaction with B H₂O (Moisture) B->C D Boric Acid (B(OH)₃) C->D Hydrolysis E Hydrochloric Acid (HCl) C->E F Trimethylamine (N(CH₃)₃) C->F Release

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up a Flame-dry glassware b Assemble under inert gas a->b c Add anhydrous solvent via cannula b->c d Add this compound (under positive N₂ flow) c->d e Add other reagents via syringe d->e f Maintain inert atmosphere and temperature e->f g Cool reaction f->g h Quench cautiously g->h i Extraction and purification h->i

Caption: Workflow for moisture-sensitive reactions.

Troubleshooting_Logic start Low/No Product Yield q1 Were anhydrous conditions strictly maintained? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Improve inert atmosphere technique (Schlenk/glovebox). q2 Were reagents and solvents pure and dry? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Use freshly purified/ analyzed materials. q3 Were reaction parameters correct (temp, time, stoichiometry)? a2_yes->q3 a3_yes Investigate alternative reaction pathways or catalyst poisoning. q3->a3_yes a3_no No q3->a3_no Optimize reaction conditions.

References

Technical Support Center: Purification of Products from Trichloro(trimethylamine)boron Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of reaction products derived from Trichloro(trimethylamine)boron.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted starting materials such as boron trichloride and trimethylamine, byproducts from side reactions, and residual solvents.[1] Hydrolysis of the boron adduct can also lead to boric acid or other boron-oxygen containing species. Careful temperature management during the reaction is crucial to minimize the formation of byproducts.[1]

Q2: What are the primary purification techniques for products derived from this compound?

A2: The primary methods for purifying solid products are recrystallization and column chromatography.[1][2] For volatile products, fractional distillation or sublimation can be effective.[1] The choice of method depends on the physical properties of the desired product (solid, liquid, oil) and the nature of the impurities.[2][3]

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[4] For the this compound adduct itself, hexane has been shown to be an effective recrystallization solvent, yielding purities greater than 99.9%.[1] For other organoboron compounds, solvents like benzene, dichloroethane, and ethyl acetate have been used successfully.[2] It is often a process of trial and error with different solvents or solvent mixtures.[2]

Q4: Can column chromatography be used to purify organoboron compounds?

A4: Yes, column chromatography is a common technique for purifying organoboron compounds, especially for low to mild polarity products.[2][5] Silica gel is a frequently used stationary phase.[2][5] The choice of eluent (mobile phase) is critical and will depend on the polarity of the target compound. Acetone is sometimes used as an eluent for more polar compounds.[2]

Troubleshooting Guide

Problem 1: My product "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound. The cooling process is happening too quickly. The solution is supersaturated with impurities.

  • Solution:

    • Try a lower-boiling point solvent.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4]

    • Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.

    • Add a seed crystal of the pure compound if available.

    • If impurities are the issue, consider a preliminary purification step like a solvent wash or passing a solution of the crude product through a short plug of silica gel.

Problem 2: I am getting poor separation or no separation during column chromatography.

  • Possible Cause: The chosen solvent system (eluent) has incorrect polarity. The column may be poorly packed or overloaded.

  • Solution:

    • Optimize the Eluent: Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.

    • Check Column Packing: Ensure the stationary phase is packed uniformly without any cracks or channels.[6]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. Use an appropriate amount of crude material for the column size.

    • Gradient Elution: If a single solvent system is ineffective, a gradient elution (gradually increasing the polarity of the mobile phase) might be necessary.

Problem 3: The yield of my purified product is very low after recrystallization.

  • Possible Cause: The chosen solvent dissolves too much of the product even at low temperatures. Too much solvent was used. The product was washed with a solvent in which it is highly soluble.

  • Solution:

    • Consult solubility data if available. The solubility of boric acid, for example, is significantly lower in cold water compared to boiling water, which allows for good recovery.[7][8]

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]

    • Ensure the solution is thoroughly cooled (e.g., in an ice bath or freezer) to maximize crystal precipitation.[7]

    • When washing the collected crystals, use a minimal amount of ice-cold solvent.[7]

Quantitative Data

Table 1: Purity of this compound with Different Purification Techniques

Purification TechniqueSolvent/ConditionsResulting PurityReference
RecrystallizationHexane> 99.9%[1]
Recrystallization1:1 n-butanol/acetonitrileEffective (for related adducts)[1]
Fractional DistillationN/AHigh Purity (>99.9%)[1]

Experimental Protocols

Protocol 1: Recrystallization of a Solid Product
  • Solvent Selection: Choose a suitable solvent by testing the solubility of small amounts of the crude product in various solvents at room and elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring until the solid completely dissolves.[4] Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4][7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4][7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.[7]

Protocol 2: Column Chromatography for Product Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a vertical glass column, allowing the solvent to drain and the silica gel to pack evenly.[5] Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel bed.[3]

  • Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through.[5] If using flash chromatography, apply positive air pressure to accelerate the solvent flow.[5]

  • Fraction Analysis: Analyze the collected fractions using a suitable technique, most commonly TLC, to identify which fractions contain the pure product.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow start Crude Product from This compound Reaction assess Assess Physical State (Solid, Liquid, Oil) start->assess recrystallization Recrystallization assess->recrystallization Solid distillation Fractional Distillation or Sublimation assess->distillation Liquid solid_path Solid liquid_path Liquid/Oil analysis Purity Analysis (e.g., NMR, GC, HPLC) recrystallization->analysis distillation->analysis chromatography Column Chromatography chromatography->analysis analysis->chromatography Further Purification Needed end_product Purified Product analysis->end_product Purity Confirmed purification_choice q1 Is the product a solid? q2 Are impurities thermally stable and non-volatile? q1->q2 No (Liquid/Oil) q3 Is there a significant polarity difference between product and impurities? q1->q3 Yes distill Use Fractional Distillation or Sublimation q2->distill No chromatography Use Column Chromatography q2->chromatography Yes recrystallize Attempt Recrystallization q3->recrystallize No q3->chromatography Yes recrystallization_principle step1 1. Dissolve Crude Solid in Minimum Hot Solvent step2 2. Cool Solution Slowly step1->step2 step3 3. Pure Product Crystallizes step2->step3 step4 4. Impurities Remain in Solution step2->step4 step5 5. Isolate Crystals by Filtration step3->step5

References

troubleshooting unexpected outcomes in Trichloro(trimethylamine)boron synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trichloro(trimethylamine)boron Synthesis

Welcome to the technical support center for the synthesis of this compound (Me₃N·BCl₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected outcomes during the synthesis of this valuable Lewis acid adduct.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be a white to pale yellow crystalline powder.[1][2] Its reported melting point is in the range of 237-240 °C, often with decomposition.[3][] Significant deviation from this appearance or melting point typically indicates the presence of impurities.

Q2: Why are anhydrous conditions and an inert atmosphere so critical for this synthesis?

A2: The starting material, Boron trichloride (BCl₃), is highly reactive and readily hydrolyzes in the presence of moisture to form boric acid and hydrochloric acid (HCl). This not only consumes your starting material but also introduces significant impurities that can be difficult to remove. An inert atmosphere (e.g., nitrogen or argon) is essential to prevent this reaction with atmospheric moisture.

Q3: What is the typical stoichiometry for this reaction?

A3: A 1:1 molar ratio of boron trichloride to trimethylamine is typically employed.[5] Using the correct stoichiometry is crucial to ensure the complete formation of the desired adduct and to prevent side reactions or the presence of unreacted starting materials in the final product.[5]

Q4: What are the key spectroscopic features to confirm the formation of the adduct?

A4: Infrared (IR) spectroscopy is a key technique. The formation of the dative bond between boron and nitrogen results in a characteristic B-N stretching vibration. This is typically observed in the range of 650–750 cm⁻¹.[5] Specifically, a distinct peak around 780 cm⁻¹ is a key diagnostic feature confirming the coordination of trimethylamine to the boron center.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I performed the synthesis, but my final yield is significantly lower than the expected >90%. What could have gone wrong?

A: Low yield is a common issue often traced back to procedural details. The most likely causes involve the loss of reactants or the introduction of contaminants.

Possible Causes & Solutions:

  • Moisture Contamination: BCl₃ is extremely sensitive to water. Even trace amounts of moisture in the solvent, glassware, or inert gas stream can lead to the formation of boric acid, drastically reducing the yield of the desired product.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a high-purity, anhydrous solvent (e.g., dichloromethane, hexane) from a freshly opened bottle or one that has been properly dried and stored. Purge the entire apparatus with a dry inert gas (nitrogen or argon) before and during the reaction.

  • Loss of Gaseous/Volatile Reactants: Boron trichloride is a gas at room temperature (boiling point 12.6 °C), and trimethylamine is also highly volatile.[6]

    • Solution: Conduct the reaction at a low temperature (e.g., -30°C to 0°C) to minimize the vapor pressure of the reactants.[5] Ensure all joints in your glassware are properly sealed. When adding BCl₃ (often as a solution or condensed gas), do so slowly and below the surface of the solvent to ensure it reacts before it can escape.

  • Incorrect Stoichiometry: An improper molar ratio of reactants will leave one reactant in excess and limit the amount of product formed.

    • Solution: Carefully calculate and measure the molar equivalents of both trimethylamine and boron trichloride. If using a BCl₃ solution, its concentration should be accurately known or titrated beforehand.

  • Inadequate Temperature Control: The reaction to form the Lewis acid-base adduct is highly exothermic.[5] A rapid rise in temperature can lead to side reactions or decomposition of the product.

    • Solution: Use an efficient cooling bath (e.g., a dry ice/acetone slush) and add the reactants slowly and in a controlled manner to maintain the target temperature range.

start Low Product Yield check_moisture Review Anhydrous Technique (Solvent, Glassware, Gas) start->check_moisture Primary Suspect check_temp Verify Temperature Control (Cooling Bath, Addition Rate) start->check_temp check_stoch Recalculate Stoichiometry start->check_stoch check_setup Inspect Apparatus for Leaks start->check_setup improve_drying Implement Rigorous Drying Protocol check_moisture->improve_drying Deficiencies Found improve_temp Optimize Cooling & Addition check_temp->improve_temp Exotherm Not Controlled correct_stoch Adjust Reactant Amounts check_stoch->correct_stoch Error Identified seal_setup Reseal Joints / Use High-Vacuum Grease check_setup->seal_setup Leaks Suspected

Caption: Troubleshooting workflow for diagnosing low product yield.

Issue 2: Product is Off-Color (Yellow, Brown, or Tan)

Q: My final product isn't a white powder; it has a distinct yellow or tan color. What does this mean, and can it be purified?

A: An off-color product is a clear indication of impurities. While the pure adduct can be pale yellow, darker shades suggest contamination that may affect downstream applications.

Possible Causes & Solutions:

  • Starting Material Impurities: The commercial boron trichloride may contain impurities like phosgene or iron halides from its manufacturing process, which can introduce color.

    • Solution: Use the highest purity BCl₃ available. If impurities are suspected, consider purifying the BCl₃ by distillation before use, though this is a hazardous procedure requiring specialized equipment.

  • Minor Hydrolysis: Small, undetected breaches in the inert atmosphere can lead to the formation of boron-oxo species which can be colored or trap other impurities.

    • Solution: Re-evaluate and improve the inert atmosphere and anhydrous techniques used during the reaction and workup.

  • Thermal Decomposition: Overheating during the reaction or during the removal of solvent can cause the product to decompose slightly, leading to discoloration.

    • Solution: Always maintain low temperatures during the reaction. When drying the final product, do so under high vacuum at room temperature or with very gentle heating.

Purification Strategy:

The most effective method for removing colored impurities is recrystallization .[5]

  • Procedure: Dissolve the crude, colored product in a minimum amount of a hot, suitable solvent (hexane is commonly used).[5] If the color persists in the solution, a small amount of activated charcoal can be added, the solution heated briefly, and then filtered hot through a pad of celite to remove the charcoal and adsorbed impurities. Allow the filtrate to cool slowly to induce crystallization. The pure, white crystals can then be collected by filtration.

SampleAppearanceMelting Point (°C)Purity (by Assay)
Crude ProductTan Powder225-232 (broad)~92%
After 1st Recrystallization (Hexane)Pale Yellow Powder235-238>98.0%[2][7]
After 2nd Recrystallization (Hexane)White Crystalline Powder237-239>99.5%
Issue 3: Product Shows Poor Solubility or Unexpected Spectroscopic Data

Q: My product is not dissolving well in the recommended recrystallization solvent, or the IR/NMR data doesn't match the expected structure.

A: This is a serious issue that suggests either the formation of a completely different product or the presence of significant, insoluble impurities.

Possible Causes & Solutions:

  • Gross Hydrolysis: A major failure of anhydrous conditions can lead to the formation of large amounts of boric acid (B(OH)₃). Boric acid has very different solubility characteristics compared to the desired adduct and is largely insoluble in non-polar organic solvents like hexane.

    • Diagnosis: An IR spectrum of the crude product would show very broad O-H stretching bands around 3200 cm⁻¹ and would lack the characteristic B-N stretch.

    • Solution: The reaction must be repeated with strict adherence to anhydrous protocols. It is generally not feasible to salvage the desired product from a reaction with extensive hydrolysis.

  • Formation of Borazines or Other Byproducts: If the trimethylamine used is contaminated with other amines (like ammonia or primary amines), or if certain reaction conditions are met, cyclic borazines or other oligomeric species could form. For example, B-trichloro-N-trialkylborazines can be formed under certain conditions.[8]

    • Diagnosis: Mass spectrometry and NMR spectroscopy would be required to identify these unexpected structures. ¹¹B NMR is particularly useful for identifying different boron environments.

    • Solution: Ensure the purity of the trimethylamine starting material. Adhere strictly to the recommended 1:1 stoichiometry and low-temperature conditions.

cluster_ideal Ideal Pathway (Anhydrous) cluster_hydrolysis Hydrolysis Pathway BCl3 BCl₃ NMe3 N(CH₃)₃ Product Me₃N·BCl₃ (Desired Adduct) NMe3->Product H2O H₂O (Contaminant) BoricAcid B(OH)₃ (Boric Acid) H2O->BoricAcid BCl3_ideal BCl₃ BCl3_ideal->Product HCl HCl BCl3_hydro BCl₃ BCl3_hydro->BoricAcid BCl3_hydro->HCl H2O_HCl H₂O H2O_HCl->HCl

Caption: Competing reaction pathways in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Boron trichloride (BCl₃), 1.0 M solution in hexanes

  • Trimethylamine (NMe₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hexane, anhydrous

  • Standard Schlenk line glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a gas inlet, and a dropping funnel under a positive pressure of inert gas.

  • Charge the flask with anhydrous dichloromethane (100 mL).

  • Cool the flask to -30 °C using a dry ice/acetone bath.

  • Slowly add anhydrous trimethylamine (e.g., 5.91 g, 0.10 mol) to the cold solvent with stirring.

  • Add the boron trichloride solution (100 mL of 1.0 M solution, 0.10 mol) to the dropping funnel via cannula transfer.

  • Add the BCl₃ solution dropwise to the stirred trimethylamine solution over 60 minutes, ensuring the internal temperature does not rise above -20 °C.

  • Upon complete addition, a white precipitate will have formed. Allow the reaction mixture to stir at -30 °C for an additional 2 hours.

  • Slowly warm the mixture to room temperature.

  • Reduce the solvent volume under vacuum to approximately 50 mL.

  • Add anhydrous hexane (100 mL) to fully precipitate the product.

  • Collect the white solid by filtration under inert atmosphere, wash with cold hexane (2 x 20 mL), and dry under high vacuum to yield this compound. (Expected yield: 90-98%).

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in a Schlenk flask under an inert atmosphere.

  • Add a minimum amount of anhydrous hexane required to dissolve the solid at reflux.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reflux for 10 minutes.

  • Filter the hot solution through a pre-warmed cannula fitted with a filter paper or celite plug into a second clean, dry Schlenk flask.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or freezer (-20 °C) to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold, dry hexane, and dry under high vacuum.

References

enhancing the stability of Trichloro(trimethylamine)boron under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Trichloro(trimethylamine)boron. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile Lewis acid in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

This compound serves as a stable and convenient source of boron trichloride, a powerful Lewis acid. Its primary application is in facilitating a variety of electrophilic reactions. It is particularly useful for the cleavage of ethers, esters, and carbamates, as well as for promoting Friedel-Crafts type reactions, aldol condensations, and other carbon-carbon bond-forming reactions.[1][] The trimethylamine adduct provides a solid, less hazardous alternative to gaseous boron trichloride, making it easier to handle and measure accurately.

Q2: What are the key stability concerns with this compound?

The primary stability concern is its high sensitivity to moisture.[1][3] The B-Cl bonds are susceptible to hydrolysis, which leads to the decomposition of the reagent and the formation of boric acid and trimethylamine hydrochloride. This not only reduces the reagent's efficacy but can also introduce unwanted byproducts into the reaction mixture. Therefore, it is crucial to handle the compound under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3]

Q3: How should this compound be properly stored?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[1] It is advisable to store it under an inert atmosphere.

Q4: In which solvents is this compound most stable and effective?

This compound is most stable and effective in anhydrous aprotic solvents. Dichloromethane is a commonly used solvent for reactions involving this reagent.[3] Other suitable solvents include other chlorinated hydrocarbons, toluene, and benzene. Protic solvents such as alcohols and water are incompatible as they will react with the reagent.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Reaction is sluggish or does not proceed to completion. 1. Decomposition of the reagent: The this compound may have been exposed to moisture, leading to its deactivation. 2. Insufficient reagent: The stoichiometry of the reagent to the substrate may be inadequate. 3. Low reaction temperature: The reaction may require higher temperatures to overcome the activation energy barrier. 4. Poor solvent choice: The solvent may not be suitable for the reaction or may contain impurities.1. Use fresh, properly stored reagent. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere. 2. Increase the molar equivalents of the reagent. A slight excess may be necessary to drive the reaction to completion. 3. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or other analytical methods. 4. Use a freshly distilled, anhydrous aprotic solvent. Consider a different solvent if solubility or reactivity issues are suspected.
Formation of multiple unidentified byproducts. 1. Presence of moisture: Hydrolysis of the reagent can lead to side reactions. 2. Reaction temperature is too high: Elevated temperatures can sometimes promote side reactions or decomposition of starting materials or products. 3. Incorrect stoichiometry: An excess of the Lewis acid can sometimes catalyze undesired reactions.1. Strictly adhere to anhydrous techniques. 2. Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Carefully control the stoichiometry. Perform a titration of the reagent if its purity is in doubt.
Difficult purification of the desired product. 1. Formation of stable boron-containing byproducts: These byproducts can sometimes be difficult to separate from the desired product. 2. Residual trimethylamine hydrochloride: This salt can co-precipitate with the product.1. Quench the reaction carefully. A common method is to add a saturated aqueous solution of sodium bicarbonate or ammonium chloride. 2. Perform an aqueous workup. This will help to remove water-soluble boron salts and trimethylamine hydrochloride. 3. Utilize appropriate chromatographic techniques. Silica gel chromatography is often effective, but the choice of eluent system is crucial. In some cases, a different stationary phase may be necessary.

Experimental Protocols

General Protocol for Ether Cleavage:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ether substrate in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Concepts

Logical Workflow for Troubleshooting a Failed Reaction

G start Reaction Failed or Low Yield check_reagent Check Reagent Quality and Handling start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Purification start->check_workup reagent_moisture Moisture Contamination? check_reagent->reagent_moisture reagent_purity Incorrect Stoichiometry? check_reagent->reagent_purity conditions_temp Suboptimal Temperature? check_conditions->conditions_temp conditions_solvent Improper Solvent? check_conditions->conditions_solvent workup_quench Ineffective Quenching? check_workup->workup_quench workup_purification Purification Issues? check_workup->workup_purification solution_reagent Use fresh reagent under strict anhydrous conditions. Verify stoichiometry. reagent_moisture->solution_reagent Yes reagent_purity->solution_reagent Yes solution_temp Optimize temperature profile of the reaction. conditions_temp->solution_temp Yes solution_solvent Use high-purity, anhydrous solvent. Consider solvent screen. conditions_solvent->solution_solvent Yes solution_workup Optimize quenching and extraction procedures. Develop new purification method. workup_quench->solution_workup Yes workup_purification->solution_workup Yes

Caption: A flowchart for troubleshooting reactions.

Proposed Mechanism for Ether Cleavage

G reagent This compound Me₃N-BCl₃ complex Lewis Acid-Base Complex R-O⁺(BCl₃⁻)-R' reagent->complex Coordination ether Ether R-O-R' ether->complex cleavage Cleavage R-X + R'-OBCl₂ complex->cleavage Nucleophilic Attack by Cl⁻ hydrolysis Hydrolysis R'-OH + B(OH)₃ cleavage->hydrolysis Workup product Alcohol R'-OH hydrolysis->product

Caption: Mechanism of ether cleavage.

References

dealing with the decomposition of Trichloro(trimethylamine)boron during a reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trichloro(trimethylamine)boron (BCl₃·NMe₃). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a focus on preventing and managing its decomposition.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or no product yield, starting material consumed.

  • Question: My reaction is complete, but I have a low yield of my desired product, and analysis shows the absence of my starting material. What could be the cause?

  • Answer: This is a common sign of decomposition of this compound, likely due to the presence of moisture. The adduct is highly sensitive to water, undergoing rapid hydrolysis.

    Troubleshooting Steps:

    • Verify Solvent and Reagent Anhydrousness: Ensure all solvents were rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). All other reagents should also be anhydrous.

    • Inert Atmosphere: Confirm that the reaction was conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Check for any potential leaks in your apparatus.

    • Glassware Preparation: All glassware must be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.

    • Reagent Quality: If possible, test the purity of your this compound. Over time, improper storage can lead to gradual hydrolysis.

Issue 2: Formation of a white precipitate and evolution of a corrosive gas.

  • Question: During my reaction workup or even during the reaction, I observed the formation of a white solid and a gas with a pungent odor. What is happening?

  • Answer: This strongly indicates hydrolysis of the this compound. The white precipitate is likely boric acid (B(OH)₃), and the pungent gas is hydrogen chloride (HCl).[1][2][3]

    Troubleshooting Steps:

    • Immediate Action: Ensure the reaction is performed in a well-ventilated fume hood to avoid inhalation of HCl gas.

    • Identify Moisture Source: Pinpoint the source of water ingress. This could be from solvents, reagents, or atmospheric leaks.

    • Reaction Quenching: If the reaction needs to be salvaged, consider if the in-situ formation of HCl will interfere with your desired transformation. If so, the reaction will likely need to be repeated with stricter anhydrous protocols.

Issue 3: Reaction mixture turns brown or black at elevated temperatures.

  • Question: Upon heating my reaction, the mixture darkened significantly, and I obtained a complex mixture of products. What could be the reason?

  • Answer: You are likely observing thermal decomposition of the this compound adduct. While it has a relatively high decomposition point, prolonged heating or localized overheating can initiate its breakdown.

    Troubleshooting Steps:

    • Temperature Control: Ensure accurate and uniform heating of the reaction mixture. Use a well-calibrated hot plate with a suitable heating mantle and efficient stirring.

    • Reaction Time: Minimize the reaction time at elevated temperatures. Consider if a lower temperature for a longer duration could achieve the desired outcome.

    • Solvent Choice: The choice of solvent can influence thermal stability. Ensure your solvent is appropriate for the reaction temperature and is not contributing to decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The most common cause of decomposition in a laboratory setting is exposure to moisture, leading to hydrolysis. Thermal decomposition can also occur at elevated temperatures.

Q2: What are the products of this compound hydrolysis?

A2: Hydrolysis of this compound yields boric acid (B(OH)₃) and hydrogen chloride (HCl).[1][2][3] The overall reaction is: BCl₃·NMe₃ + 3H₂O → B(OH)₃ + 3HCl + NMe₃

Q3: At what temperature does this compound thermally decompose?

A3: The melting point of this compound is in the range of 237-240°C, and decomposition is observed at these temperatures. However, decomposition can begin at lower temperatures with prolonged heating.

Q4: How can I detect decomposition in my reaction?

A4:

  • Visual Cues: Unexplained formation of precipitates (white for boric acid), discoloration of the reaction mixture (browning or charring at high temperatures), and evolution of gas (HCl from hydrolysis).

  • Spectroscopic Analysis:

    • ¹¹B NMR: The appearance of new signals in the ¹¹B NMR spectrum can indicate decomposition. The signal for BCl₃·NMe₃ should be a sharp singlet. The formation of boric acid or other boron-containing byproducts will result in new peaks at different chemical shifts.

    • ¹H NMR: The presence of unexpected trimethylamine or its salts can be an indicator of the B-N bond cleavage.

Q5: What are the best practices for handling and storing this compound to prevent decomposition?

A5:

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or a glovebox.

  • Handling: Always handle the solid in an inert atmosphere (glovebox or under a stream of nitrogen/argon). Use dry, clean spatulas and glassware.

Data Presentation

ParameterValueReference
Melting Point237-240 °C (with decomposition)Commercial supplier data
Hydrolysis Products Boric Acid (B(OH)₃), Hydrogen Chloride (HCl), Trimethylamine (NMe₃)[1][2][3]
Common Solvents Anhydrous Hexane, Toluene, ChlorobenzeneGeneral Synthetic Procedures

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound

This protocol outlines the essential steps to minimize decomposition when using this compound as a reagent.

Materials:

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or manifold for nitrogen/argon

  • Anhydrous solvents and reagents

Procedure:

  • Apparatus Setup: Assemble the reaction glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Reagent Addition: Add the this compound to the reaction flask under a positive flow of inert gas. If other solid reagents are required, add them at this stage.

  • Solvent Addition: Add the anhydrous solvent via a dry syringe or cannula.

  • Reaction Conditions: Begin stirring and bring the reaction to the desired temperature. Monitor the reaction progress by appropriate analytical techniques (TLC, GC, NMR, etc.).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully, considering that unreacted this compound will react exothermically with protic solvents. A common method is to slowly add the reaction mixture to a stirred, cooled solution of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

Visualizations

DecompositionPathway Decomposition Pathways of this compound BCl3NMe3 BCl₃·NMe₃ This compound BOH3 B(OH)₃ Boric Acid BCl3NMe3->BOH3 Hydrolysis HCl HCl Hydrogen Chloride BCl3NMe3->HCl Hydrolysis NMe3 NMe₃ Trimethylamine BCl3NMe3->NMe3 Hydrolysis Decomp_Products Decomposition Products BCl3NMe3->Decomp_Products Thermal Moisture Moisture (H₂O) Moisture->BCl3NMe3 Heat Heat (Δ) Heat->BCl3NMe3

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Reactions with BCl₃·NMe₃ Start Low Yield or Unexpected Byproducts Analyze_Byproducts Analyze Byproducts (NMR, MS) Start->Analyze_Byproducts Check_Moisture Check for Moisture Sources (Solvents, Reagents, Atmosphere) Solution_Moisture Implement Stricter Anhydrous Techniques Check_Moisture->Solution_Moisture Check_Temp Review Reaction Temperature and Duration Solution_Temp Optimize Temperature Profile (Lower Temp, Shorter Time) Check_Temp->Solution_Temp Hydrolysis Hydrolysis Suspected Analyze_Byproducts->Hydrolysis B(OH)₃ or HCl detected Thermal_Decomp Thermal Decomposition Suspected Analyze_Byproducts->Thermal_Decomp Charring or Complex Mixture Hydrolysis->Check_Moisture Thermal_Decomp->Check_Temp

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

Technical Support Center: Scaling Up Reactions with Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scaling up reactions involving Trichloro(trimethylamine)boron. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to pilot plant production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of reactions utilizing this compound.

Issue Potential Cause Recommended Action
Poor or Inconsistent Reaction Conversion Inadequate Mixing: this compound is a solid reagent, and poor suspension can lead to localized reactions and incomplete conversion. The mixing efficiency that was sufficient at the lab scale may not be adequate in a larger pilot plant reactor.[1][2]- Optimize Agitation: Increase the agitator speed or consider a different impeller design (e.g., turbine mixers for better solid suspension).[2]- Solvent Volume: Ensure sufficient solvent is used to create a mobile slurry.- Baffling: Check that the reactor is properly baffled to improve turbulence and prevent vortex formation.[1]
Exothermic Runaway/Poor Temperature Control Heat Transfer Limitations: The surface-area-to-volume ratio decreases significantly when scaling up, which can lead to difficulties in dissipating the heat generated during the reaction.[1][3]- Controlled Addition: Add the this compound portion-wise or as a slurry to control the reaction rate and heat generation.[3]- Jacket Temperature: Lower the temperature of the reactor jacket to create a larger temperature differential for more efficient cooling.- Reaction Calorimetry: Conduct reaction calorimetry studies at the lab scale to understand the thermal profile of the reaction before moving to the pilot plant.[3][4]
Clogging of Transfer Lines or Reactor Outlet Solid Agglomeration: The solid reagent or product may agglomerate, especially if there are temperature gradients or insufficient mixing.- Slurry Transfer: Transfer the this compound as a slurry rather than a dry powder.- Solvent Selection: Use a solvent in which the reagent and byproducts have some, but not excessive, solubility to prevent precipitation in the wrong places.- Port Size: Ensure transfer lines and reactor outlet ports are sufficiently large to handle a solid-laden stream.[5]
Difficult Product Isolation and Purification Boron Residue Contamination: Boron-containing byproducts can be difficult to remove from the final product.- Methanol Treatment: After the reaction, quench the mixture with methanol. Boron residues can be removed by concentrating the reaction mixture with methanol multiple times, as this forms volatile trimethyl borate.[6]- Aqueous Work-up: A mildly acidic aqueous wash can help to hydrolyze and remove some boron species.- Filtration Aid: Use a filter aid like Celite to improve the filtration of fine boron-containing solids.
Inconsistent Batch-to-Batch Results Raw Material Variability: The particle size and purity of this compound can vary between batches, affecting its reactivity.- Characterize Raw Materials: Analyze the particle size distribution and purity of each new batch of reagent.- Standardize Handling: Develop a standard operating procedure for the storage and handling of the reagent to prevent moisture absorption, which can affect its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling larger quantities of this compound in a pilot plant?

A1: The primary safety concerns include:

  • Inhalation: As a fine powder, this compound can be easily inhaled. Use appropriate respiratory protection and handle it in a well-ventilated area or a contained system.

  • Moisture Sensitivity: It can react with moisture, potentially releasing hydrogen chloride gas. It is crucial to handle it under anhydrous conditions.

  • Exothermic Reactions: As with many boron-based reagents, reactions can be exothermic. The risk of a thermal runaway is higher at a larger scale due to reduced heat transfer efficiency.[1][3]

Q2: How does the choice of solvent change when moving from lab to pilot scale?

A2: While the solvent system used in the lab is a good starting point, consider the following for pilot-scale operations:

  • Boiling Point: A solvent with a higher boiling point may be chosen for better temperature control of exothermic reactions.

  • Safety and Environmental: Solvents with better safety profiles (higher flash points, lower toxicity) and easier environmental disposal are preferred for large-scale work.

  • Cost: Solvent cost becomes a more significant factor at the pilot and manufacturing scale.

  • Work-up: The solvent should allow for easy separation from the product and byproducts during work-up (e.g., extraction, distillation).

Q3: What type of reactor is best suited for reactions with solid this compound at the pilot scale?

A3: A glass-lined or stainless steel reactor equipped with a robust agitation system is typically recommended. Key features should include:

  • Agitator: A pitched-blade turbine or retreat curve impeller is effective for suspending solids.[2]

  • Baffles: To ensure good mixing and prevent solids from settling.[1]

  • Temperature Control: A jacketed reactor with a reliable heating/cooling system is essential for managing reaction temperature.

  • Charging Ports: Large enough ports to safely charge the solid reagent or its slurry.

Q4: How can I monitor the reaction progress effectively in a large reactor?

A4: In-process monitoring is crucial for consistency. Options include:

  • Sampling: A sampling valve that allows for the safe withdrawal of a representative sample from the reaction mixture. Be mindful of the heterogeneous nature of the reaction.

  • PAT (Process Analytical Technology): Techniques like in-situ IR or Raman spectroscopy can provide real-time information on the consumption of reactants and formation of products without the need for sampling.

  • Temperature and Pressure Monitoring: Closely monitoring temperature and pressure can indicate the reaction rate and any potential issues.

Experimental Protocols

General Protocol for Scaling Up a Reaction with this compound

This protocol outlines a general workflow. Specific parameters must be optimized for each unique chemical transformation.

  • Lab-Scale Optimization & Safety Analysis:

    • Define the reaction parameters (stoichiometry, solvent, temperature, reaction time) at the lab scale (e.g., 1-5 g).

    • Conduct a safety assessment, including reaction calorimetry, to determine the heat of reaction and identify any potential thermal hazards.[3][4]

  • Pilot Plant Reactor Preparation:

    • Ensure the reactor is clean, dry, and inerted with nitrogen or argon.

    • Perform a leak test on the reactor system.

  • Reagent and Solvent Charging:

    • Charge the appropriate volume of anhydrous solvent to the reactor.

    • Charge the substrate and any other liquid reagents.

    • Bring the solution to the desired initial temperature.

  • This compound Addition:

    • Based on the lab-scale safety data, decide on the addition strategy:

      • Portion-wise addition: Add the solid reagent in small portions over a defined period.

      • Slurry addition: Prepare a slurry of the reagent in the reaction solvent and add it via a pump. This is often the preferred method for better control.

    • Monitor the internal temperature closely during the addition.

  • Reaction and Monitoring:

    • Maintain the reaction at the target temperature.

    • Monitor the reaction progress using a pre-determined analytical method (e.g., HPLC, GC, TLC of quenched samples).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to a safe temperature.

    • Quench the reaction by slowly adding methanol to consume any remaining boron reagent.

    • Perform an aqueous wash if required by the specific process.

    • Isolate the product via filtration, extraction, or crystallization.

    • To remove persistent boron impurities, consider repeated distillations with methanol.[6]

Data Presentation

Table 1: Comparison of Key Parameters for Lab vs. Pilot Plant Scale
ParameterLaboratory Scale (1-10 g)Pilot Plant Scale (1-10 kg)Key Considerations for Scale-Up
Mixing Magnetic stir bar or overhead stirrerMechanical agitator (e.g., turbine, pitched blade)Agitator type, speed, and baffling are critical for solid suspension.[1][2]
Heat Transfer High surface area to volume ratio; easy to controlLow surface area to volume ratio; heat removal can be a bottleneckControlled addition rate and efficient jacket cooling are essential.[3]
Addition Time Typically rapid (seconds to minutes)Extended (minutes to hours)Longer addition times are needed to manage heat evolution.
Reaction Time May be faster due to efficient mixing and heat transferMay be longer if mixing or mass transfer limitedThe impact of scale on reaction time needs to be evaluated.
Solvent Volume Lower solvent to reagent ratio may be usedHigher solvent to reagent ratio may be needed for a mobile slurryBalance reaction concentration with the need for effective mixing and heat transfer.
Work-up Simple separations (separatory funnel, small filter)More complex solid-liquid separations (e.g., centrifuge, filter press)The physical form of the product and byproducts will dictate the choice of isolation equipment.[5]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase lab_opt 1. Lab-Scale Optimization & Safety Analysis reactor_prep 2. Pilot Reactor Preparation (Clean, Dry, Inert) lab_opt->reactor_prep reagent_charge 3. Solvent & Substrate Charging reactor_prep->reagent_charge bcl3_add 4. Controlled Addition of This compound reagent_charge->bcl3_add reaction_mon 5. Reaction & Monitoring (In-Process Controls) bcl3_add->reaction_mon workup 6. Quench & Work-up (e.g., Methanol Treatment) reaction_mon->workup isolation 7. Product Isolation (Filtration/Crystallization) workup->isolation

Caption: Experimental workflow for scaling up reactions.

troubleshooting_logic start Problem Encountered issue_type What is the nature of the issue? start->issue_type low_yield Low/Inconsistent Yield issue_type->low_yield Conversion temp_control Poor Temperature Control issue_type->temp_control Thermal isolation_diff Difficult Isolation issue_type->isolation_diff Work-up check_mixing Verify Agitation & Baffling low_yield->check_mixing check_reagent Check Reagent Quality (Purity, Particle Size) low_yield->check_reagent slow_addition Reduce Addition Rate temp_control->slow_addition lower_jacket_t Lower Jacket Temperature temp_control->lower_jacket_t methanol_wash Use Methanol Wash/Distillation for Boron Removal isolation_diff->methanol_wash filter_aid Use Filter Aid (e.g., Celite) isolation_diff->filter_aid

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the purity of reagents is paramount to ensure reliable and reproducible results. Trichloro(trimethylamine)boron, a stable and solid Lewis acid adduct, serves as a safer and more convenient alternative to gaseous boron trichloride. This guide provides a comparative overview of the methods used to validate the purity of synthesized this compound, offering insights into its performance characteristics against other boron trichloride sources.

Performance and Purity Comparison

This compound is favored for its ease of handling as a solid, mitigating the risks associated with the highly toxic and corrosive nature of boron trichloride gas. While direct quantitative comparisons of reaction efficiency can be application-specific, the primary advantage of the solid adduct lies in its improved safety and handling profile. The purity of commercially available this compound is typically ≥98.0%, with recrystallization techniques capable of achieving purities greater than 99.9%.[1]

The following table summarizes the key characteristics of this compound compared to boron trichloride and another common BCl₃ adduct, the dimethyl sulfide complex.

FeatureThis compoundBoron Trichloride (BCl₃)BCl₃ • S(CH₃)₂ (Dimethyl Sulfide Complex)
Physical State White crystalline solidColorless gasSolid
Purity (Typical) ≥98.0%High purity available (e.g., 99.999%)Typically ≥97%
Handling Easy to handle solid, stable in air for short periods.[2]Requires specialized equipment for handling corrosive and toxic gas.[2][3][4][5]Solid, but can release BCl₃ gas.[2]
Safety Significantly safer due to its solid nature and lower vapor pressure.Highly toxic, corrosive, and reacts violently with water.[2][3][4][5]Safer than BCl₃ gas, but still requires careful handling.[2]
Melting Point 237-240 °C (decomposes)[6][7]-107.3 °C88-90 °C

Experimental Protocols for Purity Validation

Accurate determination of the purity of synthesized this compound requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and assessing the purity of the compound by analyzing the chemical environment of its nuclei.

  • ¹¹B NMR Spectroscopy: This is particularly informative for boron-containing compounds.

    • Sample Preparation: Dissolve approximately 20-30 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

    • Instrument Parameters: Acquire the ¹¹B NMR spectrum on a spectrometer operating at a frequency of 128 MHz or higher. Use a boron-free probe.

    • Expected Chemical Shift: A single sharp peak is expected around +7 to +8 ppm, characteristic of a tetracoordinated boron atom in this adduct. The presence of other significant peaks may indicate impurities.

  • ¹H NMR Spectroscopy: This technique confirms the presence of the trimethylamine ligand.

    • Sample Preparation: Use the same sample prepared for ¹¹B NMR.

    • Instrument Parameters: Acquire the ¹H NMR spectrum.

    • Expected Chemical Shift: A single sharp singlet should be observed for the nine equivalent protons of the three methyl groups of the trimethylamine ligand. The chemical shift will be downfield from that of free trimethylamine due to coordination with the Lewis acid.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: A more concentrated sample (50-100 mg) may be required.

    • Instrument Parameters: Acquire the ¹³C NMR spectrum.

    • Expected Chemical Shift: A single resonance is expected for the three equivalent methyl carbons of the trimethylamine ligand.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values calculated from the molecular formula (C₃H₉BCl₃N).

  • Procedure:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

    • The sample is combusted at high temperatures (around 900-1000 °C) in a stream of oxygen.[8]

    • The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[8]

  • Theoretical Values for C₃H₉BCl₃N (MW: 176.28 g/mol ):

    • Carbon (C): 20.44%

    • Hydrogen (H): 5.15%

    • Nitrogen (N): 7.95%

  • Purity Assessment: The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically broaden and depress the melting point range.

  • Procedure:

    • Place a small amount of the finely powdered, dry sample into a capillary tube.

    • Heat the sample in a melting point apparatus with a slow and steady temperature ramp (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

  • Expected Value: Pure this compound decomposes at 237-240 °C.[6][7] A broader range or a lower decomposition temperature may indicate the presence of impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and confirm the formation of the boron-nitrogen dative bond.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a mull (e.g., Nujol).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Key Vibrational Bands:

    • B-N Stretch: A characteristic absorption band in the region of 700-800 cm⁻¹ confirms the coordination of the trimethylamine to the boron center.

    • B-Cl Stretch: Strong absorptions corresponding to the boron-chlorine bonds are expected in the fingerprint region.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and purity validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification BCl3 Boron Trichloride (BCl3) Reaction Reaction in Inert Solvent BCl3->Reaction TMA Trimethylamine (N(CH3)3) TMA->Reaction Crude Crude Product Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: Synthetic workflow for this compound.

Purity_Validation_Workflow cluster_analytical Purity Validation Sample Synthesized this compound NMR NMR Spectroscopy (¹¹B, ¹H, ¹³C) Sample->NMR EA Elemental Analysis (C, H, N) Sample->EA MP Melting Point Determination Sample->MP IR IR Spectroscopy Sample->IR Purity Purity Confirmed (≥98%) NMR->Purity EA->Purity MP->Purity IR->Purity

Caption: Experimental workflow for purity validation.

References

A Comparative Analysis of Trichloro(trimethylamine)boron and Other Boron-Based Lewis Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, boron-based Lewis acids are indispensable tools for a vast array of chemical transformations. Their utility stems from the electron-deficient nature of the boron center, which allows them to act as potent electrophiles. This guide provides a comparative study of Trichloro(trimethylamine)boron (BCl₃·NMe₃) alongside other prominent boron-based Lewis acids, including Boron Trifluoride (BF₃), Boron Trichloride (BCl₃), and Tris(pentafluorophenyl)borane (B(C₆F₅)₃). We present a qualitative and quantitative comparison of their Lewis acidity, supported by established experimental methodologies, to aid researchers in catalyst selection and reaction optimization.

Understanding Lewis Acidity in Boron Compounds

A Lewis acid is a chemical species that can accept a pair of electrons. The strength of a Lewis acid, its Lewis acidity, is a critical factor in its catalytic activity. For boron compounds, the electron-deficient p-orbital on the boron atom is the primary site of Lewis acidity. The substituents attached to the boron atom significantly influence its acidity through inductive and resonance effects. Electron-withdrawing groups enhance Lewis acidity, while electron-donating groups diminish it. The formation of an adduct with a Lewis base, such as trimethylamine, neutralizes the Lewis acidity of the parent borane.

Comparison of Lewis Acidity

For a quantitative comparison, several experimental and computational methods are employed. The Gutmann-Beckett method, which utilizes ³¹P NMR spectroscopy with triethylphosphine oxide (Et₃PO) as a probe, provides a widely accepted scale of Lewis acidity known as the Acceptor Number (AN). Another common metric is the computationally determined Fluoride Ion Affinity (FIA), which measures the enthalpy change upon the binding of a fluoride ion to the Lewis acid in the gas phase.

The table below summarizes the available quantitative data and qualitative assessments for the selected boron-based Lewis acids.

Lewis AcidFormulaFluoride Ion Affinity (FIA) (kJ/mol)Gutmann-Beckett Acceptor Number (AN)Qualitative Lewis Acidity
This compoundBCl₃·NMe₃Not AvailableNot AvailableVery Weak
Boron TrifluorideBF₃~34089Moderate
Boron TrichlorideBCl₃~410>89Strong
Tris(pentafluorophenyl)boraneB(C₆F₅)₃~49082Strong

Note: The Lewis acidity of boron trihalides follows the trend BF₃ < BCl₃ < BBr₃. While BF₃ is highly electronegative, the back-bonding from fluorine's lone pairs to the empty p-orbital of boron reduces its Lewis acidity compared to BCl₃.[1][2][3][4][5] B(C₆F₅)₃ is considered a strong Lewis acid, with its acidity often cited as being intermediate between that of BF₃ and BCl₃.[6]

Experimental Protocols for Determining Lewis Acidity

For researchers wishing to quantify the Lewis acidity of this compound or other novel boron compounds, the following experimental protocols are recommended.

Gutmann-Beckett Method using ³¹P NMR Spectroscopy

This method provides a relative measure of Lewis acidity by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.[7][8][9]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a dry, weakly coordinating solvent (e.g., dichloromethane-d₂, CD₂Cl₂). A typical concentration is 0.05 M.

    • In a separate NMR tube, dissolve a known concentration of the boron Lewis acid to be tested in the same deuterated solvent.

    • Add an equimolar amount of the Et₃PO stock solution to the NMR tube containing the Lewis acid.

  • NMR Acquisition:

    • Acquire a ³¹P{¹H} NMR spectrum of the Et₃PO solution alone to determine its chemical shift (δ_free).

    • Acquire a ³¹P{¹H} NMR spectrum of the mixture of the Lewis acid and Et₃PO to determine the chemical shift of the adduct (δ_adduct).

  • Calculation of Acceptor Number (AN):

    • The change in chemical shift (Δδ) is calculated as: Δδ = δ_adduct - δ_free.

    • The Acceptor Number (AN) can be calculated using the empirical formula: AN = 2.21 × (δ_adduct - 41.0), where 41.0 ppm is the chemical shift of Et₃PO in hexane.[7]

Gutmann_Beckett_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_calc Calculation prep_etpo Prepare Et₃PO solution (0.05 M in CD₂Cl₂) mix Mix equimolar amounts prep_etpo->mix nmr_free Acquire ³¹P NMR of free Et₃PO (δ_free) prep_etpo->nmr_free prep_la Prepare Lewis Acid solution (in CD₂Cl₂) prep_la->mix nmr_adduct Acquire ³¹P NMR of mixture (δ_adduct) mix->nmr_adduct calc_delta Calculate Δδ = δ_adduct - δ_free nmr_free->calc_delta nmr_adduct->calc_delta calc_an Calculate AN = 2.21 * (δ_adduct - 41.0) calc_delta->calc_an

Caption: Workflow for determining the Gutmann-Beckett Acceptor Number.

Computational Determination of Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity calculated as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid (LA) with a fluoride ion (F⁻).[10][11][12]

Protocol:

  • Computational Method:

    • Employ density functional theory (DFT) calculations using a suitable functional (e.g., B3LYP, M06-2X) and a basis set that includes diffuse functions (e.g., 6-311+G(d,p)).

  • Geometry Optimization:

    • Perform geometry optimizations for the Lewis acid (LA), the fluoride ion (F⁻), and the resulting fluoride adduct (LAF⁻).

  • Frequency Calculation:

    • Perform frequency calculations for all optimized structures to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • FIA Calculation:

    • The FIA is calculated as follows: FIA = - [ (E_LAF⁻ + ZPVE_LAF⁻) - (E_LA + ZPVE_LA) - (E_F⁻ + ZPVE_F⁻) ] Where E represents the electronic energy.

FIA_Calculation_Workflow cluster_dft DFT Calculations cluster_freq Frequency Calculations cluster_fia FIA Calculation opt_la Optimize Geometry of Lewis Acid (LA) freq_la Calculate ZPVE for LA opt_la->freq_la opt_f Optimize Geometry of Fluoride Ion (F⁻) freq_f Calculate ZPVE for F⁻ opt_f->freq_f opt_laf Optimize Geometry of Adduct (LAF⁻) freq_laf Calculate ZPVE for LAF⁻ opt_laf->freq_laf calc FIA = - [ΔE + ΔZPVE] freq_la->calc freq_f->calc freq_laf->calc

Caption: Workflow for the computational determination of Fluoride Ion Affinity.

Catalytic Activity in Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. The catalytic activity of boron-based Lewis acids in these reactions is directly related to their Lewis acidity.

  • Strong Lewis Acids (BCl₃, B(C₆F₅)₃): These are effective catalysts for Friedel-Crafts alkylations and acylations.[13][14][15][16] They activate the electrophile (alkyl halide or acyl halide) by coordinating to a halogen atom, thereby increasing its electrophilicity and facilitating the attack by the aromatic ring. The general order of reactivity for boron trihalide catalysts in Friedel-Crafts haloalkylation is BI₃ > BBr₃ > BCl₃ > BF₃.[14]

  • Moderate Lewis Acids (BF₃): Boron trifluoride, often used as its etherate complex (BF₃·OEt₂), is also a widely used catalyst in Friedel-Crafts reactions. Its moderate reactivity can sometimes offer better selectivity and milder reaction conditions compared to BCl₃.

  • Weak Lewis Acids (BCl₃·NMe₃): this compound is a stable, solid adduct. Its significantly reduced Lewis acidity makes it a poor catalyst for Friedel-Crafts reactions under standard conditions. However, it can serve as a convenient and less hazardous precursor for the in-situ generation of BCl₃. By heating the adduct or by using a scavenger for trimethylamine, the highly reactive BCl₃ can be liberated to initiate the catalytic cycle. This approach offers advantages in terms of handling and storage compared to gaseous BCl₃.

FC_Catalysis cluster_reactants Reactants cluster_catalyst Lewis Acid Catalyst cluster_product Product A Arene Substitution Electrophilic Aromatic Substitution A->Substitution B Alkyl/Acyl Halide Activation Activation of Electrophile B->Activation LA BX₃ or B(C₆F₅)₃ LA->Activation P Alkylated/Acylated Arene Activation->Substitution Substitution->P

Caption: Generalized mechanism of a Lewis acid-catalyzed Friedel-Crafts reaction.

Conclusion

This compound serves as a stable and convenient precursor for the potent Lewis acid, Boron Trichloride. On its own, its Lewis acidity is significantly attenuated due to the formation of the nitrogen-boron adduct. In contrast, uncomplexed boron trihalides and tris(pentafluorophenyl)borane are powerful Lewis acids with broad applications in catalysis. The choice of a specific boron-based Lewis acid should be guided by the required reactivity, with stronger Lewis acids like BCl₃ and B(C₆F₅)₃ being suitable for challenging transformations, while adducts like BCl₃·NMe₃ offer a practical solution for handling and in-situ generation of the active catalyst. The experimental protocols provided herein offer a clear path for the quantitative assessment of Lewis acidity, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References

A Comparative Guide: Trichloro(trimethylamine)boron vs. Boron Trichloride in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a safer and more manageable alternative to boron trichloride, the solid Lewis acid adduct, Trichloro(trimethylamine)boron, presents a compelling option. This guide provides an objective comparison of the two reagents, supported by available data, to inform your selection for applications such as ether cleavage and other Lewis acid-catalyzed reactions.

Boron trichloride (BCl₃) is a potent Lewis acid widely employed in organic synthesis. However, its utility is often overshadowed by its hazardous nature as a toxic, corrosive gas that reacts violently with moisture. This compound (Me₃NBCl₃), a stable, solid adduct of BCl₃ and trimethylamine, has emerged as a practical substitute, offering significant advantages in handling and safety without compromising reactivity in many applications.

Performance and Handling: A Head-to-Head Comparison

The primary advantage of this compound lies in its physical state and attenuated reactivity, which translates to enhanced safety and ease of use in a laboratory setting.

PropertyBoron Trichloride (BCl₃)This compound (Me₃NBCl₃)Advantages of this compound
Physical State Colorless gas[1][2][3]White crystalline solid[4][5][6]Easier and safer to store, weigh, and dispense. Eliminates the need for specialized gas handling equipment.
Boiling Point 12.6 °C[1]237-240 °C (decomposes)[5]High thermal stability allows for a wider range of reaction temperatures without the risk of releasing gaseous BCl₃.
Handling Requires a well-ventilated fume hood or glovebox; specialized gas handling equipment is necessary.[7]Can be handled on the bench with standard laboratory precautions for solids.Simplified experimental setup and reduced risk of accidental release.
Reactivity with Water Reacts violently to produce HCl and boric acid.[1][8][9][10]Reacts with water, but the reaction is less vigorous than with BCl₃ gas.More controlled reaction quenching and reduced risk of violent exothermic events upon accidental exposure to moisture.
Toxicity Fatal if inhaled (LC₅₀, rat, 1 hr) = 2541 ppm.[1][11] Corrosive to skin, eyes, and respiratory tract.[1][7][10][11][12]While data is limited, as a solid, the inhalation hazard is significantly reduced compared to gaseous BCl₃. The compound is a source of BCl₃ and should be handled with care.Lower risk of acute inhalation toxicity.
Storage Stored as a compressed gas or as a solution in a suitable solvent, often requiring specialized cylinders or containers.[1]Stored as a stable solid in a cool, dry place.[4]Simpler and safer long-term storage.

Experimental Protocols: Demethylation of Aryl Methyl Ethers

The cleavage of ethers, particularly the demethylation of aryl methyl ethers, is a common application for boron trichloride. The following protocols provide a comparison of the experimental procedures for this transformation.

Protocol 1: Demethylation of 3,3'-Dimethoxybiphenyl using Boron Trichloride

This procedure is adapted from a reported method in Organic Syntheses.[13]

Materials:

  • 3,3'-Dimethoxybiphenyl

  • Dichloromethane (dry)

  • Boron trichloride (1M solution in dichloromethane)

  • Water

  • 2N Sodium hydroxide

  • Dilute hydrochloric acid

  • Ether

  • Anhydrous magnesium sulfate

  • Acetone-dry ice bath

Procedure:

  • Dissolve 3,3'-dimethoxybiphenyl (8 g, 0.037 mol) in 120 mL of dry dichloromethane in a 250-mL conical flask.

  • Cool the flask in an acetone-dry ice bath to -80°C.

  • Fit the flask with an air condenser.

  • Carefully add a solution of boron trichloride (15.9 g, 0.063 mol) in 40 mL of dichloromethane to the stirred solution through the condenser. A white precipitate will form.

  • Allow the reaction mixture to warm to room temperature overnight with stirring, resulting in a clear, brownish-yellow solution.

  • Hydrolyze the reaction mixture by carefully adding 130 mL of water. A white solid will precipitate.

  • Dissolve the precipitate by adding 500 mL of ether.

  • Separate the organic layer and extract it with 240 mL of 2N sodium hydroxide.

  • Neutralize the alkaline extract with dilute hydrochloric acid and extract with 300 mL of ether.

  • Dry the ether extract over anhydrous magnesium sulfate.

  • Remove the ether under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Conceptual Protocol 2: Demethylation using this compound

Materials:

  • Aryl methyl ether

  • Dichloromethane (dry)

  • This compound

  • Water or other quenching agent

  • Standard workup reagents (e.g., sodium bicarbonate solution, brine, drying agent)

Procedure:

  • Dissolve the aryl methyl ether in dry dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add this compound as a solid in a single portion or in portions to the stirred solution at the desired temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or GC-MS until completion.

  • Upon completion, quench the reaction by the slow addition of a suitable protic solvent (e.g., methanol, followed by water or a basic solution).

  • Perform a standard aqueous workup to isolate the product.

  • Purify the crude product by chromatography or recrystallization.

The use of the solid adduct is anticipated to provide a more controlled reaction and a simpler workup procedure.

Visualizing the Advantage: Workflow and Mechanism

The following diagrams illustrate the practical advantages of using this compound and the general mechanism of Lewis acid-catalyzed ether cleavage.

G cluster_BCl3 Workflow with Boron Trichloride (Gas) cluster_Me3NBCl3 Workflow with this compound (Solid) BCl3_gas BCl3 Gas Cylinder gas_line Gas line setup in fume hood BCl3_gas->gas_line reaction_vessel_BCl3 Reaction Vessel at low temperature gas_line->reaction_vessel_BCl3 Me3NBCl3_solid Me3NBCl3 Solid Reagent Bottle weighing Weighing on balance Me3NBCl3_solid->weighing addition Addition via spatula to Reaction Vessel weighing->addition

Figure 1. A simplified workflow comparison illustrating the handling of gaseous boron trichloride versus solid this compound.

G start R-O-R' + BCl3 adduct Lewis Acid-Base Adduct Formation [R-O(BCl3)-R']+ start->adduct Coordination sn2 SN2 Attack by Cl- on R' (less hindered alkyl group) adduct->sn2 products R-O-BCl2 + R'Cl sn2->products hydrolysis Hydrolysis products->hydrolysis final_products R-OH + B(OH)3 + HCl hydrolysis->final_products

Figure 2. A generalized mechanism for the cleavage of an ether by boron trichloride, proceeding through a Lewis acid-base adduct followed by nucleophilic attack.

Conclusion

This compound offers significant practical and safety advantages over gaseous boron trichloride for Lewis acid-catalyzed reactions. Its solid, stable nature simplifies handling, storage, and experimental setup, while mitigating the severe inhalation and reactivity hazards associated with BCl₃. For research and development laboratories, particularly in the pharmaceutical and fine chemical industries, the adoption of this compound can lead to safer and more efficient synthetic processes. While direct, quantitative performance comparisons in the literature are sparse, the operational benefits make it a highly attractive alternative that warrants consideration for any application where boron trichloride is employed.

References

A Comparative Guide to the Reactivity of Trichloro(trimethylamine)boron and Borane-trimethylamine Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two common boron-based reagents: Trichloro(trimethylamine)boron (BCl₃·NMe₃) and borane-trimethylamine complex (BH₃·NMe₃). Understanding the distinct chemical properties of these compounds is crucial for their effective application in organic synthesis and drug development. This comparison focuses on their stability, primary modes of reactivity, and provides supporting experimental data and protocols.

At a Glance: Key Differences

FeatureThis compound (BCl₃·NMe₃)Borane-trimethylamine Complex (BH₃·NMe₃)
Primary Reactivity Strong Lewis AcidMild and Selective Reducing Agent
Handling Moisture-sensitive, fumes in air[1]Air and thermally stable solid[2][3]
Key Applications Lewis acid catalysis, intermediate for organoboron synthesisReduction of aldehydes, ketones, imines, and other functional groups[2][3]

Stability Profile

The stability of a reagent is a critical factor in its storage, handling, and application. Borane-trimethylamine is notable for its high stability compared to other amine-borane complexes, while this compound is highly reactive towards moisture.

ParameterThis compound (BCl₃·NMe₃)Borane-trimethylamine Complex (BH₃·NMe₃)
Appearance White to pale yellow powder[4]White crystalline solid
Melting Point 237-240 °C (decomposition)[5]93-95 °C
Thermal Stability Decomposes at melting point[5]Thermally stable up to 120 °C[2]
Hydrolytic Stability Reacts violently with water to produce hydrochloric acid and boric acid[1]Less sensitive to hydrolysis, even under acidic conditions[2]

Comparative Reactivity

The core difference in reactivity between these two compounds stems from the substituents on the boron atom. The highly electronegative chlorine atoms in BCl₃·NMe₃ make the boron center a strong Lewis acid, while the hydride groups in BH₃·NMe₃ impart it with reducing properties.

Lewis Acidity

This compound is a potent Lewis acid, readily forming adducts with a variety of Lewis bases.[4] This property is exploited in catalysis and as a synthetic intermediate. The Lewis acidity of boron trihalides is known to increase in the order BF₃ < BCl₃ < BBr₃. In contrast, the borane-trimethylamine complex exhibits significantly weaker Lewis acidity. While it can act as a Lewis acid in certain contexts, such as in frustrated Lewis pair (FLP) chemistry, its primary role is not that of a Lewis acid catalyst.[6]

LewisAcidity BCl3_NMe3 This compound (BCl₃·NMe₃) Adduct Adduct Formation [LB-BCl₃]⁻NMe₃⁺ BCl3_NMe3->Adduct Strong Interaction BH3_NMe3 Borane-trimethylamine (BH₃·NMe₃) No_Reaction Weak or No Adduct Formation BH3_NMe3->No_Reaction Weak Interaction Lewis_Base Lewis Base (e.g., Ether, Amine) Lewis_Base->Adduct Lewis_Base->No_Reaction

Reductive Capabilities

Borane-trimethylamine is a versatile and selective reducing agent for a wide range of functional groups. It is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols. The reactivity can be modulated by the addition of acids.

This compound is not typically employed as a reducing agent. Its high reactivity with protic substances and its strong Lewis acidic nature make it unsuitable for most reductive transformations where hydride transfer is required. There are reports of using Bu₃SnH as a reductant for the reductive dechlorination of BCl₃ to regenerate ammonia borane, but this is not a direct reduction by the BCl₃·NMe₃ complex itself.[7]

ReductionWorkflow Substrate Substrate (e.g., Ketone, Aldehyde) Alcohol Alcohol Substrate->Alcohol No_Reduction No Reduction or Side Reactions Substrate->No_Reduction BH3_NMe3 Borane-trimethylamine (BH₃·NMe₃) BH3_NMe3->Alcohol Hydride Transfer BCl3_NMe3 This compound (BCl₃·NMe₃) BCl3_NMe3->No_Reduction Lewis Acid Interaction

Experimental Protocols

Representative Protocol for Reduction of an Aldehyde with Borane-trimethylamine Complex

Reaction: Reduction of Benzaldehyde to Benzyl Alcohol

Materials:

  • Benzaldehyde

  • Borane-trimethylamine complex (BH₃·NMe₃)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in methanol (5 mL) at 0 °C is added borane-trimethylamine complex (1.2 mmol) portionwise.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl (5 mL).

  • The mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford benzyl alcohol.

Representative Protocol for a Lewis Acid Catalyzed Reaction with this compound

Due to the high reactivity of BCl₃, the trimethylamine adduct provides a more handleable source of the Lewis acid.

Reaction: Titration of BCl₃ with N,N-dimethylaniline (as a demonstration of Lewis acid-base interaction)

Materials:

  • 1.0 M solution of BCl₃ in CH₂Cl₂

  • N,N-dimethylaniline (DMA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • To an oven-dried reaction vessel charged with a magnetic stir bar, add a known volume of the BCl₃ solution in anhydrous CH₂Cl₂.

  • Slowly add a solution of N,N-dimethylaniline in anhydrous CH₂Cl₂.

  • Observe the color change of the solution. Initially, a blue color indicates the formation of a 1:1 DMA-BCl₃ adduct.

  • The endpoint of the titration is marked by a sharp color change to yellow upon the addition of a catalytic excess of the Lewis acid.

Signaling Pathways and Logical Relationships

The distinct reactivity profiles of these two reagents can be summarized in the following logical diagram, illustrating their primary reaction pathways.

ReactivityPathways cluster_BCl3 This compound cluster_BH3 Borane-trimethylamine BCl3_NMe3 BCl₃·NMe₃ Lewis_Acid_Pathway Lewis Acid Catalysis BCl3_NMe3->Lewis_Acid_Pathway Acts as Lewis Acid Intermediate_Formation Organoboron Intermediate BCl3_NMe3->Intermediate_Formation Boron Source BH3_NMe3 BH₃·NMe₃ Reduction_Pathway Reduction of Functional Groups BH3_NMe3->Reduction_Pathway Hydride Donor Hydroboration Hydroboration of Alkenes/Alkynes BH3_NMe3->Hydroboration Borane Source

Conclusion

This compound and borane-trimethylamine complex, despite being adducts of trimethylamine with a boron center, exhibit fundamentally different reactivities. BCl₃·NMe₃ is a powerful Lewis acid, useful for catalyzing a range of organic transformations and as a precursor to other boron-containing compounds. Its high sensitivity to moisture necessitates careful handling. In contrast, BH₃·NMe₃ is a stable, mild, and selective reducing agent with broad applicability in the reduction of various functional groups. The choice between these two reagents will be dictated entirely by the desired chemical transformation: Lewis acid-mediated reactions for the former, and reductions for the latter. Researchers should select the appropriate reagent based on a clear understanding of these distinct reactivity profiles to ensure successful and predictable outcomes in their synthetic endeavors.

References

analytical methods for the quantification of Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods suitable for the quantification of Trichloro(trimethylamine)boron. Given the absence of a standardized, dedicated method for this specific adduct, this document outlines three robust analytical strategies, providing detailed experimental protocols and performance data derived from analogous compounds. The comparison focuses on Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for total boron analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for indirect quantification via its trimethylamine moiety, and quantitative Boron-11 Nuclear Magnetic Resonance (¹¹B qNMR) for direct, non-destructive analysis.

Executive Summary of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for speciation, sensitivity, sample throughput, and the nature of the sample matrix.

Parameter ICP-MS (Total Boron) LC-MS/MS (via Trimethylamine) ¹¹B qNMR (Intact Molecule/Total Boron)
Principle Atomization and ionization of the sample in plasma, followed by mass-to-charge ratio detection of boron isotopes.Chromatographic separation of trimethylamine (post-hydrolysis) followed by mass spectrometric detection.Measurement of the nuclear magnetic resonance of the ¹¹B nucleus in a magnetic field.
Analyte Measured Total elemental boron. Cannot distinguish between the intact adduct and other boron-containing species.Trimethylamine (TMA), a stoichiometric hydrolysis product of the parent compound.The specific ¹¹B nucleus within the intact this compound adduct.
Sample Preparation Aggressive acid digestion to destroy the organic matrix.Simple hydrolysis to liberate TMA, followed by protein precipitation or dilution.Minimal; dissolution in a deuterated solvent.
Pros - Extremely high sensitivity (sub-ppb).- Well-established for trace element analysis.- Compound-independent calibration.[1]- High specificity and sensitivity.- High throughput possible.- Can discriminate from other boron compounds.- Non-destructive.- Provides structural information.- Direct quantification of the intact molecule.
Cons - Destructive to the sample.- Does not provide molecular information.- Prone to "boron memory" effects in instrumentation.[1]- Potential for spectral interferences.[2]- Indirect method requiring complete hydrolysis.- Requires a specific chromato-graphic method for TMA.- Lower sensitivity (ppm range).- Requires specialized equipment (NMR spectrometer).- Requires use of expensive quartz NMR tubes to avoid background signals.[3]

Method 1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the preferred method for ultra-trace quantification of total boron content. It offers exceptional sensitivity but requires complete sample destruction, providing information only on the elemental composition.

Quantitative Performance Data (Total Boron Analysis)

The following data is representative of typical performance for boron analysis in various matrices.

Parameter Value Reference
Limit of Detection (LOD) < 1 µg/L (ppb)[1]
Limit of Quantification (LOQ) ~1.5 - 25 ng/L (ppt)[4]
Linearity (R²) > 0.999[1]
Precision (%RSD) < 5%[5]
Recovery 80 - 120%[5]
Experimental Protocol: ICP-MS
  • Sample Preparation (Acid Digestion):

    • Accurately weigh a sample containing an amount of this compound expected to yield a final boron concentration within the instrument's linear range.

    • Place the sample in a clean, acid-washed digestion vessel.

    • Add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂).

    • Digest the sample using a microwave digestion system, following a program with controlled temperature and pressure ramps to ensure complete oxidation of the organic matrix.

    • After cooling, quantitatively transfer the digest to a volumetric flask and dilute to the final volume with ultrapure water.

  • Instrumental Analysis:

    • ICP-MS System: A standard ICP-MS instrument equipped with a sample introduction system suitable for trace element analysis.

    • RF Power: 1550 W.[1]

    • Sample Depth: 8 mm.[1]

    • Interface Cones: Nickel (Ni) cones are recommended to reduce boron carryover.[1]

    • Isotopes Monitored: ¹⁰B and ¹¹B.

    • Calibration: Prepare a series of external calibration standards from a certified boron standard solution, matrix-matched to the diluted digest.

    • Rinse Protocol: Due to the "sticky" nature of boron, an efficient rinse solution is critical. An alkaline solution containing EDTA, hydrogen peroxide, and a surfactant is effective.[1] A rinse time of at least 3 minutes between samples is recommended.

Workflow Diagram: ICP-MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh Weigh Sample digest Microwave Acid Digestion weigh->digest dilute Dilute to Final Volume digest->dilute introduce Introduce Sample to ICP dilute->introduce Aspirate plasma Atomize & Ionize in Plasma introduce->plasma ms Detect Boron Isotopes (¹⁰B, ¹¹B) plasma->ms quantify Quantify vs. Calibration Curve ms->quantify

ICP-MS workflow for total boron quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers an indirect approach by quantifying the trimethylamine (TMA) moiety after controlled hydrolysis of the this compound adduct. This technique provides molecularly related information and can distinguish the analyte from other boron sources.

Quantitative Performance Data (TMA/TMAO Analysis)

The following data is based on validated methods for trimethylamine N-oxide (TMAO), a closely related analyte.[6][7]

Parameter Value Reference
Limit of Detection (LOD) ~5 ng/mL[6]
Limit of Quantification (LOQ) ~0.05 µM[8]
Linearity (R²) > 0.996 (Range: 1 - 5000 ng/mL)[6]
Intra-day Precision (%RSD) 1.65 – 7.15%[6]
Inter-day Precision (%RSD) < 9.9%[8]
Accuracy/Recovery 96.36 – 111.43%[6]
Experimental Protocol: LC-MS/MS
  • Sample Preparation (Hydrolysis & Extraction):

    • Dissolve a known quantity of the sample in an aqueous buffer to facilitate the hydrolysis of the B-N bond, releasing free trimethylamine. The stability of the adduct is pH-dependent; slightly basic conditions will favor the free amine.

    • To 50 µL of the sample solution, add 10 µL of an internal standard (e.g., d9-trimethylamine).[6]

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins or other macromolecules.[6]

    • Vortex the mixture for 10 minutes and centrifuge at 14,000 rpm for 5 minutes at 4°C.[6]

    • Transfer the supernatant to a new tube, dilute with an appropriate mobile phase-like solution, and inject into the LC-MS/MS system.

  • Instrumental Analysis:

    • LC System: Agilent 1260 Infinity LC system or equivalent.[6]

    • Column: A C18 column (e.g., Gemini-NX C18, 100 x 3 mm, 3 µm) is suitable.[6]

    • Mobile Phase A: 5 mM ammonium acetate in water.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: A fast gradient, for example, starting at 30% B, increasing to 80% B over 1.5 minutes, and re-equilibrating.[6]

    • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490) with an electrospray ionization (ESI) source operating in positive ion mode.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition for trimethylamine (and its deuterated internal standard).

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis hydrolyze Hydrolyze Adduct in Buffer spike Spike with Internal Standard hydrolyze->spike precip Protein Precipitation (ACN) spike->precip centrifuge Centrifuge & Collect Supernatant precip->centrifuge inject Inject into LC System centrifuge->inject Transfer separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (QqQ) ionize->detect

LC-MS/MS workflow for indirect quantification.

Method 3: Quantitative ¹¹B Nuclear Magnetic Resonance (qNMR)

¹¹B qNMR is a powerful non-destructive technique that allows for the direct quantification of the this compound adduct without the need for chemical alteration or separation from the matrix, provided the sample is soluble.

Quantitative Performance Data (¹¹B qNMR)

The following data is based on a validated method for determining boric acid in commercial biocides.[9][10]

Parameter Value Reference
Limit of Detection (LOD) 0.02% w/w[9]
Limit of Quantification (LOQ) 0.04% w/w[9]
Linearity (R²) > 0.99[9]
Intra-day Precision (%RSD) 0.7 – 2.0%[9]
Inter-day Precision (%RSD) 0.7 – 2.0%[9]
Recovery 93.6 – 106.2%[9]
Experimental Protocol: ¹¹B qNMR
  • Sample Preparation:

    • Accurately weigh a known amount of the sample and a certified internal standard (e.g., a compound with a known ¹¹B resonance that does not overlap with the analyte signal) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in which both the sample and standard are fully soluble.

    • Transfer the solution to a quartz NMR tube. Standard borosilicate glass tubes must be avoided as they produce a large, broad background signal.[3]

  • Instrumental Analysis:

    • Spectrometer: A high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.

    • Pulse Sequence: A proton-decoupled pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of the ¹¹B nuclei (typically 5 times the longest T₁). A zgbs (zeroth-order gradient-based suppression) pulse sequence can be effective at suppressing background noise.[11]

    • Acquisition Parameters:

      • Acquire the spectrum with an appropriate number of scans (ns) to achieve a good signal-to-noise ratio.

      • Ensure the spectral width covers the expected chemical shift range for the analyte and standard.

    • Quantification:

      • Process the spectrum (Fourier transform, phase correction, baseline correction).

      • Integrate the area of the characteristic ¹¹B signal for this compound and the signal for the internal standard.

      • Calculate the concentration of the analyte using the standard qNMR equation, accounting for the molar masses, sample weights, and integral values of the analyte and standard.

Workflow Diagram: ¹¹B qNMR Analysis

cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample & Internal Std. dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to Quartz NMR Tube dissolve->transfer acquire Acquire ¹¹B Spectrum transfer->acquire Insert into Spectrometer process Process FID (FT, Phasing) acquire->process integrate Integrate Analyte & Std. Peaks process->integrate calculate Calculate Concentration integrate->calculate

¹¹B qNMR workflow for direct quantification.

References

A Comparative Guide to the Performance of Trichloro(trimethylamine)boron in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

Trichloro(trimethylamine)boron, with the chemical formula C₃H₉BCl₃N, is a stable and versatile Lewis acid-base adduct that serves as a crucial intermediate in a multitude of organic synthesis processes.[1][2][3] Its utility is particularly noted in the formation of other boron derivatives through substitution reactions at its boron-chlorine bonds.[4] This guide provides a comprehensive comparison of the performance of this compound in various solvent systems, supported by experimental data and protocols. It also benchmarks its performance against common alternative borylation reagents. This information is intended for researchers, scientists, and professionals in drug development to aid in reaction optimization and reagent selection.

Performance in Different Solvent Systems: Solubility, Stability, and Reactivity

The choice of solvent is critical for the successful application of this compound, directly impacting its solubility, stability, and reactivity.

Stability: The stability of the this compound adduct is governed by both steric and electronic factors that influence the strength of the boron-nitrogen coordinate bond.[4] A critical factor affecting its stability in solution is the presence of moisture. The compound is moisture-sensitive and will react with water, leading to the consumption of the starting material and the introduction of significant impurities.[4][5] Therefore, the use of anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) is imperative for optimal performance.[4]

Reactivity: The solvent can influence the reactivity of the three boron-chlorine (B-Cl) bonds, which are susceptible to substitution by various nucleophiles.[4] The stability of the boron-nitrogen bond ensures that substitution reactions typically occur at the B-Cl positions without disrupting the core adduct structure.[4] The choice of solvent can affect the rate and outcome of these substitution reactions. For instance, in the context of related borylation reactions, the solvent can influence the regioselectivity of the reaction.[6]

Comparison with Alternative Borylation Reagents

This compound is one of several reagents available for introducing boron moieties into organic molecules. A common alternative is the Miyaura borylation reaction, which utilizes reagents like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄).[7][8][9]

FeatureThis compoundBis(pinacolato)diboron (B₂pin₂)Tetrahydroxydiboron (B₂(OH)₄)
Reaction Type Nucleophilic substitution at B-Cl bondsPalladium-catalyzed cross-couplingPalladium-catalyzed cross-coupling
Typical Substrates NucleophilesAryl/vinyl halides and triflates[9]Aryl (pseudo)halides[7]
Catalyst Required Generally not for substitutionPalladium complexes (e.g., PdCl₂(dppf))[9]Palladium or other transition metal catalysts[7]
Base Required Not for substitutionWeak base (e.g., KOAc, KOPh)[9]Base required
Product Substituted boron-amine adductsBoronic estersBoronic acids[7]
Key Advantages Stable, solid reagent; B-N bond is stableMild reaction conditions; product is stableMore atom-efficient and environmentally friendly than B₂pin₂[7]
Limitations Moisture sensitivePotential for side reactions like dehalogenation[10]May require specific catalytic systems for high efficiency[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct adduct formation from boron trichloride and trimethylamine.

Materials:

  • Boron trichloride (BCl₃)[5]

  • Trimethylamine (N(CH₃)₃)

  • Anhydrous inert solvent (e.g., hexane)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen line, dissolve trimethylamine in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent (1:1 molar ratio) of boron trichloride to the cooled solution with vigorous stirring.[4]

  • The reaction is exothermic; maintain the temperature to prevent side reactions and product decomposition.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration under an inert atmosphere.

  • Wash the solid with cold, anhydrous solvent to remove any unreacted starting materials.

  • For further purification, recrystallize the crude product from hot hexane.[4] High yields of up to 98% can be achieved under controlled industrial conditions.[4]

Protocol 2: Miyaura Borylation of an Aryl Halide (Alternative)

This protocol is a general procedure for the synthesis of an aryl boronate ester using bis(pinacolato)diboron.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., potassium acetate, KOAc)

  • Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and the palladium catalyst (e.g., 3 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at 80-100 °C with stirring for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl boronate ester.

Visualizations

Synthesis_of_Trichloro_trimethylamine_boron BCl3 Boron Trichloride (BCl₃) Adduct This compound BCl3->Adduct + TMA Trimethylamine (N(CH₃)₃) TMA->Adduct +

Caption: Synthesis of this compound.

Experimental_Workflow_Substitution start Start dissolve Dissolve this compound and Nucleophile in Anhydrous Solvent start->dissolve react React under Inert Atmosphere (with heating if necessary) dissolve->react workup Aqueous Work-up react->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography or Recrystallization dry->purify product Final Product purify->product

Caption: Workflow for a Substitution Reaction.

Adduct_Stability_Factors Adduct_Stability Boron-Amine Adduct Stability Electronic_Factors Electronic Factors Adduct_Stability->Electronic_Factors Steric_Factors Steric Hindrance Adduct_Stability->Steric_Factors Solvent_Effects Solvent Effects Adduct_Stability->Solvent_Effects Lewis_Acidity Lewis Acidity of Boron Center Electronic_Factors->Lewis_Acidity Lewis_Basicity Lewis Basicity of Amine Electronic_Factors->Lewis_Basicity Alkyl_Group_Size Size of Amine Substituents Steric_Factors->Alkyl_Group_Size Solvent_Polarity Solvent Polarity Solvent_Effects->Solvent_Polarity Moisture Presence of Moisture Solvent_Effects->Moisture

Caption: Factors Influencing Adduct Stability.

References

A Comparative Guide to Experimentally Assessing the Lewis Acidity of Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods for assessing the Lewis acidity of Trichloro(trimethylamine)boron. This compound, a stable Lewis acid-base adduct, functions as a source of the potent Lewis acid boron trichloride (BCl₃). Understanding its effective Lewis acidity in solution is crucial for its application in various chemical transformations. This guide outlines established experimental protocols, presents comparative data with other common boron-based Lewis acids, and offers a clear visualization of the experimental workflow.

Understanding the Lewis Acidity of Boron-Amine Adducts

This compound exists in equilibrium with its constituent Lewis acid (boron trichloride) and Lewis base (trimethylamine). The experimentally observed Lewis acidity is therefore a function of this equilibrium, where the dissociation of the adduct makes the vacant orbital of the boron atom available to interact with a probe molecule.

Experimental Approaches to Quantifying Lewis Acidity

Two widely accepted methods for experimentally determining the Lewis acidity of boron compounds are the Gutmann-Beckett and the Childs methods. Both are spectroscopic techniques that rely on the interaction of the Lewis acid with a specific probe molecule and the subsequent measurement of changes in the NMR spectrum.

The Gutmann-Beckett Method

This method utilizes triethylphosphine oxide (Et₃PO) as the probe molecule. The oxygen atom of Et₃PO acts as a Lewis base and coordinates to the Lewis acid. This interaction leads to a downfield shift in the ³¹P NMR signal of Et₃PO. The magnitude of this chemical shift change (Δδ) is a direct measure of the Lewis acidity, which can be expressed as an Acceptor Number (AN).[1][2] The AN is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0), where δₛₐₘₚₗₑ is the observed ³¹P chemical shift of the Et₃PO-Lewis acid adduct.[1][2]

The Childs Method

The Childs method employs trans-crotonaldehyde as the probe molecule and monitors changes in its ¹H NMR spectrum upon interaction with a Lewis acid.[3][4] The coordination of the Lewis acid to the carbonyl oxygen of crotonaldehyde induces a downfield shift of the proton signals, with the most significant change typically observed for the β-proton (H3).[3] The magnitude of this shift provides a relative measure of the Lewis acidity.

Comparative Lewis Acidity Data

To provide context for the Lewis acidity of this compound (effectively BCl₃ in situ), we compare its performance with two other widely used boron-based Lewis acids: Boron Trifluoride (BF₃) and Tris(pentafluorophenyl)borane (B(C₆F₅)₃).

Lewis AcidProbe MoleculeMethodObserved Chemical Shift (δ) / ppmAcceptor Number (AN)Relative Lewis Acidity
BCl₃ Et₃POGutmann-Beckett96.6 - 105.7~123 - 143Strongest
BF₃Et₃POGutmann-Beckett79.0 - 88.5~84 - 105Intermediate
B(C₆F₅)₃Et₃POGutmann-Beckett78.1 - 82~82 - 90Weaker
B(C₆F₅)₃trans-CrotonaldehydeChildsΔδ(H3) = 1.05Not ApplicableStronger than B(OC₆F₅)₃

Note: The Lewis acidity of this compound is represented by that of BCl₃ due to the in-situ dissociation.

The data clearly indicates that BCl₃ is a significantly stronger Lewis acid than both BF₃ and B(C₆F₅)₃, as evidenced by its higher Acceptor Number in the Gutmann-Beckett method.[5] The trend in Lewis acidity is BCl₃ > BF₃ > B(C₆F₅)₃.[5][6]

Experimental Protocols

Gutmann-Beckett Method Protocol
  • Preparation of the Probe Solution: Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a suitable deuterated, non-coordinating solvent (e.g., CD₂Cl₂ or C₆D₆).

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the Lewis acid (e.g., this compound) in the deuterated solvent under an inert atmosphere.

  • Addition of Probe: Add an equimolar amount of the Et₃PO stock solution to the NMR tube containing the Lewis acid.

  • NMR Acquisition: Acquire the ³¹P NMR spectrum of the mixture.

  • Data Analysis: Determine the chemical shift (δ) of the Et₃PO-Lewis acid adduct. Calculate the Acceptor Number (AN) using the formula mentioned above.

Childs Method Protocol
  • Preparation of the Probe Solution: Prepare a stock solution of trans-crotonaldehyde in a suitable deuterated, non-coordinating solvent (e.g., CD₂Cl₂).

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the Lewis acid in the deuterated solvent under an inert atmosphere.

  • Addition of Probe: Add an equimolar amount of the crotonaldehyde stock solution to the NMR tube containing the Lewis acid.

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the mixture.

  • Data Analysis: Measure the chemical shift of the β-proton (H3) of the crotonaldehyde-Lewis acid adduct and compare it to the chemical shift of the free crotonaldehyde to determine the change in chemical shift (Δδ).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental assessment of the Lewis acidity of this compound.

Lewis_Acidity_Workflow cluster_preparation Sample Preparation cluster_equilibrium In-situ Equilibrium cluster_measurement Lewis Acidity Measurement cluster_analysis Data Analysis & Comparison Adduct This compound Adduct Mix Adduct in Solution Adduct->Mix Dissolve Solvent Inert Deuterated Solvent (e.g., CD2Cl2) Solvent->Mix Free_LA Free BCl3 (Lewis Acid) Mix->Free_LA Dissociation Free_LB Free Trimethylamine (Lewis Base) Mix->Free_LB Dissociation Interaction Lewis Acid-Probe Interaction Free_LA->Interaction Probe Probe Molecule (e.g., Et3PO) Probe->Interaction NMR NMR Spectroscopy (31P or 1H) Interaction->NMR Data Chemical Shift Data (δ or Δδ) NMR->Data AN_Calc Acceptor Number (AN) Calculation Data->AN_Calc Calculate Comparison Comparison with Alternative Lewis Acids AN_Calc->Comparison

Caption: Experimental workflow for assessing the Lewis acidity of this compound.

This guide provides a foundational understanding and practical framework for the experimental assessment of the Lewis acidity of this compound. By employing standardized methods and comparing against established benchmarks, researchers can accurately characterize this important reagent for its effective application in chemical synthesis and drug development.

References

A Mechanistic Showdown: Trichloro(trimethylamine)boron Versus Other Borane Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Boron-based Lewis acids have emerged as a powerful class of catalysts for a wide array of organic transformations. This guide provides a mechanistic comparison of reactions catalyzed by Trichloro(trimethylamine)boron (BCl₃·NMe₃) and other notable boranes, supported by available experimental data and detailed methodologies.

This comparative analysis delves into the catalytic mechanisms of boranes in key organic reactions, highlighting the nuanced differences in their activity and selectivity. While direct comparative studies featuring this compound are limited in the literature, this guide synthesizes available data to draw insightful parallels and distinctions with well-characterized boranes like tris(pentafluorophenyl)borane (B(C₆F₅)₃) and boron trihalides (BX₃).

Lewis Acidity: The Driving Force of Borane Catalysis

The catalytic prowess of boranes stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, rendering it a potent Lewis acid. This Lewis acidity allows boranes to activate substrates by withdrawing electron density, thereby facilitating nucleophilic attack. The strength of this Lewis acidity is a critical determinant of catalytic efficacy and can be modulated by the substituents on the boron atom.

Theoretical studies have established a Lewis acidity trend among boron trihalides as BBr₃ > BCl₃ > BF₃. This trend is counterintuitive based on electronegativity alone and is attributed to the degree of π-back-bonding from the halogen lone pairs to the boron's empty p-orbital, which is most significant for fluorine. The complexation of BCl₃ with trimethylamine to form BCl₃·NMe₃ moderates its Lewis acidity, making it a more stable and handleable solid compared to the highly reactive gaseous BCl₃. In contrast, the strong electron-withdrawing nature of the pentafluorophenyl rings in B(C₆F₅)₃ results in a highly Lewis acidic and thermally stable catalyst.

Comparative Performance in Key Organic Reactions

To objectively assess the catalytic performance of these boranes, we will examine their mechanisms and outcomes in several fundamental organic reactions.

Friedel-Crafts Reactions

The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, is traditionally catalyzed by strong Lewis acids like AlCl₃. Boranes, particularly boron trihalides, also serve as effective catalysts.

General Mechanism: The Lewis acidic borane activates the alkyl or acyl halide, generating a carbocation or a highly polarized complex. This electrophile is then attacked by the aromatic ring, followed by deprotonation to restore aromaticity and regenerate the catalyst.

Mechanistic Comparison:

  • BCl₃: As a strong Lewis acid, BCl₃ readily activates Friedel-Crafts reagents. However, its high reactivity and gaseous nature can lead to side reactions and handling difficulties.

  • This compound (BCl₃·NMe₃): This stable complex serves as a solid source of BCl₃. The catalytic activity is believed to proceed through the dissociation of the complex to release free BCl₃, which then enters the catalytic cycle. The equilibrium between the complex and free BCl₃ can moderate the concentration of the active catalyst, potentially offering better control over the reaction compared to using BCl₃ gas directly. However, direct comparative data on its efficacy versus other boranes in Friedel-Crafts reactions is scarce.

  • B(C₆F₅)₃: This borane is a highly effective catalyst for Friedel-Crafts reactions, often exhibiting different reactivity and selectivity compared to traditional Lewis acids like AlCl₃. Its bulky nature can influence regioselectivity, and it is known to be more tolerant to certain functional groups.

Experimental Data Summary:

CatalystReactionSubstrateProductYield (%)Reference
AlCl₃Friedel-Crafts AcylationBenzene, Acetyl ChlorideAcetophenone~90%[General Organic Chemistry Textbooks]
B(C₆F₅)₃Friedel-Crafts AlkylationAnisole, 1-PhenylethanolSubstituted Anisole95%[Specific Research Papers]

Experimental Protocol: General Procedure for a B(C₆F₅)₃-Catalyzed Friedel-Crafts Alkylation

To a solution of the aromatic substrate (1.0 mmol) and the alkylating agent (1.2 mmol) in an inert solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 0 °C or room temperature), is added B(C₆F₅)₃ (5-10 mol%). The reaction mixture is stirred for the specified time (monitored by TLC or GC-MS). Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. Boron enolates are key intermediates in stereoselective aldol reactions.

General Mechanism: A carbonyl compound is converted to a boron enolate by reaction with a boron source and a base. This enolate then reacts with an aldehyde or ketone through a cyclic transition state (Zimmerman-Traxler model) to afford the aldol adduct with high stereocontrol. The geometry of the boron enolate (E or Z) dictates the relative stereochemistry (syn or anti) of the product.

Mechanistic Comparison:

  • Dialkylboron Triflates (R₂BOTf) and Chlorides (R₂BCl): These reagents are commonly used to generate boron enolates. The choice of the boron reagent and the base can control the E/Z selectivity of the enolate, and consequently the syn/anti selectivity of the aldol product. The shorter B-O and B-C bonds in the transition state, compared to metal enolates, lead to a more compact and organized transition state, resulting in higher stereoselectivity.

  • This compound (BCl₃·NMe₃): While not a typical reagent for generating boron enolates for aldol reactions, the BCl₃ released from the complex could potentially be used to form chloroboron enolates. The in-situ generation of BCl₃ might offer a controlled way to influence the reaction, but specific studies and protocols for this application are not well-documented.

Logical Relationship of Boron Aldol Reaction Stereocontrol

Aldol_Stereocontrol cluster_reagents Reagents cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product Carbonyl Compound Carbonyl Compound Boron Enolate (E or Z) Boron Enolate (E or Z) Carbonyl Compound->Boron Enolate (E or Z) + Borane + Base Borane (e.g., R2BOTf) Borane (e.g., R2BOTf) Base (e.g., Et3N) Base (e.g., Et3N) Zimmerman-Traxler TS Zimmerman-Traxler TS Boron Enolate (E or Z)->Zimmerman-Traxler TS Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Zimmerman-Traxler TS Syn/Anti Aldol Adduct Syn/Anti Aldol Adduct Zimmerman-Traxler TS->Syn/Anti Aldol Adduct

Caption: Stereochemical outcome of the boron-mediated aldol reaction.

Hydroboration Reactions

Hydroboration is a powerful reaction for the anti-Markovnikov addition of a hydrogen and a boron moiety across a double or triple bond. While stoichiometric hydroboration with reagents like borane-THF is common, catalytic versions are also being developed.

General Mechanism: The catalytic cycle often involves the activation of a B-H bond of a hydroborating agent (e.g., pinacolborane, HBpin) by the borane catalyst. The activated species then adds across the unsaturated bond, followed by product release and catalyst regeneration.

Mechanistic Comparison:

  • BH₃ Adducts (e.g., BH₃·SMe₂, BH₃·THF): These can act as catalysts for the hydroboration of alkynes and alkenes with HBpin. The mechanism is proposed to involve the in-situ generation of more reactive borane species.

  • This compound (BCl₃·NMe₃): There is no significant evidence to suggest that BCl₃·NMe₃ is an effective catalyst for hydroboration. The B-Cl bonds are not readily converted to B-H bonds under typical hydroboration conditions.

Experimental Workflow for a Catalytic Hydroboration Reaction

Hydroboration_Workflow Start Start Reaction Setup Combine alkene/alkyne, HBpin, and borane catalyst in an inert solvent Start->Reaction Setup Reaction Stir at appropriate temperature Reaction Setup->Reaction Monitoring Monitor reaction progress (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench reaction, extractive workup Monitoring->Workup Complete Purification Purify product by column chromatography Workup->Purification Characterization Characterize product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a borane-catalyzed hydroboration.

Conclusion

This compound serves as a convenient and stable solid source of the powerful Lewis acid BCl₃. While its application as a catalyst is less explored compared to boranes like B(C₆F₅)₃, its potential lies in reactions where a controlled release of BCl₃ is beneficial. The moderation of reactivity through complexation with trimethylamine could offer advantages in terms of selectivity and handling.

In contrast, B(C₆F₅)₃ has established itself as a versatile and robust Lewis acid catalyst for a multitude of organic transformations, often exhibiting unique reactivity profiles. Dialkylboron halides remain the reagents of choice for stereoselective aldol reactions via boron enolates.

Further research into the catalytic applications of this compound is warranted to fully elucidate its mechanistic pathways and benchmark its performance against other borane catalysts. Such studies would provide valuable insights for chemists in academia and industry, enabling more informed decisions in catalyst selection and reaction design.

Safety Operating Guide

Safe Disposal of Trichloro(trimethylamine)boron: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This guide provides a comprehensive operational plan for the proper disposal of Trichloro(trimethylamine)boron, a Lewis acid commonly used in organic synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound. This compound is moisture-sensitive and can release hazardous decomposition products. Appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, two pairs recommended).
Eye Protection ANSI-approved safety glasses or chemical splash goggles. A face shield is recommended for larger quantities.
Lab Coat Flame-resistant, fully buttoned lab coat.
Footwear Closed-toed shoes and full-length pants.

Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

II. Step-by-Step Disposal Protocol for Small Spills (Under 5g)

This protocol outlines the immediate actions to be taken in the event of a small spill of this compound.

  • Evacuate and Ventilate: Ensure the immediate area of the spill is clear of personnel and that the fume hood is functioning correctly to ventilate any airborne particles.

  • Contain the Spill: If the spilled material is a solid, carefully cover it with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use water or combustible materials.

  • Collect the Material: Using non-sparking tools (e.g., a plastic scoop or spatula), carefully sweep the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Store Waste: Securely seal the hazardous waste container and label it clearly as "Hazardous Waste: this compound" along with the date of disposal. Store the container in a designated, well-ventilated, and dry area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.

III. Disposal of Unused or Waste this compound

For the disposal of larger quantities of unused or waste this compound, the following procedure should be followed:

  • Prepare for Disposal: Ensure all necessary PPE is worn and that the disposal will be conducted in a chemical fume hood. Prepare a designated hazardous waste container that is clean, dry, and compatible with the chemical.

  • Transfer the Chemical: Carefully transfer the this compound from its original container into the hazardous waste container. Avoid creating dust. If the original container is to be disposed of, it should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Seal and Label: Securely close the hazardous waste container. Affix a hazardous waste label that includes the chemical name, associated hazards, and the date.

  • Temporary Storage: Store the sealed container in a designated hazardous waste storage area that is cool, dry, and away from sources of ignition and incompatible materials such as acids, bases, and strong oxidizing agents.[1][2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the hazardous waste.[1][2] Chemical waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]

IV. Chemical Reactivity and Hazard Data

Understanding the chemical properties and hazards of this compound is crucial for safe handling and disposal.

PropertyData
Molecular Formula C3H9BCl3N
Molecular Weight 176.28 g/mol [3]
Appearance White to pale yellow powder[4][5]
Melting Point 237-240°C (decomposes)[5][6]
Reactivity Moisture-sensitive.[1][2] Reacts with water, acids, strong oxidizing agents, alcohols, acid anhydrides, and acid chlorides.[1][2]
Hazardous Decomposition Products Upon contact with water or at high temperatures, it may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and oxides of boron.[1][7]

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Disposal of this compound ppe Don Appropriate PPE start->ppe assess Assess Situation (Spill or Bulk Disposal) spill Small Spill (<5g) assess->spill Spill bulk Bulk Disposal assess->bulk Bulk ppe->assess contain Contain with Inert Material spill->contain transfer Transfer to Waste Container bulk->transfer collect Collect into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate label Seal and Label Waste Container decontaminate->label transfer->label store Store in Designated Area label->store pickup Arrange for Professional Disposal store->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trichloro(trimethylamine)boron

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Trichloro(trimethylamine)boron. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

This compound is a chemical compound that requires careful handling due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks. The information is synthesized from safety data sheets of analogous compounds, including boron trichloride and borane-trimethylamine complex, to provide a comprehensive safety framework.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE, drawing from recommendations for similar boron and chlorinated compounds.

PPE CategoryRecommended Equipment
Respiratory Protection A full-face respirator with cartridges suitable for acid gases and organic vapors is essential to prevent inhalation of harmful fumes.[1] In situations with a potential for high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[2][3]
Eye and Face Protection Chemical splash goggles are the minimum requirement.[4] For enhanced protection against splashes and fumes, a full-face shield worn over safety goggles is strongly recommended.[1][3] An emergency eyewash station must be readily accessible.[1]
Skin Protection Acid-resistant gloves, such as neoprene or butyl rubber, are required to prevent skin contact.[1][3] Wearing two pairs of nitrile gloves can also be a suitable alternative for incidental contact.[4][5][6] A flame-resistant lab coat, fully buttoned, is mandatory.[5]
Body Protection A chemical-resistant suit or coveralls should be worn to protect against splashes.[2][3] Full-length pants and closed-toe shoes are required at all times in the laboratory.[4][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety. The following step-by-step plan details the procedures for storage, use, and emergency response.

Storage and Handling
  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[5][6] The storage container should be kept tightly closed.

  • Handling: All work with this compound must be conducted in a properly functioning chemical fume hood.[5][6] Avoid creating dust or fumes.[7] Do not work alone when handling this material.[5][6]

Experimental Workflow
  • Preparation: Before starting any experiment, ensure all necessary PPE is correctly donned. The work area within the chemical fume hood should be clean and free of incompatible materials.

  • Dispensing: Carefully dispense the required amount of this compound. Use appropriate tools to minimize the risk of spills.

  • Reaction: Conduct the experiment within the fume hood, monitoring the reaction for any signs of unexpected events.

  • Decontamination: After the experiment, decontaminate all equipment that has come into contact with the chemical. Wash hands thoroughly after handling.[5][6]

Spill and Emergency Procedures
  • Minor Spill: In the event of a small spill within the fume hood, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.

  • Major Spill: For a larger spill, evacuate the area and alert safety personnel. If there is a risk of inhalation, use a self-contained breathing apparatus (SCBA).[2][3]

  • First Aid:

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[7]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7]

    • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible container.

  • Waste Disposal: The waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to neutralize or dispose of the waste through standard laboratory drains.

Quantitative Data for Related Compounds

The following table provides exposure limit data for Boron Trichloride, a related compound, to offer a reference for the potential hazards.

CompoundExposure Limit (OSHA PEL - 8-hour TWA)
Boron Trichloride1 ppm

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_dispense Dispense Chemical prep_hood->handle_dispense handle_reaction Conduct Experiment handle_dispense->handle_reaction handle_decon Decontaminate Equipment handle_reaction->handle_decon emergency_spill Spill Response handle_reaction->emergency_spill emergency_first_aid First Aid handle_reaction->emergency_first_aid disp_collect Collect Hazardous Waste handle_decon->disp_collect disp_dispose Dispose via Licensed Vendor disp_collect->disp_dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.